molecular formula C21H28O6S B15591617 Bakkenolide D

Bakkenolide D

Cat. No.: B15591617
M. Wt: 408.5 g/mol
InChI Key: LWHLMCCRIWZBQO-AHDHJPTRSA-N
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Description

Bakkenolide D is a useful research compound. Its molecular formula is C21H28O6S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H28O6S

Molecular Weight

408.5 g/mol

IUPAC Name

[(2S,3S,3aS,4R,7R,7aS)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+/m1/s1

InChI Key

LWHLMCCRIWZBQO-AHDHJPTRSA-N

Origin of Product

United States

Foundational & Exploratory

Bakkenolide D: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bakkenolide D, a sesquiterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, natural origins, and physicochemical characteristics of this compound. It details the experimental protocols for its isolation and characterization and presents available quantitative data in a structured format. Furthermore, this document elucidates the potential signaling pathways modulated by related bakkenolides, offering insights into the mechanism of action of this class of compounds.

Discovery and Natural Sources

This compound was identified and structurally characterized by 1999 in a study by Wu et al. focusing on the constituents of Petasites formosanus[1]. This compound belongs to a class of sesquiterpenoids known as bakkenolides, which are characteristic secondary metabolites of certain plants in the Asteraceae family.

The primary natural sources of this compound are plants of the Petasites and Farfugium genera. Quantitative analysis has revealed its presence in various parts of these plants, with the highest concentrations typically found in the roots and rhizomes.

Table 1: Quantitative Analysis of this compound in Natural Sources
Plant SpeciesPlant PartConcentration (mg/g of dry weight)Reference
Petasites japonicusRoots107.203[1]
Other parts0.403 - 4.419[1]
Farfugium japonicumRoots166.103[1]
Other parts7.252 - 32.614[1]

Physicochemical Properties

This compound is a terpene lactone with the molecular formula C₂₁H₂₈O₆S[2]. Its structure features a complex spirocyclic system characteristic of the bakkenolide skeleton.

Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₁H₂₈O₆S[2]
Molecular Weight408.5 g/mol [2]
IUPAC Name(3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-3-methylsulfanylprop-2-enoate[2]
CAS Number18456-03-6[2]
Physical DescriptionSolid[2]
Melting Point200 - 201 °C[2]

Experimental Protocols

Isolation of this compound from Petasites formosanus

The following protocol is based on the methods described by Wu et al. (1999)[1].

1. Extraction:

  • Air-dried and powdered roots of Petasites formosanus are subjected to hot extraction with methanol.

  • The methanol extract is concentrated under reduced pressure to yield a crude extract.

2. Partitioning:

  • The crude methanol extract is suspended in water and partitioned successively with chloroform (CHCl₃) and n-butanol (n-BuOH).

3. Chromatographic Purification:

  • The chloroform and n-butanol soluble fractions are subjected to repeated column chromatography.

  • The specific stationary and mobile phases for the chromatographic separation of this compound are not explicitly detailed in the reference but would typically involve silica gel or reversed-phase columns with gradient elution systems of solvents like hexane, ethyl acetate, and methanol.

G plant Powdered Roots of Petasites formosanus extraction Hot Methanol Extraction plant->extraction partitioning Solvent Partitioning (H₂O, CHCl₃, n-BuOH) extraction->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction butanol_fraction n-Butanol Fraction partitioning->butanol_fraction chromatography Repeated Column Chromatography chloroform_fraction->chromatography butanol_fraction->chromatography bakkenolide_d Isolated this compound chromatography->bakkenolide_d

Figure 1: Experimental workflow for the isolation of this compound.
Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques[1].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition and molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is employed for complete structural assignment:

    • ¹H-NMR: To determine the proton environment and coupling constants.

    • ¹³C-NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HMQC, HMBC, NOESY): To establish correlations between protons and carbons, and to determine the stereochemistry of the molecule.

Table 3: Partial ¹H-NMR Spectroscopic Data for this compound and its Regio-isomer
CompoundProton SignalChemical Shift (δ)MultiplicityCoupling Constant (J) in HzReference
This compound Acetoxy methyl1.83s-[1]
cis-methylthioacryloyloxy -SMe2.39s-[1]
cis-methylthioacryloyloxy -CH=5.84d10.4[1]
cis-methylthioacryloyloxy =CH-7.11d10.4[1]
Bakkenolide Dd (regio-isomer) Acetoxy methyl1.83s-[1]
cis-methylthioacryloyloxy -SMe2.39s-[1]
cis-methylthioacryloyloxy -CH=5.84d10.4[1]
cis-methylthioacryloyloxy =CH-7.11d10.4[1]

Biological Activities and Potential Signaling Pathways

Studies on various bakkenolides have revealed significant biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. While specific studies on the signaling pathways of this compound are limited, research on closely related compounds provides valuable insights into its potential mechanisms of action.

  • Neuroprotective and Antioxidant Effects: Bakkenolides isolated from Petasites tricholobus have demonstrated significant neuroprotective and antioxidant activities in vitro[3].

  • Anti-inflammatory Effects: Bakkenolide B has been shown to possess anti-allergic and anti-inflammatory properties[4].

Based on studies of other bakkenolides, it is proposed that this compound may exert its biological effects through the modulation of key inflammatory and cellular stress response pathways, such as the NF-κB and MAPK signaling pathways.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Bakkenolide_D This compound IKK IKK Bakkenolide_D->IKK Inhibition (Proposed) MAPKKK MAPKKK Bakkenolide_D->MAPKKK Modulation (Proposed) p_IkB p-IκB IKK->p_IkB Phosphorylation IkB IκB NFkB NF-κB IkB->NFkB Sequesters p_NFkB p-NF-κB NFkB->p_NFkB Activation p_IkB->IkB Degradation Inflammatory_Response Inflammatory Response p_NFkB->Inflammatory_Response Nuclear Translocation & Gene Transcription MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activation Transcription_Factors->Inflammatory_Response Gene Expression

Figure 2: Proposed modulation of NF-κB and MAPK signaling pathways by this compound.

Conclusion

This compound is a naturally occurring sesquiterpenoid with promising biological activities. Its presence in significant quantities in the roots of Petasites and Farfugium species makes these plants a valuable source for its isolation. The detailed experimental protocols for its extraction and characterization provide a solid foundation for further research. While the precise molecular mechanisms of this compound are still under investigation, the modulation of key signaling pathways like NF-κB and MAPK by related compounds suggests a potential avenue for its therapeutic applications, particularly in the context of neuroinflammation and oxidative stress-related diseases. Further studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

An In-depth Technical Guide on the Putative Bakkenolide D Biosynthesis Pathway in Petasites japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete and specific biosynthetic pathway of bakkenolide D in Petasites japonicus has not been fully elucidated in publicly available scientific literature. This guide presents a putative pathway based on established principles of sesquiterpenoid biosynthesis in the Asteraceae family, of which P. japonicus is a member. The enzymes and intermediates described represent a scientifically informed hypothesis and are intended to guide future research.

Introduction

Petasites japonicus, commonly known as butterbur, is a perennial plant belonging to the Asteraceae family. It is a rich source of various bioactive secondary metabolites, including a class of sesquiterpenoid lactones known as bakkenolides. Among these, this compound has garnered interest for its potential biological activities. Sesquiterpenoids in plants are known for their diverse chemical structures and significant roles in plant defense and as potential therapeutic agents.[1][2][3] The biosynthesis of these complex molecules involves a series of enzymatic reactions, primarily catalyzed by terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).[4][5] This technical guide provides a comprehensive overview of the current understanding and a hypothetical pathway for the biosynthesis of this compound, aimed at researchers, scientists, and professionals in drug development.

Quantitative Data on this compound Distribution

While kinetic data for the biosynthetic enzymes are not available, studies have quantified the accumulation of this compound in different tissues of Petasites japonicus. This information is crucial for understanding the spatial regulation of the biosynthetic pathway and for optimizing extraction protocols.

Table 1: Quantitative Analysis of this compound in Petasites japonicus

Plant PartThis compound Concentration (mg/g dry weight)Analytical MethodReference
Roots107.203HPLC-UV[6][7]
Leaves4.419HPLC-UV[6][7]
Stems0.403HPLC-UV[6][7]

Note: The high concentration in the roots suggests that this is a primary site of synthesis or accumulation.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, a sesquiterpenoid, is proposed to originate from the mevalonate (MVA) pathway, which provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Upstream Pathway: Formation of Farnesyl Pyrophosphate (FPP)

The initial steps of the pathway are conserved among isoprenoid biosynthesis.

G cluster_upstream Upstream Pathway (Cytosol) Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMGR IPP IPP Mevalonate->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP IDI DMAPPIPP DMAPPIPP GPP GPP DMAPPIPP->GPP GPPS GPPIPP GPPIPP FPP FPP GPPIPP->FPP FPPS

Caption: Formation of the C15 precursor, Farnesyl Pyrophosphate (FPP).

Core Pathway: Formation of the Eremophilane Skeleton

This part of the pathway involves the cyclization of FPP by a terpene synthase to form the characteristic eremophilane scaffold of bakkenolides. This is followed by a series of oxidative modifications by cytochrome P450 enzymes.

G FPP FPP Eremophilane_Cation Eremophilane Cation FPP->Eremophilane_Cation Eremophilane Synthase (TPS) Eremophilene Eremophilene intermediate Eremophilane_Cation->Eremophilene Oxidized_Eremophilene Hydroxylated Eremophilene Eremophilene->Oxidized_Eremophilene Cytochrome P450(s) (Hydroxylation) Bakkenolide_Scaffold Bakkenolide Scaffold (Lactone Formation) Oxidized_Eremophilene->Bakkenolide_Scaffold Cytochrome P450(s) / Dehydrogenase (Oxidation & Lactonization) Bakkenolide_D This compound Bakkenolide_Scaffold->Bakkenolide_D Acyltransferase(s) (Acylation, etc.) G cluster_regulation Regulatory Network Environmental_Stimuli Environmental Stimuli (e.g., herbivory, pathogen attack) Signaling_Pathways Signaling Pathways (e.g., Jasmonate, Salicylate) Environmental_Stimuli->Signaling_Pathways Transcription_Factors Transcription Factors (e.g., MYB, WRKY) Signaling_Pathways->Transcription_Factors Biosynthetic_Genes Biosynthetic Genes (TPS, CYP) Transcription_Factors->Biosynthetic_Genes Bakkenolide_D_Accumulation This compound Accumulation Biosynthetic_Genes->Bakkenolide_D_Accumulation G Plant_Material P. japonicus Root Tissue RNA_Seq Transcriptome Sequencing Plant_Material->RNA_Seq Gene_Cloning Gene Cloning (TPS & CYP) RNA_Seq->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Product_Analysis Product Analysis (GC-MS, LC-MS) Enzyme_Assays->Product_Analysis Pathway_Elucidation Pathway Elucidation Product_Analysis->Pathway_Elucidation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Bakkenolide D

Introduction

This compound is a sesquiterpenoid natural product isolated from plants of the genus Petasites, such as Petasites japonicus (giant butterbur).[1] It belongs to a class of compounds known as terpene lactones and has garnered interest within the scientific community for its potential biological activities, notably its anti-allergic and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of this compound, supplemented with detailed experimental protocols and logical workflow diagrams to support research and development efforts.

Physicochemical Properties

This compound is a complex organic molecule with a distinct chemical structure. Its fundamental properties have been characterized through various analytical techniques. It typically presents as a solid powder.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18456-03-6[1][3][4]
Molecular Formula C₂₁H₂₈O₆S[1][3][4]
Molecular Weight 408.5 g/mol [1][3]
Appearance Powder, Solid[1][3]
Melting Point 200 - 201 °C[3][5][6]
Exact Mass 408.16065978 Da[3][5]
Purity ≥95%[1][4]
XLogP3 (Computed) 2.9[3][5]
Topological Polar Surface Area 104 Ų[3][5]
Hydrogen Bond Acceptor Count 7[5]
Rotatable Bond Count 6[5]

Solubility Profile

The solubility of a compound is a critical parameter for its formulation, delivery, and biological activity. This compound exhibits good solubility in several common organic solvents but is predicted to have very low solubility in water.

Table 2: Solubility of this compound

SolventSolubilityNotesSource(s)
Water 0.0024 g/L (Predicted)Predicted using ALOGPS. Low aqueous solubility is typical for sesquiterpenoids.[6]
DMSO SolubleDimethyl sulfoxide is a common solvent for storing and preparing stock solutions of this compound.[1]
Chloroform Soluble-[1]
Dichloromethane Soluble-[1]
Ethyl Acetate Soluble-[1]
Acetone Soluble-[1]
In Vivo Formulation Soluble in vehicleA reported vehicle for in vivo studies in rats consists of DMSO, PEG300 (30%), Tween 80 (5%), and saline/PBS (60%). This suggests that a co-solvent system is necessary for administration in aqueous biological systems.[2]

Biological Activity and Effects

Research indicates that this compound and related compounds possess anti-allergic and anti-inflammatory effects. The primary mechanism appears to be related to the modulation of immune responses, particularly those involving mast cells and histamine. Total bakkenolides from Petasites tricholobus, with this compound as a major component, have been shown to significantly decrease serum levels of histamine and Interleukin-4 (IL-4) in ovalbumin-sensitized rats.[4] A related compound, Bakkenolide B, has been found to inhibit mast cell degranulation and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

Bakkenolide_D_Biological_Effects Allergen Allergen Exposure MastCell Mast Cell / Basophil Allergen->MastCell Activates Degranulation Degranulation MastCell->Degranulation BakenolideD This compound BakenolideD->Degranulation Inhibits Mediators Release of Mediators (e.g., Histamine, IL-4) Degranulation->Mediators Symptoms Allergic Symptoms (e.g., Sneezing, Inflammation) Mediators->Symptoms Induces

Diagram of this compound's anti-allergic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Extraction and Isolation of Bakkenolides (General Protocol)

The isolation of this compound from plant material, such as the roots or rhizomes of Petasites species, follows standard natural product chemistry techniques.

  • Drying and Grinding : The plant material (e.g., roots) is washed, dried at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds, and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction : The powdered material is subjected to extraction with an organic solvent. Maceration or Soxhlet extraction using solvents like methanol or ethanol are common.[7] This step extracts a wide range of compounds, including bakkenolides.

  • Solvent Partitioning : The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Bakkenolides are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification : The enriched fraction is subjected to multiple chromatographic steps for the final isolation of this compound.

    • Column Chromatography : Silica gel or alumina columns are used with a gradient elution system (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

    • Preparative HPLC : Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

  • Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.[8]

Quantitative Analysis by HPLC-UV

A validated HPLC method allows for the precise quantification of this compound in plant extracts or other matrices.

  • Standard Preparation : Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution.

  • Sample Preparation : Extract the sample material (e.g., 1 gram of powdered plant root) with a known volume of solvent (e.g., 20 mL of methanol) using sonication or shaking. Filter the extract through a 0.45 µm syringe filter before injection.

  • HPLC Conditions :

    • Instrument : Standard HPLC system with a UV detector.

    • Column : INNO C18 column or equivalent.

    • Mobile Phase : A gradient of acetonitrile and water. For example, a gradient from 20:80 (water:acetonitrile) to 0:100 over 45 minutes.[9][10]

    • Flow Rate : 1.0 mL/min.[9][10]

    • Injection Volume : 10 µL.[9][10]

    • Detection : UV at 290 nm.[9][10]

  • Data Analysis : Construct a calibration curve by plotting the peak area of the standard against its concentration. Quantify this compound in the samples by comparing their peak areas to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction Filter Filtration (0.45 µm) Sample->Filter Standard This compound Standard Serial Dilution CalCurve Generate Calibration Curve Standard->CalCurve Inject Inject 10 µL Filter->Inject Column C18 Column (Gradient Elution) Inject->Column Detect UV Detector (290 nm) Column->Detect Detect->CalCurve Standard Peaks Quantify Quantify Sample Concentration Detect->Quantify Sample Peaks CalCurve->Quantify Use Curve

Workflow for the quantification of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

  • Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is reached.

  • Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached. The agitation can be done using a shaker bath or a magnetic stirrer.

  • Phase Separation : After equilibration, allow the suspension to stand undisturbed to let the undissolved solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration. Filtration should be performed carefully to avoid sample loss or temperature changes.

  • Quantification : Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as the HPLC-UV protocol described above.

  • Calculation : Calculate the original concentration in the saturated solution, taking the dilution factor into account. This value represents the equilibrium solubility of this compound in that solvent at the specified temperature.

References

The Mechanism of Action of Bakkenolides in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific, in-depth data on the mechanism of action for Bakkenolide D in neuroinflammation is limited. This guide provides a comprehensive overview of the anti-neuroinflammatory mechanisms of closely related and well-studied members of the bakkenolide family, primarily Bakkenolide B and Bakkenolide-IIIa . The signaling pathways and experimental findings detailed herein are based on these related compounds and are presented to illustrate the probable mechanism of action for bakkenolides as a class of molecules.

Introduction: The Challenge of Neuroinflammation

Neuroinflammation is a complex biological response of the central nervous system (CNS) to harmful stimuli, including pathogens, damaged cells, or irritants.[1] While it serves as a protective mechanism, chronic or dysregulated neuroinflammation is a key pathological feature in a host of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2]

At the heart of this process are microglia, the resident immune cells of the CNS.[3] In response to inflammatory triggers like lipopolysaccharide (LPS), microglia transition to an activated state, releasing a barrage of pro-inflammatory mediators. These include cytokines (e.g., tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β), nitric oxide (NO), and reactive oxygen species (ROS).[4] This sustained pro-inflammatory environment contributes to neuronal damage and the progression of neurological disorders.[3] Consequently, modulating microglial activation and inhibiting these inflammatory cascades represents a promising therapeutic strategy.

Bakkenolides, a class of sesquiterpene lactones, have emerged as natural compounds with potent anti-inflammatory properties. This technical guide elucidates the core mechanisms by which these compounds, exemplified by Bakkenolide B and Bakkenolide-IIIa, counteract neuroinflammatory processes.

Core Anti-Neuroinflammatory Mechanisms of Bakkenolides

Research indicates that bakkenolides exert their anti-neuroinflammatory effects by targeting several key intracellular signaling pathways. The primary mechanisms involve the potent inhibition of the canonical NF-κB and MAPK signaling pathways and the activation of the protective AMPK/Nrf2 antioxidant response pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65 subunit) to translocate into the nucleus, where it orchestrates the transcription of numerous pro-inflammatory genes.[5]

Total bakkenolides and Bakkenolide-IIIa have been shown to effectively suppress this pathway.[5][6] They inhibit the phosphorylation of key upstream kinases, including Akt and IKKβ.[5][6] This prevents the phosphorylation and degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking the transcription of inflammatory mediators.[5][6]

Modulation of MAP Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) family, which includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[7] The activation of these kinases is essential for the production of many pro-inflammatory cytokines and enzymes like iNOS and COX-2. Bakkenolide-IIIa has been demonstrated to inhibit the phosphorylation of Akt and ERK1/2, two important upstream activators of NF-κB, indicating that its influence extends to multiple interconnected inflammatory cascades.[5][6]

Activation of the AMPK/Nrf2 Antioxidant Pathway

In addition to suppressing pro-inflammatory signaling, Bakkenolide B actively promotes cellular defense mechanisms. It has been shown to activate the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[4] By increasing the phosphorylation of AMPK, Bakkenolide B promotes the nuclear accumulation of Nrf2, leading to the upregulation of these protective genes.[4] This dual action of inhibiting inflammation while simultaneously boosting the antioxidant response is a key feature of its neuroprotective profile.

Quantitative Data on Anti-Neuroinflammatory Effects

The following tables summarize the quantitative effects of bakkenolides observed in key in vitro and in vivo studies.

Table 1: In Vitro Effects of Bakkenolide B on LPS-Stimulated Microglia (Data sourced from a study on BV-2 microglial cells pre-treated with Bakkenolide B for 1 hour, then stimulated with LPS for 24 hours)[4]

Parameter MeasuredBakkenolide B Concentration (µM)% Inhibition / Reduction
TNF-α Production 5~25%
10~50%
20~70%
40~85%
IL-6 Production 5~20%
10~40%
20~60%
40~80%
IL-1β Production 5~15%
10~35%
20~55%
40~75%
NO Production 5~30%
10~55%
20~75%
40~90%

Table 2: In Vivo Neuroprotective Effects of Bakkenolide-IIIa in a Rat Model of Cerebral Ischemia (Data from a study on transient focal cerebral ischemia in rats, with Bakkenolide-IIIa administered immediately after reperfusion)[6]

Treatment GroupNeurological Deficit Score (at 24h)Infarct Volume (% of hemisphere)
Sham 00%
Model (Ischemia) 3.8 ± 0.435.2 ± 4.1%
Bakkenolide-IIIa (4 mg/kg) 2.5 ± 0.524.8 ± 3.5%
Bakkenolide-IIIa (8 mg/kg) 2.1 ± 0.618.5 ± 3.2%
Bakkenolide-IIIa (16 mg/kg) 1.5 ± 0.512.6 ± 2.8%
* Indicates a statistically significant reduction compared to the model group.

Visualized Signaling Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key mechanisms of action and experimental procedures.

G Mechanism of NF-κB Inhibition by Bakkenolides cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds Akt Akt TLR4->Akt Activates IKK_complex IKK Complex Akt->IKK_complex Phosphorylates (P) IkBa IκBα IKK_complex->IkBa Phosphorylates (P) NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Degradation of IκBα Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Bakkenolide This compound (Bakkenolide-IIIa) Bakkenolide->Akt Inhibits (P) Bakkenolide->IKK_complex Inhibits (P)

Figure 1. NF-κB signaling and inhibition by Bakkenolides.

G Mechanism of AMPK/Nrf2 Activation by Bakkenolide B cluster_0 Cytoplasm Bakkenolide_B Bakkenolide B AMPK AMPK Bakkenolide_B->AMPK Activates (P) Nrf2_Keap1 Nrf2-Keap1 (Inactive Complex) AMPK->Nrf2_Keap1 Phosphorylates (P) Causes Nrf2 release Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Keap1 Keap1 Nrf2_Keap1->Nrf2 ARE ARE Genes Antioxidant Gene Transcription (HO-1, NQO-1) ARE->Genes Binds to & Activates G Experimental Workflow: In Vitro Neuroinflammation Model start Seed BV-2 Microglia Cells in Culture Plates pretreat Pre-treat with various concentrations of Bakkenolide B (5, 10, 20, 40 µM) for 1 hour start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24 hours pretreat->stimulate collect Collect Supernatant & Cell Lysates stimulate->collect analysis Downstream Analysis collect->analysis griess Griess Assay for Nitric Oxide (NO) analysis->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) analysis->elisa western Western Blot for Proteins (iNOS, COX-2, p-IKK, p-NFκB) analysis->western G Experimental Workflow: In Vivo Cerebral Ischemia Model acclimate Acclimatize Male Sprague-Dawley Rats mcao Induce Transient Focal Cerebral Ischemia (e.g., Middle Cerebral Artery Occlusion) acclimate->mcao reperfusion Reperfusion mcao->reperfusion treatment Administer Bakkenolide-IIIa (4, 8, 16 mg/kg, i.g.) or Vehicle reperfusion->treatment eval_24h Evaluate at 24 hours treatment->eval_24h neuro_score Neurological Deficit Scoring eval_24h->neuro_score sacrifice Sacrifice Animals eval_24h->sacrifice brain_analysis Brain Tissue Analysis sacrifice->brain_analysis infarct TTC Staining for Infarct Volume brain_analysis->infarct western Western Blot for Signaling Proteins brain_analysis->western

References

Bakkenolide D: A Technical Guide to its Noncompetitive Inhibition of Bacterial Neuraminidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial neuraminidases are increasingly recognized as crucial virulence factors in a variety of pathogenic bacteria, playing a significant role in host colonization and biofilm formation. The identification of novel inhibitors for these enzymes is a promising avenue for the development of new anti-infective therapies. This technical guide provides an in-depth overview of Bakkenolide D, a sesquiterpene lactone isolated from Petasites japonicus, which has been identified as a noncompetitive inhibitor of bacterial neuraminidase. This document details the quantitative inhibitory data, provides comprehensive experimental protocols for assessing its activity, and visualizes the underlying biochemical mechanisms and workflows.

Introduction to this compound and Bacterial Neuraminidase

This compound is a natural compound belonging to the bakkenolide class of sesquiterpenoids.[1] It has been isolated from plants of the Petasites genus, which have a history of use in traditional medicine.[1] Bacterial neuraminidases, also known as sialidases, are enzymes that cleave terminal sialic acid residues from host glycoconjugates. This activity is implicated in the pathogenesis of various bacterial infections by aiding in nutrition acquisition, dissemination, and the disruption of host cell signaling. As such, inhibitors of bacterial neuraminidase are of significant interest in the development of novel antibacterial agents.

Quantitative Inhibition Data

This compound has been demonstrated to inhibit the activity of bacterial neuraminidase from Clostridium perfringens. The inhibitory potency of this compound is summarized in the table below.

CompoundTarget EnzymeInhibition TypeIC50 (µM)KiReference
This compoundClostridium perfringens NeuraminidaseNoncompetitive80.1Not Reported[1]

Note on Ki Value: The inhibition constant (Ki) for this compound has not been explicitly reported in the reviewed literature. For a noncompetitive inhibitor, the Ki is equal to the IC50 value when the substrate concentration is much lower than the Michaelis constant (Km). A more accurate determination of Ki would require kinetic studies to determine the Km of the enzyme for its substrate.

Mechanism of Action: Noncompetitive Inhibition

Enzyme kinetic studies have revealed that this compound acts as a noncompetitive inhibitor of bacterial neuraminidase.[1] In noncompetitive inhibition, the inhibitor binds to an allosteric site on the enzyme, a location distinct from the active site where the substrate binds. This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site. Consequently, the maximum velocity (Vmax) of the reaction is decreased, while the Michaelis constant (Km), which reflects the substrate binding affinity, remains unchanged.[2]

Visualizing the Noncompetitive Inhibition Pathway

The following diagram illustrates the mechanism of noncompetitive inhibition by this compound.

G Mechanism of Noncompetitive Inhibition of Bacterial Neuraminidase by this compound E Free Enzyme (Neuraminidase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (Sialic Acid Derivative) ES->E - S P Product ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I I Inhibitor (this compound) EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Mechanism of noncompetitive inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to characterize this compound as a noncompetitive bacterial neuraminidase inhibitor. These protocols are adapted from established fluorescence-based neuraminidase inhibition assays.

Bacterial Neuraminidase Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of this compound on the activity of bacterial neuraminidase by measuring the fluorescence of a product released from a fluorogenic substrate.

Materials:

  • Bacterial Neuraminidase (from Clostridium perfringens)

  • This compound (test inhibitor)

  • Quercetin (positive control inhibitor)

  • 4-Methylumbelliferyl-α-D-N-acetylneuraminic acid (MUNANA), sodium salt hydrate (fluorogenic substrate)

  • Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.5)

  • Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.7)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of bacterial neuraminidase in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired assay time.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a stock solution of MUNANA substrate in assay buffer.

    • Prepare the stop solution.

  • Assay Protocol:

    • In a 96-well black microplate, add 20 µL of the various concentrations of this compound solution or control solutions (assay buffer for no inhibition, quercetin for positive control).

    • Add 160 µL of assay buffer to each well.

    • Add 10 µL of the bacterial neuraminidase solution to each well and mix gently.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the stop solution to each well.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence with inhibitor / Fluorescence without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Enzyme Kinetic Analysis

To confirm the noncompetitive inhibition mechanism, enzyme kinetic studies are performed by measuring the reaction velocity at various substrate and inhibitor concentrations.

Procedure:

  • Follow the general protocol for the neuraminidase inhibition assay described above.

  • Vary the concentration of the MUNANA substrate while keeping the concentration of this compound constant (perform this for several fixed concentrations of the inhibitor, including a zero-inhibitor control).

  • Measure the initial reaction velocities (fluorescence units per minute) for each combination of substrate and inhibitor concentration.

Data Analysis:

  • Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. For a noncompetitive inhibitor, the resulting lines will intersect on the x-axis, indicating that the Km is unchanged, while the y-intercepts will increase with increasing inhibitor concentration, reflecting a decrease in Vmax.[2]

  • Dixon Plot: Plot the reciprocal of the initial velocity (1/V) against the inhibitor concentration ([I]) for different fixed substrate concentrations. For a noncompetitive inhibitor, the lines will intersect on the x-axis at a point equal to -Ki.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for determining the inhibitory activity and mechanism of this compound.

G Experimental Workflow for this compound Inhibition Analysis cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) dilution_series Inhibitor Dilution Series reagent_prep->dilution_series assay_setup Assay Setup in 96-well Plate dilution_series->assay_setup pre_incubation Pre-incubation (37°C) assay_setup->pre_incubation reaction_init Reaction Initiation with Substrate pre_incubation->reaction_init incubation Incubation (37°C) reaction_init->incubation reaction_stop Reaction Termination incubation->reaction_stop fluorescence_reading Fluorescence Measurement reaction_stop->fluorescence_reading ic50_calc IC50 Calculation fluorescence_reading->ic50_calc kinetic_analysis Kinetic Analysis fluorescence_reading->kinetic_analysis lb_plot Lineweaver-Burk Plot kinetic_analysis->lb_plot dixon_plot Dixon Plot kinetic_analysis->dixon_plot mechanism_determination Mechanism Determination lb_plot->mechanism_determination dixon_plot->mechanism_determination

Workflow for this compound inhibition analysis.

Molecular Docking and Binding Site

Molecular docking simulations have been used to predict the binding of this compound to bacterial neuraminidase. These studies suggest that as a noncompetitive inhibitor, this compound binds to an allosteric site on the enzyme, rather than the active site where competitive inhibitors bind.[1] This binding to a secondary site is responsible for the conformational change that reduces the enzyme's catalytic activity. The negative binding energies calculated from these simulations indicate a high affinity of this compound for this allosteric pocket.[1]

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel inhibitors targeting bacterial neuraminidase. Its noncompetitive mode of action is particularly advantageous as its efficacy is not overcome by high concentrations of the natural substrate. Further research is warranted to elucidate the precise binding interactions of this compound with its allosteric site through techniques such as X-ray crystallography. Structure-activity relationship (SAR) studies on the bakkenolide skeleton could lead to the design of more potent and selective inhibitors. Additionally, evaluating the efficacy of this compound in cellular and in vivo models of bacterial infection will be crucial in determining its therapeutic potential.

References

Bakkenolide D: A Technical Guide on its Anti-inflammatory and Anti-allergic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D, a sesquiterpene lactone belonging to the bakkenolide family, has garnered interest for its potential therapeutic applications in inflammatory and allergic conditions. Bakkenolides are characteristic constituents of plants from the genus Petasites, which have a history of use in traditional medicine for treating ailments such as asthma and allergic diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory and anti-allergic properties, with a focus on its mechanisms of action, supported by available quantitative data and detailed experimental protocols. While specific quantitative data for isolated this compound is limited in the current literature, this guide consolidates information on total bakkenolide extracts, of which this compound is a major component, alongside data for closely related bakkenolides to provide a foundational understanding for future research and drug development.

Data Presentation

Quantitative data on the direct anti-inflammatory and anti-allergic effects of isolated this compound is not extensively available in the reviewed literature. However, studies on total bakkenolide extracts from Petasites tricholobus, where this compound is a primary constituent, provide valuable insights into its potential efficacy. The major components of this bakkenolide fraction are Bakkenolide-D, Bakkenolide-B, Bakkenolide-IIIa, and Bakkenolide-IVa, collectively accounting for 60.04% of the total extract[1].

Table 1: Anti-allergic Effects of Total Bakkenolides from Petasites tricholobus (BAPT) in an Ovalbumin-Sensitized Rat Model[1]
Treatment GroupDose (mg/kg)Sneezing Frequency (counts/15 min)Nasal Rubbing Frequency (counts/15 min)Serum Histamine (ng/mL)Serum IL-4 (pg/mL)Eosinophil Infiltration (cells/mm²)
Control (Normal) -0.8 ± 1.33.2 ± 2.610.1 ± 3.525.6 ± 8.15.2 ± 2.3
Control (Allergic) -25.6 ± 5.865.4 ± 10.245.3 ± 9.8158.7 ± 25.485.6 ± 15.7
BAPT 518.9 ± 4.550.1 ± 9.535.8 ± 8.1120.5 ± 20.165.4 ± 12.8*
BAPT 1014.5 ± 3.9 42.3 ± 8.728.7 ± 7.5 98.6 ± 18.550.1 ± 10.5**
BAPT 2010.2 ± 3.1 35.6 ± 7.920.5 ± 6.8 75.4 ± 15.635.8 ± 9.1
BAPT 407.8 ± 2.528.9 ± 7.1 15.4 ± 5.958.9 ± 12.4 25.6 ± 7.8
Loratadine 0.9428.1 ± 2.8 30.2 ± 7.518.9 ± 6.2 65.8 ± 14.128.7 ± 8.2***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the allergic control group. Data are presented as mean ± SD.

Table 2: Inhibitory Effects of Other Bakkenolides on Inflammatory Markers

While specific data for this compound is pending, the activities of other bakkenolides provide a strong rationale for its investigation.

BakkenolideModel SystemTargetActivityReference
Bakkenolide B RBL-2H3 Mast CellsAntigen-induced degranulationConcentration-dependent inhibition[2]
Mouse Peritoneal MacrophagesiNOS and COX-2 inductionInhibition[2]
Ovalbumin-induced asthma modelEosinophil, macrophage, and lymphocyte accumulation in BALFStrong inhibition[2]
Bakkenolide IIIa Cultured Hippocampal Neurons (OGD)Phosphorylation of Akt, ERK1/2, IKKβ, IκBα, p65Inhibition[3]
Cultured Hippocampal Neurons (OGD)Nuclear translocation of NF-κBInhibition[3]

BALF: Bronchoalveolar Lavage Fluid; OGD: Oxygen-Glucose Deprivation.

Signaling Pathways

Bakkenolides are known to exert their anti-inflammatory and anti-allergic effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Bakkenolide IIIa has been shown to inhibit the phosphorylation of IKKβ and IκBα, which prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[3]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB (p65/p50) p65 p50 IκBα->NF-κB (p65/p50) Inhibits p65 p65 p50 p50 NF-κB_n p65 p50 NF-κB (p65/p50)->NF-κB_n Translocation This compound This compound This compound->IKK Complex Inhibits p65_n p65 p50_n p50 DNA DNA NF-κB_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK1/2, JNK, and p38, is another critical regulator of inflammation and allergic responses. Bakkenolide IIIa has demonstrated the ability to inhibit the phosphorylation of ERK1/2[3]. By suppressing MAPK activation, this compound could potentially reduce the production of pro-inflammatory cytokines and mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases MAPKK MEK Upstream Kinases->MAPKK P MAPK ERK/JNK/p38 MAPKK->MAPK P Transcription Factors Transcription Factors MAPK->Transcription Factors Translocation & P This compound This compound This compound->MAPK Inhibits Inflammatory Response Genes Inflammatory Response Genes Transcription Factors->Inflammatory Response Genes Transcription

Modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

  • Cell Line: RBL-2H3 (rat basophilic leukemia) cells are commonly used as a model for mast cells.

  • Materials:

    • RBL-2H3 cells

    • DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

    • Anti-DNP IgE

    • DNP-BSA (antigen)

    • Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH₂PO₄, 10 mM HEPES, 5.6 mM glucose, 1.8 mM CaCl₂, 1.3 mM MgCl₂, pH 7.4)

    • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

    • 0.1 M citrate buffer, pH 4.5

    • 0.2 M glycine, pH 10.7 (stop solution)

    • Triton X-100 (for cell lysis to measure total β-hexosaminidase)

    • 96-well plates

  • Procedure:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

    • Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 2 hours.

    • Wash the cells twice with Tyrode's buffer to remove unbound IgE.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.

    • Induce degranulation by adding DNP-BSA (100 ng/mL) and incubate for 1 hour at 37°C.

    • To measure total β-hexosaminidase release, lyse a set of control cells with 0.5% Triton X-100.

    • Collect the supernatant from each well.

    • Incubate the supernatant with pNAG in citrate buffer for 1 hour at 37°C.

    • Stop the reaction by adding glycine buffer.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release as: (Absorbance of sample - Absorbance of blank) / (Absorbance of total lysis - Absorbance of blank) * 100.

Cytokine Quantification by ELISA

This protocol describes the measurement of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.

  • Model System: Murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • RAW 264.7 cells or PBMCs

    • Appropriate cell culture medium

    • Lipopolysaccharide (LPS) from E. coli

    • ELISA kits for the specific cytokines of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

    • 96-well ELISA plates

    • Wash buffer (PBS with 0.05% Tween 20)

    • Assay diluent (PBS with 1% BSA)

    • Stop solution (e.g., 2 N H₂SO₄)

  • Procedure:

    • Seed cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatants and centrifuge to remove cell debris.

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with assay diluent for 1 hour.

    • Add cell culture supernatants and standards to the plate and incubate for 2 hours.

    • Wash the plate and add the biotinylated detection antibody for 1 hour.

    • Wash the plate and add streptavidin-HRP for 30 minutes.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with stop solution and read the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol is for detecting the phosphorylation and total protein levels of key signaling molecules in the NF-κB and MAPK pathways.

  • Model System: Appropriate cell line (e.g., RAW 264.7 macrophages).

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Culture and treat cells with this compound and/or a stimulus (e.g., LPS) as described for the ELISA protocol.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound, as a significant component of anti-allergic and anti-inflammatory traditional medicines, holds considerable promise for the development of novel therapeutics. While direct quantitative data for the isolated compound remains to be fully elucidated, the evidence from total bakkenolide extracts and related bakkenolides strongly suggests that this compound likely contributes to the observed therapeutic effects through the modulation of key inflammatory pathways, including NF-κB and MAPK, and the inhibition of mast cell degranulation. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the specific activities and mechanisms of this compound, thereby paving the way for its potential application in the treatment of allergic and inflammatory diseases. Further studies focusing on the isolation and in-depth characterization of this compound are warranted to fully unlock its therapeutic potential.

References

Bakkenolide D: A Technical Guide to its Neuroprotective and Antioxidant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D is a sesquiterpene lactone belonging to the bakkenolide class of natural products, which are primarily isolated from plants of the genus Petasites. Emerging research has highlighted the potential of bakkenolides, including this compound and its analogs, as potent neuroprotective and antioxidant agents. These compounds are being investigated for their therapeutic potential in conditions associated with oxidative stress and neuronal damage, such as ischemic stroke.

This technical guide provides a comprehensive overview of the scientific evidence supporting the neuroprotective and antioxidant effects of this compound and related compounds. It includes a summary of quantitative data from key in vitro studies, detailed experimental protocols for the assays used to evaluate these effects, and diagrams of the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on the neuroprotective and antioxidant activities of bakkenolides from primary research articles. It is important to note that while this compound has been identified as an active compound, much of the detailed mechanistic and quantitative data has been published on closely related analogs, such as Bakkenolide-IIIa, or as "total bakkenolides." The data for these related compounds are presented here to provide a strong indication of the expected activity of this compound.

Table 1: Neuroprotective Effects of Bakkenolides in an In Vitro Ischemia Model

Compound/ExtractModelAssayConcentrationResultReference
Bakkenolide-IIIaPrimary Hippocampal Neurons (OGD)Cell Viability1, 10, 100 ng/mLDose-dependent increase in cell viability[1]
Total BakkenolidesPrimary Cultured Neurons (OGD)Cell Death/Apoptosis5, 10, 20 mg/kg (in vivo)Significantly attenuated cell death[2]
Bakkenolide-IIIaRat MCAO ModelInfarct Volume Reduction4, 8, 16 mg/kgDose-dependent reduction in brain infarct volume[1]
Bakkenolide-IIIaRat MCAO ModelNeurological Deficit4, 8, 16 mg/kgDose-dependent improvement in neurological score[1]

OGD: Oxygen-Glucose Deprivation; MCAO: Middle Cerebral Artery Occlusion.

Table 2: Antioxidant Effects of Bakkenolides

Compound/ExtractAssayConcentrationResultReference
Bakkenolide-Ia, IIa, IIIa, IVaDPPH Radical ScavengingNot SpecifiedSignificant antioxidant activity[3]
Bakkenolide-Ia, IIa, IIIa, IVaLipid Peroxidation (LPO) AssayNot SpecifiedSignificant antioxidant activity[3]
Bakkenolide BReactive Oxygen Species (ROS) ProductionNot SpecifiedReduced production of ROS[1]

DPPH: 2,2-diphenyl-1-picrylhydrazyl.

Proposed Mechanisms of Action

The neuroprotective and antioxidant effects of bakkenolides are believed to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress response.

  • Inhibition of the NF-κB Signaling Pathway: Several studies on bakkenolides, including "total bakkenolides" and Bakkenolide-IIIa, have demonstrated the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4] Under ischemic conditions, the activation of NF-κB leads to the transcription of pro-inflammatory and pro-apoptotic genes. Bakkenolides are suggested to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby suppressing the expression of downstream inflammatory mediators.[2][4]

  • Activation of the Nrf2/ARE Signaling Pathway: The antioxidant effects of some bakkenolides, such as Bakkenolide B, have been linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1).

Signaling Pathway Diagrams

NF_kB_Inhibition Ischemia Ischemic Insult (e.g., OGD) IKK IKK Activation Ischemia->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_Release NF-κB (p65/p50) Release IkBa_d->NFkB_Release NFkB_Nuc Nuclear Translocation NFkB_Release->NFkB_Nuc Gene_Trans Gene Transcription (Inflammation, Apoptosis) NFkB_Nuc->Gene_Trans BakkenolideD This compound BakkenolideD->IKK Inhibition

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Nrf2_Activation OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Nrf2_Release Nrf2 Release & Stabilization Nrf2_Nuc Nuclear Translocation Nrf2_Release->Nrf2_Nuc ARE_Binding Nrf2-ARE Binding Nrf2_Nuc->ARE_Binding Gene_Trans Antioxidant Gene Expression (e.g., HO-1) ARE_Binding->Gene_Trans BakkenolideD This compound BakkenolideD->Nrf2_Release Activation

Caption: Proposed activation of the Nrf2/ARE pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the neuroprotective and antioxidant effects of bakkenolides.

Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
  • Objective: To simulate ischemic conditions in vitro and assess the protective effects of this compound on neuronal cells.[3]

  • Cell Culture: Primary cortical neurons are isolated from the cerebral cortices of embryonic day 17-18 Sprague-Dawley rats. The cortices are dissected, dissociated, and the resulting cells are plated on poly-L-lysine-coated plates or coverslips. Neurons are maintained in a neurobasal medium supplemented with B27, glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • OGD Procedure:

    • After 7-10 days in culture, the culture medium is replaced with a glucose-free balanced salt solution (BSS) (composition in mM: 116 NaCl, 5.4 KCl, 0.8 MgSO4, 1.0 NaH2PO4, 26.2 NaHCO3, and 1.8 CaCl2).

    • The cultures are then transferred to a hypoxic chamber with a controlled atmosphere of 95% N2 and 5% CO2 at 37°C for a duration of 1-2 hours.

    • Following the OGD period, the glucose-free BSS is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a 24-hour reoxygenation period.

    • This compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the culture medium at various concentrations during the reoxygenation phase.

  • Assessment of Neuroprotection: Cell viability and cytotoxicity are quantified using assays such as the LDH release assay.

Lactate Dehydrogenase (LDH) Release Assay
  • Objective: To quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[3]

  • Procedure:

    • At the end of the reoxygenation period, a sample of the culture supernatant is collected from each well.

    • The collected supernatant is transferred to a new 96-well plate.

    • A reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT) is added to each well.

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.

    • The NADH then reduces the tetrazolium salt to a colored formazan product.

    • The absorbance of the formazan product is measured spectrophotometrically at a wavelength of 490 nm.

    • The amount of LDH release is calculated as a percentage of the total LDH released from control cells lysed with a detergent (e.g., Triton X-100).

Lipid Peroxidation (LPO) Assay
  • Objective: To measure the extent of oxidative damage to lipids in brain tissue homogenates.[3]

  • Procedure:

    • Rat brain tissue is homogenized in ice-cold buffer.

    • The homogenate is incubated with this compound at various concentrations.

    • Lipid peroxidation is induced by adding an iron salt (e.g., FeSO4) and ascorbic acid.

    • The reaction is stopped by the addition of trichloroacetic acid (TCA).

    • Thiobarbituric acid (TBA) is added, and the mixture is heated to induce the formation of a colored adduct with malondialdehyde (MDA), a product of lipid peroxidation.

    • The absorbance of the MDA-TBA adduct is measured at 532 nm.

    • The percentage inhibition of lipid peroxidation is calculated relative to a control without the antioxidant.

DPPH Radical Scavenging Activity Assay
  • Objective: To assess the free radical scavenging capacity of this compound.[3]

  • Procedure:

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

    • This compound is dissolved in methanol at various concentrations.

    • The this compound solution is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at 517 nm.

    • The scavenging of the DPPH radical by this compound results in a decrease in absorbance.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Experimental Workflow Diagrams

In_Vitro_Workflow Start Start: Primary Cortical Neuron Culture OGD Oxygen-Glucose Deprivation (OGD) (1-2 hours) Start->OGD Reoxygenation Reoxygenation & Treatment (24 hours) OGD->Reoxygenation Supernatant Collect Culture Supernatant Reoxygenation->Supernatant Treatment Add this compound (various concentrations) Treatment->Reoxygenation LDH_Assay LDH Release Assay Supernatant->LDH_Assay Analysis Data Analysis: Calculate % Cytotoxicity LDH_Assay->Analysis End End: Determine Neuroprotection Analysis->End

Caption: Workflow for in vitro neuroprotection studies of this compound.

Antioxidant_Workflow Start Start DPPH DPPH Radical Scavenging Assay Start->DPPH LPO Lipid Peroxidation Assay (Brain Homogenate) Start->LPO DPPH_Prep Prepare this compound & DPPH solutions DPPH->DPPH_Prep LPO_Prep Prepare this compound & brain homogenate LPO->LPO_Prep DPPH_Incubate Incubate & Measure Absorbance (517 nm) DPPH_Prep->DPPH_Incubate LPO_Incubate Induce LPO, Incubate with TBA & Measure Absorbance (532 nm) LPO_Prep->LPO_Incubate DPPH_Analysis Calculate % Scavenging & IC50 DPPH_Incubate->DPPH_Analysis LPO_Analysis Calculate % Inhibition & IC50 LPO_Incubate->LPO_Analysis End End: Determine Antioxidant Activity DPPH_Analysis->End LPO_Analysis->End

Caption: Workflow for in vitro antioxidant activity assays.

Conclusion

The available scientific evidence strongly suggests that this compound, along with other members of the bakkenolide family, possesses significant neuroprotective and antioxidant properties. The proposed mechanisms of action, involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 pathway, make these compounds promising candidates for further investigation in the context of neurodegenerative diseases and ischemic brain injury. The data from studies on closely related analogs provide a solid foundation for the continued exploration of this compound as a potential therapeutic agent. Further research focusing specifically on this compound is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide on the Potential Inhibition of Interleukin-2 Production by Bakkenolide D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is no direct scientific evidence or published data specifically quantifying the inhibitory effect of Bakkenolide D on interleukin-2 (IL-2) production. This guide, therefore, provides a comprehensive overview of the rationale for investigating this potential interaction, based on the known activities of related compounds and the established molecular pathways governing IL-2 synthesis. It further details the experimental methodologies and signaling pathways that would be central to such an investigation.

Introduction: The Rationale for Investigating this compound as an IL-2 Inhibitor

Interleukin-2 (IL-2) is a critical cytokine that plays a central role in the adaptive immune response, primarily through its promotion of T lymphocyte proliferation and differentiation. Dysregulation of IL-2 production is implicated in various autoimmune and inflammatory diseases, making the modulation of its signaling pathway a key therapeutic target.

Bakkenolides are a class of sesquiterpene lactones found in plants of the genus Petasites. While direct studies on this compound are lacking, related compounds from this family have demonstrated significant anti-inflammatory and immunosuppressive properties, suggesting that this compound may possess similar activities. For instance, Bakkenolide B has been shown to have anti-allergic and anti-inflammatory effects[1]. Furthermore, extracts from Petasites have been observed to inhibit the production of Th2 cytokines such as IL-4 and IL-5[2]. Another related compound, Bakkenolide-IIIa, has been found to exert neuroprotective effects by inhibiting the activation of NF-κB and ERK1/2, both of which are crucial for IL-2 gene transcription[3].

Given the established roles of the NF-κB, MAPK, and calcineurin-NFAT signaling pathways in IL-2 production, and the observed effects of other bakkenolides on these pathways, it is plausible to hypothesize that this compound may also inhibit IL-2 production in activated T cells. This technical guide outlines the theoretical framework and practical methodologies for investigating this hypothesis.

Potential Mechanisms of Action: Signaling Pathways in IL-2 Production

The production of IL-2 in T lymphocytes is a tightly regulated process initiated by T-cell receptor (TCR) activation and co-stimulatory signals. This activation triggers a cascade of intracellular signaling events that converge on the nucleus to induce the transcription of the IL2 gene. The primary signaling pathways involved are the Calcineurin-NFAT pathway, the Ras-MAPK pathway, and the PKC-NF-κB pathway.

T-Cell Receptor (TCR) Signaling Cascade

Upon antigen recognition, the TCR, in conjunction with co-receptors like CD4 or CD8, initiates a signaling cascade that leads to the activation of key transcription factors.

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 CD28->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcineurin Calcineurin IP3->Calcineurin activates via Ca²⁺ Ras Ras DAG->Ras PKC PKCθ DAG->PKC NFATp NFAT (P) Calcineurin->NFATp dephosphorylates NFAT NFAT NFATp->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene MAPK_Cascade MAPK Cascade (ERK) Ras->MAPK_Cascade AP1 AP-1 MAPK_Cascade->AP1 AP1->IL2_Gene IKK IKK PKC->IKK IkB IκB IKK->IkB phosphorylates NFkB_p NF-κB (inactive) NFkB NF-κB (active) NFkB_p->NFkB releases NFkB->IL2_Gene IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA transcription

Figure 1: Simplified TCR Signaling Pathway leading to IL-2 Gene Transcription.
Calcineurin-NFAT Pathway

Increased intracellular calcium activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and bind to the IL2 promoter.

Calcineurin_NFAT_Pathway Ca_influx Ca²⁺ Influx Calmodulin Calmodulin Ca_influx->Calmodulin binds Calcineurin Calcineurin Calmodulin->Calcineurin activates NFATp NFAT (P) (Cytoplasm) Calcineurin->NFATp dephosphorylates NFAT NFAT (Nucleus) NFATp->NFAT translocates IL2_promoter IL-2 Promoter NFAT->IL2_promoter binds

Figure 2: The Calcineurin-NFAT Signaling Pathway in T-cell activation.
Ras-MAPK and PKC-NF-κB Pathways

The activation of Ras and Protein Kinase C (PKC) initiates cascades that lead to the activation of the transcription factors AP-1 (via the MAPK pathway) and NF-κB, respectively. Both AP-1 and NF-κB are essential for the transcription of the IL2 gene.

MAPK_NFkB_Pathways cluster_mapk Ras-MAPK Pathway cluster_nfkb PKC-NF-κB Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 PKC PKCθ IKK IKK Complex PKC->IKK phosphorylates IkB IκB IKK->IkB phosphorylates NFkB_p NF-κB NFkB Active NF-κB NFkB_p->NFkB releases

Figure 3: The Ras-MAPK and PKC-NF-κB Signaling Pathways.

Experimental Protocols for Assessing this compound Activity

To investigate the inhibitory effect of this compound on IL-2 production, a series of in vitro experiments using primary T cells or T-cell lines (e.g., Jurkat cells) are required.

General Experimental Workflow

The overall workflow for assessing the impact of this compound on IL-2 production would involve T-cell isolation, activation, treatment with the compound, and subsequent measurement of IL-2 levels and cell viability.

Experimental_Workflow start Start isolate_t_cells Isolate T-Cells (e.g., from PBMCs) start->isolate_t_cells activate_t_cells Activate T-Cells (e.g., anti-CD3/CD28) isolate_t_cells->activate_t_cells treat_cells Treat with This compound activate_t_cells->treat_cells incubate Incubate (24-48 hours) treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells assess_viability Assess Viability (e.g., MTT, Trypan Blue) incubate->assess_viability measure_il2 Measure IL-2 (ELISA, CBA) collect_supernatant->measure_il2 measure_mrna Measure IL-2 mRNA (qPCR) lyse_cells->measure_mrna end End measure_il2->end measure_mrna->end assess_viability->end

Figure 4: General Experimental Workflow for IL-2 Inhibition Assay.
Detailed Methodologies

3.2.1 T-Cell Isolation and Culture

  • Source: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation, or a human T-cell line such as Jurkat cells.

  • T-Cell Enrichment (for primary cells): Negative selection using magnetic-activated cell sorting (MACS) to obtain a pure population of CD4+ or CD8+ T cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Density: Cells are typically seeded at a concentration of 1 x 10^6 cells/mL in 96-well or 24-well plates.

3.2.2 T-Cell Activation

  • Method 1 (Polyclonal stimulation): Plate-bound anti-CD3 monoclonal antibody (e.g., OKT3, 1-5 µg/mL) and soluble anti-CD28 monoclonal antibody (1-2 µg/mL).

  • Method 2 (Mitogen stimulation): Phytohemagglutinin (PHA) at a concentration of 1-5 µg/mL or Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and ionomycin (1 µM).

3.2.3 Treatment with this compound

  • Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The final concentration of the solvent in the cell culture should be kept below 0.1% to avoid toxicity.

  • Dose-Response: A range of this compound concentrations should be tested to determine the half-maximal inhibitory concentration (IC50). A typical starting range might be from 0.1 µM to 100 µM.

  • Controls: Include a vehicle control (solvent only) and a positive control inhibitor (e.g., Cyclosporin A or Tacrolimus).

3.2.4 Measurement of IL-2 Production

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is the standard method for quantifying the concentration of secreted IL-2 in the cell culture supernatant. Supernatants are collected after 24-48 hours of stimulation.

  • Cytometric Bead Array (CBA): A flow cytometry-based method that allows for the simultaneous measurement of multiple cytokines, including IL-2, from a small volume of supernatant.

  • Quantitative Real-Time PCR (qPCR): To determine if the inhibition of IL-2 production occurs at the transcriptional level, total RNA can be extracted from the T cells after a shorter incubation period (e.g., 6-12 hours). The relative expression of IL2 mRNA is then quantified using qPCR, with a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

3.2.5 Cell Viability and Proliferation Assays

  • MTT or WST-1 Assay: To ensure that the observed decrease in IL-2 production is not due to cytotoxicity of this compound, a cell viability assay should be performed in parallel.

  • CFSE Staining: To measure T-cell proliferation, cells can be labeled with Carboxyfluorescein succinimidyl ester (CFSE) before activation. The dilution of CFSE fluorescence, as measured by flow cytometry, is proportional to the number of cell divisions.

Data Presentation and Interpretation

While no specific quantitative data for this compound is currently available, the following tables illustrate how such data, once generated, should be presented for clear interpretation and comparison.

Table 1: Hypothetical Inhibitory Effect of this compound on IL-2 Production in Activated Human T-Cells

Concentration of this compound (µM)IL-2 Concentration (pg/mL) ± SD% InhibitionCell Viability (%) ± SD
0 (Vehicle Control)1500 ± 120098 ± 2
0.11350 ± 1101097 ± 3
1900 ± 854096 ± 2
10450 ± 507095 ± 4
50150 ± 209085 ± 6
10075 ± 159570 ± 8
IC50 (µM) ~5.0 --

Table 2: Hypothetical Effect of this compound on IL-2 mRNA Expression

TreatmentRelative IL-2 mRNA Expression (Fold Change) ± SD
Unstimulated Control1.0 ± 0.2
Activated + Vehicle100 ± 12
Activated + this compound (10 µM)30 ± 5
Activated + Cyclosporin A (1 µM)15 ± 3

Conclusion and Future Directions

The structural similarity of this compound to other immunosuppressive bakkenolides, coupled with the known mechanisms of IL-2 production, provides a strong rationale for its investigation as a potential inhibitor of T-cell activation. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive framework for such a study.

Future research should focus on:

  • Directly measuring the effect of this compound on IL-2 production at both the protein and mRNA levels in primary human T cells.

  • Determining the IC50 value for IL-2 inhibition and assessing the compound's cytotoxicity.

  • Investigating the specific molecular target(s) of this compound within the T-cell activation signaling pathways, for example, by examining the phosphorylation status of key signaling proteins such as NFAT, ERK, and IκBα.

  • Evaluating the in vivo efficacy of this compound in animal models of autoimmune and inflammatory diseases.

Such studies will be crucial in determining the therapeutic potential of this compound as a novel immunomodulatory agent.

References

Bakkenolide D: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D, a sesquiterpene lactone belonging to the bakkenolide family of natural products, has emerged as a compound of interest for its potential therapeutic applications. While research specifically focused on this compound is still in its nascent stages, preliminary findings and the well-documented activities of closely related bakkenolides suggest a promising future in drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's potential, drawing upon available data for this compound and its structural analogs, particularly Bakkenolide B and Bakkenolide-IIIa. The guide details potential therapeutic areas, underlying mechanisms of action, and standardized experimental protocols relevant to its study.

Potential Therapeutic Applications

The primary therapeutic potential of this compound and its congeners appears to lie in the modulation of inflammatory and cell proliferation pathways. While direct evidence for this compound is limited, related compounds have demonstrated significant activity in preclinical models of inflammation, cancer, and neurodegenerative diseases.

Anti-Allergic and Anti-Inflammatory Effects

Table 1: Anti-inflammatory and Anti-allergic Activity of Bakkenolide B

AssayCell Line/ModelEndpoint MeasuredResult
Mast Cell DegranulationRBL-2H3β-hexosamidase releaseConcentration-dependent inhibition
Inflammatory Gene InductionMouse Peritoneal MacrophagesiNOS and COX-2 expressionInhibition of gene induction
In vivo Asthma ModelOvalbumin-induced miceEosinophil, macrophage, and lymphocyte accumulation in BALFStrong inhibition

Note: Quantitative IC50 values for Bakkenolide B were not specified in the cited abstract.

Anticancer Activity

Various bakkenolides have been reported to possess cytotoxic properties against cancer cell lines. While specific IC50 values for this compound are not yet published, the general cytotoxic nature of this class of compounds suggests potential as an anticancer agent. Further screening against a panel of cancer cell lines is warranted to determine its efficacy and selectivity.

Neuroprotective Effects

Neuroinflammation and neuronal damage are hallmarks of various neurodegenerative diseases. Bakkenolide-IIIa , another related bakkenolide, has demonstrated significant neuroprotective effects in models of cerebral damage. These effects are attributed to its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation and apoptosis.

Table 2: Neuroprotective Effects of Bakkenolide-IIIa

ModelTreatmentKey Findings
In vivo Cerebral Damage (Rat)4, 8, 16 mg/kg (i.g.)Reduced brain infarct volume and neurological deficit. Increased 72h survival rate.
In vitro Oxygen-Glucose Deprivation (OGD) in Hippocampal NeuronsNot specifiedIncreased cell viability, decreased apoptosis, and increased Bcl-2/Bax ratio.

Mechanisms of Action: Insights from Related Bakkenolides

The therapeutic effects of bakkenolides are likely mediated through the modulation of key signaling pathways involved in inflammation, cell survival, and apoptosis. Based on studies of related compounds, the NF-κB and MAPK signaling pathways are probable targets for this compound.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a central mediator of the inflammatory response and is also implicated in cancer cell survival and proliferation. Bakkenolide-IIIa has been shown to exert its neuroprotective effects by inhibiting the activation of NF-κB.[2] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This, in turn, blocks the translocation of the active p65 subunit to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.

NF_kB_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Releases IkBa_p P-IκBα IkBa_p65_p50->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds Inflammation Inflammation Apoptosis Survival DNA->Inflammation Transcription Bakkenolide_D This compound (Proposed) Bakkenolide_D->IKK Inhibits (as per Bakkenolide-IIIa)

Proposed Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a common feature of many cancers. While direct evidence for this compound is pending, other natural products are known to exert their anticancer effects through modulation of MAPK signaling. A plausible mechanism for this compound could involve the inhibition of key kinases within the MAPK cascade, such as ERK, JNK, or p38, leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Modulation GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits Bakkenolide_D This compound (Proposed) Bakkenolide_D->Raf Inhibition? Bakkenolide_D->MEK Inhibition? Bakkenolide_D->ERK Inhibition?

Proposed Modulation of the MAPK Signaling Pathway by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).

  • Reagents:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Complete cell culture medium (specific to each cell line).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the existing medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Histamine Release Assay from Mast Cells

This protocol measures the ability of this compound to inhibit the release of histamine from activated mast cells.

  • Cell Line: RBL-2H3 (rat basophilic leukemia) cell line, a common model for mast cells.

  • Reagents:

    • This compound stock solution.

    • Tyrode's buffer.

    • DNP-BSA (dinitrophenyl-bovine serum albumin) for antigen-induced degranulation.

    • Anti-DNP IgE.

    • Triton X-100 (for total histamine release).

    • o-Phthaldialdehyde (OPA) reagent for histamine detection.

  • Procedure:

    • Sensitize RBL-2H3 cells with anti-DNP IgE overnight.

    • Wash the cells with Tyrode's buffer and resuspend.

    • Pre-incubate the cells with various concentrations of this compound for 30 minutes.

    • Stimulate the cells with DNP-BSA for 30 minutes at 37°C to induce histamine release.

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant (for released histamine) and lyse the cell pellet with Triton X-100 (for remaining histamine).

    • To both supernatant and cell lysate, add NaOH and OPA reagent.

    • After incubation, add H3PO4 to stop the reaction.

    • Measure the fluorescence (excitation 360 nm, emission 450 nm).

    • Calculate the percentage of histamine release and the inhibitory effect of this compound.

Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

This assay assesses the ability of this compound to protect neurons from ischemic-like injury.

  • Cells: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Reagents:

    • This compound stock solution.

    • Glucose-free DMEM.

    • Cell viability assay reagents (e.g., MTT or LDH cytotoxicity assay kit).

  • Procedure:

    • Culture neurons to the desired confluency.

    • Replace the normal culture medium with glucose-free DMEM.

    • Place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours) to induce oxygen-glucose deprivation (OGD).

    • For the treatment group, add this compound to the glucose-free medium during OGD.

    • After the OGD period, return the cells to normal culture medium containing glucose and incubate under normoxic conditions for 24 hours (reperfusion).

    • Assess cell viability using an MTT or LDH assay.

    • Compare the viability of this compound-treated cells to the untreated OGD group to determine the neuroprotective effect.

General Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications in allergic and inflammatory diseases, cancer, and neurodegenerative disorders. While direct and comprehensive studies on this compound are currently limited, the significant biological activities of its close analogs, Bakkenolide B and Bakkenolide-IIIa, provide a strong rationale for its further investigation.

Future research should focus on:

  • Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • Systematic screening of this compound against a broad panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

  • In-depth studies to elucidate the precise molecular mechanisms of action, including its effects on the NF-κB and MAPK signaling pathways.

  • Quantitative analysis of its anti-allergic and anti-inflammatory effects , including the determination of IC50 values for histamine release and inflammatory mediator production.

  • In vivo studies in relevant animal models to validate the in vitro findings and assess the therapeutic efficacy and safety profile of this compound.

By pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.

References

Petasites japonicus as a Source of Bioactive Bakkenolides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasites japonicus, commonly known as butterbur or fuki, is a perennial plant belonging to the Asteraceae family. Traditionally used in folk medicine across East Asia for various ailments, this plant has garnered significant scientific interest due to its rich composition of bioactive compounds.[1][2] Among these, bakkenolides, a class of sesquiterpenoid lactones, have emerged as promising therapeutic agents with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the bioactive bakkenolides derived from Petasites japonicus, focusing on their quantitative biological data, underlying mechanisms of action, and detailed experimental protocols for their investigation.

Bioactive Bakkenolides from Petasites japonicus

Several bakkenolides have been isolated from Petasites japonicus, with bakkenolide B being one of the most extensively studied. These compounds have demonstrated significant anti-inflammatory, anti-allergic, neuroprotective, and antibacterial properties.

Quantitative Bioactivity Data

The biological efficacy of bakkenolides from Petasites japonicus has been quantified in various in vitro studies. The following tables summarize the key findings, presenting the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which are crucial metrics for assessing the potency of these compounds.

Table 1: Anti-inflammatory and Anti-allergic Activity of Bakkenolides

CompoundBioactivityAssay SystemIC50 / EC50Reference
Bakkenolide BInhibition of iNOS and COX-2 inductionLPS-stimulated mouse peritoneal macrophages-[3]
Bakkenolide BInhibition of mast cell degranulationAntigen-stimulated RBL-2H3 mast cellsConcentration-dependent inhibition[3]
Bakkenolide BInhibition of IL-2 productionJurkat (human T cell line)-[4][5]
Total BakkenolidesInhibition of NF-κB activationOxygen-glucose deprived cultured nerve cells-[1]

Table 2: Antibacterial Activity of Compounds from Petasites japonicus

CompoundBioactivityAssay SystemIC50 (µM)Reference
Bakkenolide DNeuraminidase InhibitionClostridium perfringens neuraminidase> 200[2]
1,5-di-O-caffeoylquinic acidNeuraminidase InhibitionClostridium perfringens neuraminidase2.3 ± 0.4[2]
5-O-caffeoylquinic acidNeuraminidase InhibitionClostridium perfringens neuraminidase80.1 ± 3.2[2]

Table 3: Cytotoxic Activity of Compounds from Petasites japonicus

Compound/ExtractCell LineIC50Reference
Petasitesterpenes I, II, VI, and S-japoninHuman astrocytoma U-251MG (non-CSCs and CSCs)Active[6]
Petasitesterpene IIBreast cancer MDA-MB-231More effective than other isolated compounds[6]
Petasites hybridus root extractMDA-MB-231 (breast cancer)520 µg/mL[7]
Petasites hybridus root extractMCF-7 (breast cancer)865 µg/mL[7]
Petasites hybridus root extractL929 (non-tumorigenic)1252 µg/mL[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of bakkenolides are attributed to their ability to modulate specific cellular signaling pathways.

AMPK/Nrf2 Signaling Pathway in Neuroinflammation

Bakkenolide B has been shown to exert its anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This pathway plays a crucial role in cellular defense against oxidative stress and inflammation.

AMPK_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bakkenolide B Bakkenolide B AMPK AMPK pAMPK p-AMPK (Active) Bakkenolide B->pAMPK Activates AMPK->pAMPK Phosphorylation Nrf2_Keap1 Nrf2 Keap1 pAMPK->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_n Nrf2 (Nuclear) Nrf2->Nrf2_n Translocation Keap1 Keap1 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element Pro-inflammatory Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) ROS Reactive Oxygen Species (ROS) LPS LPS LPS->Pro-inflammatory Cytokines Induces LPS->ROS Induces ARE_n ARE Nrf2_n->ARE_n Binds Antioxidant Genes Antioxidant Genes (HO-1, NQO-1) ARE_n->Antioxidant Genes Activates Transcription Antioxidant Genes->Pro-inflammatory Cytokines Inhibits Antioxidant Genes->ROS Inhibits

Caption: AMPK/Nrf2 signaling pathway activated by Bakkenolide B.

NF-κB Signaling Pathway in Inflammation

Total bakkenolides have been found to protect neurons from ischemic injury by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and bioactivity screening of bakkenolides from Petasites japonicus.

Experimental_Workflow Plant Material Petasites japonicus (Leaves, Stems, Roots) Extraction Solvent Extraction (e.g., Methanol) Plant Material->Extraction Fractionation Solvent Partitioning (Hexane, EtOAc, BuOH, H2O) Extraction->Fractionation Isolation Chromatography (Silica gel, Sephadex LH-20, HPLC) Fractionation->Isolation Structure Elucidation Spectroscopic Analysis (NMR, MS) Isolation->Structure Elucidation Bioactivity Screening Bioactivity Screening Isolation->Bioactivity Screening Data Analysis Data Analysis & Interpretation Structure Elucidation->Data Analysis Anti-inflammatory Assay Anti-inflammatory Assay Bioactivity Screening->Anti-inflammatory Assay Neuroprotective Assay Neuroprotective Assay Bioactivity Screening->Neuroprotective Assay Antibacterial Assay Antibacterial Assay Bioactivity Screening->Antibacterial Assay Cytotoxicity Assay Cytotoxicity Assay Bioactivity Screening->Cytotoxicity Assay Mechanism of Action Mechanism of Action Studies Anti-inflammatory Assay->Mechanism of Action Neuroprotective Assay->Mechanism of Action Western Blot Western Blot Analysis (Signaling Pathways) Mechanism of Action->Western Blot Western Blot->Data Analysis

Caption: General workflow for bakkenolide research.

Protocol 1: Inhibition of iNOS and COX-2 Expression (Western Blot)

This protocol is adapted from studies investigating the anti-inflammatory effects of bakkenolides.[3]

  • Cell Culture and Treatment:

    • Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Pre-treat the cells with various concentrations of the test bakkenolide for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS and COX-2 expression.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Protocol 2: Bacterial Neuraminidase Inhibition Assay

This protocol is based on the methodology used to assess the antibacterial potential of compounds from Petasites japonicus.[2]

  • Assay Preparation:

    • Prepare a solution of Clostridium perfringens neuraminidase in assay buffer (e.g., 50 mM sodium acetate, pH 6.5).

    • Prepare a solution of the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA).

    • Prepare various concentrations of the test bakkenolides.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the neuraminidase solution to wells containing the test compounds or vehicle control.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding the MUNANA substrate.

    • Incubate the plate for 30 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., 0.5 M sodium carbonate, pH 10.7).

  • Data Measurement and Analysis:

    • Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader with excitation at 365 nm and emission at 450 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Bakkenolides from Petasites japonicus represent a valuable class of natural products with significant therapeutic potential. Their diverse bioactivities, including anti-inflammatory, neuroprotective, and antibacterial effects, are supported by growing scientific evidence. The quantitative data and mechanistic insights presented in this guide underscore the importance of continued research into these compounds for the development of novel pharmaceuticals. The detailed experimental protocols provided herein offer a practical foundation for scientists and researchers to further explore the pharmacological properties of bakkenolides and unlock their full therapeutic promise.

References

The Biological Activity of Sesquiterpene Lactones: A Technical Guide Focused on Bakkenolide D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpene lactones (SLs) are a diverse class of naturally occurring compounds renowned for their wide spectrum of biological activities. Among these, bakkenolides, isolated from various plant species including Petasites japonicus, have garnered significant interest for their therapeutic potential. This technical guide provides an in-depth analysis of the biological activities of sesquiterpene lactones, with a specific focus on Bakkenolide D and its closely related analogues. We will delve into their anti-inflammatory, neuroprotective, and cytotoxic properties, detailing the underlying molecular mechanisms, summarizing quantitative data, and providing comprehensive experimental protocols for the assays cited. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to Sesquiterpene Lactones and this compound

Sesquiterpene lactones are a major class of secondary metabolites found predominantly in plants of the Asteraceae family.[1] Their chemical structures are characterized by a 15-carbon skeleton, typically containing a γ-lactone ring, which is crucial for their biological activity.[2] This class of compounds has been the subject of extensive research due to their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.[3]

Bakkenolides are a specific type of sesquiterpene lactone characterized by a spiro-lactone skeleton. This compound, along with other bakkenolides like Bakkenolide B, has been isolated from plants such as Petasites japonicus and Petasites tricholobus.[4][5] Research has highlighted the potential of these compounds in modulating key signaling pathways involved in inflammation and neuronal cell survival.

Biological Activities of this compound and Related Sesquiterpene Lactones

The biological effects of this compound and its analogues are multifaceted, primarily revolving around their anti-inflammatory and neuroprotective actions. While specific quantitative data for this compound is still emerging, studies on closely related compounds and total bakkenolide extracts provide significant insights into its potential efficacy.

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their potent anti-inflammatory properties.[1][2] This activity is largely attributed to their ability to modulate key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Bakkenolide B, a structurally similar compound to this compound, has been shown to exhibit significant anti-inflammatory and anti-allergic effects. It concentration-dependently inhibits the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6] Furthermore, Bakkenolide B suppresses the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory cascade.[6] In an in vivo model of asthma, Bakkenolide B was found to inhibit the accumulation of inflammatory cells in the bronchoalveolar lavage fluid.[6]

Studies on total bakkenolides have demonstrated their ability to inhibit the activation of NF-κB, a master regulator of inflammation.[7] This inhibition prevents the transcription of numerous pro-inflammatory genes, thereby reducing the inflammatory response.

Neuroprotective Activity

Several studies have highlighted the neuroprotective potential of bakkenolides.[4][7] Total bakkenolides have been shown to protect neurons against cerebral ischemic injury by inhibiting the activation of NF-κB.[7] In a rat model of transient focal cerebral ischemia, oral administration of total bakkenolides significantly reduced brain infarct volume and neurological deficits.[7] In vitro, total bakkenolides attenuated cell death and apoptosis in primary cultured neurons subjected to oxygen-glucose deprivation (OGD).[7]

Furthermore, Bakkenolide-IIIa, another bakkenolide, has been shown to protect against cerebral damage by inhibiting the phosphorylation of Akt and ERK1/2, upstream activators of NF-κB.[8] In cultured hippocampal neurons exposed to OGD, Bakkenolide-IIIa increased cell viability and decreased the number of apoptotic cells.[8] A study on four novel bakkenolides, including bakkenolide-IIIa, demonstrated their significant neuroprotective and antioxidant activities in primary cultured neurons exposed to oxygen-glucose deprivation and oxidative insults.[4]

Cytotoxic and Anti-cancer Activity

While the primary focus of this compound research has been on its anti-inflammatory and neuroprotective effects, many sesquiterpene lactones exhibit cytotoxic activity against various cancer cell lines.[9] The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key structural feature for this activity.[2] At present, there is limited specific data on the cytotoxic IC50 values of this compound against different cancer cell lines.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for this compound and related sesquiterpene lactones. Due to the limited availability of specific IC50 values for this compound, data on dose-dependent effects and activities of closely related compounds are included to provide a comparative context.

Table 1: Anti-inflammatory Activity of Bakkenolides and Other Sesquiterpene Lactones

Compound/ExtractAssayCell Line/ModelEndpointResultReference
Bakkenolide BNitric Oxide ProductionRAW 264.7 MacrophagesInhibition of NO productionConcentration-dependent inhibition[6]
Bakkenolide BiNOS and COX-2 InductionMouse Peritoneal MacrophagesInhibition of gene inductionEffective inhibition observed[6]
Total BakkenolidesNF-κB ActivationIn vivo (Cerebral Ischemia)Inhibition of NF-κBSignificant inhibition[7]
InulicinNO, IL-6, CCL2, IL-1β ProductionRAW 264.7 MacrophagesInhibition of pro-inflammatory mediatorsSignificant inhibition[10]

Table 2: Neuroprotective Activity of Bakkenolides

Compound/ExtractAssayModelEndpointResultReference
Total BakkenolidesOxygen-Glucose DeprivationPrimary Cultured NeuronsAttenuation of cell death and apoptosisSignificant protection[7]
Total BakkenolidesTransient Focal Cerebral IschemiaRat ModelReduction of brain infarct volume and neurological deficits5, 10, and 20 mg/kg oral administration showed marked reduction[7]
Bakkenolide-IIIaOxygen-Glucose DeprivationCultured Hippocampal NeuronsIncreased cell viability, decreased apoptosisDose-dependent increase in Bcl-2/Bax ratio[8]
Bakkenolide-IIIaTransient Focal Cerebral DamageRat ModelReduction of brain infarct volume and neurological deficit4, 8, and 16 mg/kg i.g. administration showed reduction[8]
Bakkenolide-Ia, -IIa, -IIIa, -IVaOxygen-Glucose Deprivation and Oxidative InsultPrimary Cultured NeuronsNeuroprotectionSignificant neuroprotective activities[4]

Signaling Pathways Modulated by Bakkenolides

The biological activities of bakkenolides are mediated through their interaction with key intracellular signaling pathways. The primary targets identified to date are the NF-κB and MAPK pathways, which are central to the regulation of inflammation and cell survival.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS or cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Bakkenolides have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[7] This action is thought to be mediated by the alkylation of cysteine residues on the IKK complex, thereby inhibiting its kinase activity.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cell survival. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. The three main MAPK subfamilies are ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38 MAPK.

Total bakkenolides and Bakkenolide-IIIa have been shown to inhibit the phosphorylation of ERK1/2, one of the key components of the MAPK pathway.[7][8] This inhibition contributes to their neuroprotective effects by modulating downstream signaling events that can lead to apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activation BakkenolideD This compound BakkenolideD->MAPKK Inhibition of Phosphorylation GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression Regulation

Caption: MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Anti-inflammatory Activity Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is adapted from studies investigating the anti-inflammatory effects of sesquiterpene lactones.[10]

Objective: To determine the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (DMSO) should be included.

    • After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) and a positive control group (LPS-stimulated cells without this compound) should be included.

  • Nitrite Measurement (Griess Assay):

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • The percentage of NO inhibition is calculated as: [(NO in LPS group - NO in treated group) / NO in LPS group] x 100.

    • The IC50 value can be determined by plotting the percentage of inhibition against the log of the concentration of this compound.

NO_Assay_Workflow Start Start Culture Culture RAW 264.7 cells Start->Culture Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect Griess Perform Griess Assay Collect->Griess Measure Measure absorbance at 540 nm Griess->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End OGD_Assay_Workflow Start Start Culture Culture primary neurons Start->Culture Treat Treat with this compound Culture->Treat OGD Induce Oxygen-Glucose Deprivation (OGD) Treat->OGD Reoxygenate Reoxygenation for 24 hours OGD->Reoxygenate Assess Assess neuroprotection (MTT, LDH, TUNEL) Reoxygenate->Assess Analyze Analyze data Assess->Analyze End End Analyze->End

References

Bakkenolide D: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bakkenolide D, a sesquiterpene lactone primarily isolated from plants of the Petasites genus, represents a compelling intersection of traditional medicine and modern pharmacology. For centuries, extracts from Petasites species, commonly known as Butterbur, have been utilized in folk remedies for a variety of inflammatory and spasmodic conditions. Contemporary research has begun to elucidate the molecular basis for these therapeutic effects, identifying bakkenolides as key bioactive constituents. This technical guide provides an in-depth analysis of this compound and its congeners, focusing on their traditional applications, mechanisms of action, and the experimental methodologies used to investigate their properties. Particular emphasis is placed on the compound's potent anti-inflammatory and neuroprotective activities, which are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document synthesizes quantitative data, details experimental protocols, and visualizes key biological pathways to serve as a comprehensive resource for the scientific community.

Traditional Medicine Context

The genus Petasites has a long and storied history in traditional herbal medicine across Europe and Asia.[1][2] Commonly referred to as Butterbur, its extracts have been traditionally used to treat a wide range of ailments. Historical applications include use as an antispasmodic and analgesic, particularly for conditions affecting the respiratory and urinary tracts.[3][4]

Traditional uses of Petasites species include the treatment of:

  • Migraines and Headaches : One of the most well-documented traditional uses is for the prevention and treatment of migraines.[3][5]

  • Respiratory Conditions : It has been employed to alleviate coughs, bronchitis, and asthma.[1][5]

  • Allergies : Extracts are commonly used to manage symptoms of hay fever (allergic rhinitis).[1][3]

  • Inflammatory Disorders : Its anti-inflammatory properties have been applied to rheumatic complaints and gastrointestinal inflammation.[2][5]

  • Other Ailments : Historical records also note its use for fever, wounds, and muscle spasms.[1]

The therapeutic efficacy of these traditional preparations is now largely attributed to the presence of bioactive sesquiterpenes, prominently including this compound and related compounds like petasin, isopetasin, and other bakkenolides.

Quantitative Data

Quantitative analysis is crucial for standardizing natural product extracts and understanding the distribution of bioactive compounds within the source plant. High-Performance Liquid Chromatography (HPLC) is the standard method for this quantification.

Table 1: Concentration of this compound in Petasites japonicus

Plant Part This compound Concentration (mg/g of dry weight)
Roots 107.203[6]
Other Parts (Leaves, Petioles) 0.403 - 4.419[6]

Data obtained through HPLC/UV analysis.[6]

While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on closely related bakkenolides provide insight into the potency of this class of compounds.

Table 2: Bioactivity of Related Bakkenolides

Compound Assay Target/Model Key Finding
Bakkenolide B Mast Cell Degranulation RBL-2H3 Mast Cells Concentration-dependent inhibition of β-hexosamidase release.[7]
Bakkenolide B Anti-inflammatory Mouse Peritoneal Macrophages Inhibition of iNOS and COX-2 gene induction.[7]
Bakkenolide-IIIa Neuroprotection (In Vivo) Rat Model of Cerebral Ischemia 4, 8, and 16 mg/kg doses reduced brain infarct volume.[8]

| Bakkenolide-IIIa | Neuroprotection (In Vitro) | Primary Hippocampal Neurons (OGD) | Increased cell viability and dose-dependently increased Bcl-2/Bax ratio.[8] |

Mechanism of Action: Inhibition of NF-κB Signaling

A primary mechanism underlying the anti-inflammatory and neuroprotective effects of bakkenolides is the potent inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] This pathway is a critical regulator of the immune and inflammatory response, and its dysregulation is implicated in numerous chronic diseases.

In its inactive state, the NF-κB dimer (typically p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit of NF-κB, allowing the dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.

Studies on bakkenolides indicate that they interfere with this cascade by inhibiting the phosphorylation and subsequent degradation of IκBα.[8] This action prevents the nuclear translocation of NF-κB, thereby blocking the transcription of its target inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa_p50_p65 IκBα - p50/p65 (Inactive NF-κB) IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 Dimer IkBa_p50_p65->p50_p65 Releases IkBa_P Phosphorylated IκBα p50_p65_nuc p50/p65 Dimer p50_p65->p50_p65_nuc Translocates Proteasome Proteasome Degradation IkBa_P->Proteasome Ubiquitination BakkenolideD This compound BakkenolideD->IKK Inhibits DNA κB DNA Binding Sites p50_p65_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Transcription Induces

Caption: The inhibitory effect of this compound on the canonical NF-κB signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the bioactivity of this compound and related compounds.

Oxygen-Glucose Deprivation (OGD) Model in Primary Neurons

The OGD model is a widely used in vitro method to simulate ischemic conditions and screen for neuroprotective agents.[2][8]

Objective: To assess the ability of a compound to protect neurons from cell death induced by ischemia-like conditions.

Methodology:

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 Sprague-Dawley rats) and cultured on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27 and L-glutamine. Cultures are maintained for 7-10 days to allow for maturation.

  • OGD Induction:

    • The standard culture medium is replaced with a glucose-free, balanced salt solution (e.g., 116 mM NaCl, 5.4 mM KCl, 0.8 mM MgSO₄, 1 mM NaH₂PO₄, 1.8 mM CaCl₂, 26.2 mM NaHCO₃).

    • Cultures are placed in a hypoxic chamber (e.g., a modular incubator chamber) with a controlled atmosphere of 95% N₂ and 5% CO₂ for a specified duration (e.g., 90 minutes) at 37°C. Control (normoxic) cultures are incubated in the same buffer containing glucose in a standard CO₂ incubator.

  • Reoxygenation: Following the OGD period, the glucose-free medium is replaced with the original, pre-conditioned culture medium, and the cells are returned to a normoxic incubator for a reperfusion period (e.g., 24 hours). Test compounds (e.g., this compound) are typically added to the medium immediately before or after the OGD period.

  • Assessment of Cell Viability:

    • MTT Assay: Cell viability is quantified by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the cultures. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product, which is solubilized and measured spectrophotometrically.

    • LDH Assay: Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is measured to quantify cytotoxicity.

    • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to fluorescently label DNA breaks characteristic of apoptotic cells, allowing for quantification of apoptosis via microscopy.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect and quantify changes in the expression and phosphorylation status of key proteins in the NF-κB pathway.

Objective: To determine if a compound inhibits the degradation of IκBα and the phosphorylation of NF-κB p65.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages or primary neurons) is cultured to ~80% confluency. Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before being stimulated with an NF-κB activator like LPS (1 µg/mL) for a short period (e.g., 30 minutes).

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris, and the supernatant containing total protein is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are denatured in Laemmli buffer and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like anti-β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the light emitted is captured using a digital imaging system. The intensity of the bands is quantified using densitometry software.

Visualized Experimental Workflow

The process of identifying and validating a bioactive compound like this compound from a natural source follows a structured workflow.

Workflow cluster_0 Phase 1: Discovery & Isolation cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Preclinical Validation A Plant Material Collection (*Petasites* species) B Drying, Grinding & Solvent Extraction (e.g., Methanol) A->B C Crude Extract Fractionation (e.g., Column Chromatography) B->C D Isolation & Purification of This compound (e.g., HPLC) C->D E Structural Elucidation (NMR, Mass Spectrometry) D->E F Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) E->F G Neuroprotection Assays (e.g., OGD in Neurons) E->G H Cytotoxicity Testing (Determine Therapeutic Window) E->H I Signaling Pathway Analysis (Western Blot for NF-κB) F->I G->I J Gene Expression Analysis (qPCR for Inflammatory Genes) I->J K In Vivo Animal Models (e.g., Rodent models of Inflammation or Stroke) J->K L Pharmacokinetic & Toxicology Studies K->L

Caption: General workflow for the isolation and pharmacological evaluation of this compound.

Conclusion and Future Directions

This compound and its related compounds from the Petasites genus provide a compelling example of how traditional medicinal knowledge can guide modern drug discovery. The well-documented anti-inflammatory and emerging neuroprotective properties, underpinned by the clear mechanism of NF-κB inhibition, position these molecules as promising leads for further development.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogues of this compound could lead to the development of derivatives with improved potency, selectivity, and drug-like properties.

  • Target Specificity: Investigating the precise molecular interactions between bakkenolides and the IKK complex could reveal opportunities for designing more targeted inhibitors.

  • Clinical Evaluation: Given the long history of human use of Petasites extracts, well-controlled clinical trials are warranted to validate the therapeutic efficacy of purified bakkenolides for conditions like neuroinflammatory diseases and migraine.

By integrating ethnobotanical wisdom with rigorous scientific methodology, compounds like this compound hold significant potential to yield novel therapeutics for a range of debilitating diseases.

References

In Silico Docking of Bakkenolide D: A Proposed-Protocol Whitepaper for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document outlines a hypothetical in silico docking study for Bakkenolide D. As of the date of publication, no specific molecular docking studies for this compound have been identified in the public domain. This guide is intended to serve as a detailed, technically-grounded proposal for future research based on the known biological activities of related compounds and established computational methodologies.

Introduction

This compound is a sesquiterpenoid lactone belonging to the bakkenolide class of natural products, which are primarily isolated from plants of the genus Petasites. While research on this compound itself is limited, other members of the bakkenolide family have demonstrated a range of biological activities, including anti-inflammatory, anti-allergic, and neuroprotective effects. Notably, Bakkenolide B has been shown to inhibit the calcineurin signaling pathway and suppress the production of interleukin-2 (IL-2) in human T-cells. This suggests that proteins within this pathway are potential therapeutic targets for bakkenolide compounds.

This technical guide presents a comprehensive, hypothetical protocol for an in silico molecular docking study of this compound with human calcineurin, a key phosphatase in the immune response and other cellular processes. The objective of such a study would be to predict the binding affinity and interaction patterns of this compound with calcineurin, providing a computational basis for its potential as a novel immunomodulatory agent. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and natural product pharmacology.

Proposed Target Protein: Human Calcineurin

Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] It plays a crucial role in T-cell activation by dephosphorylating the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the transcription of genes encoding pro-inflammatory cytokines like IL-2.[2][3] The immunosuppressive drugs cyclosporin A and tacrolimus (FK506) exert their effects by inhibiting calcineurin.[4][5] Given the known activity of Bakkenolide B on the calcineurin pathway, human calcineurin is a highly plausible and compelling target for investigating the potential mechanism of action of this compound.

For the proposed study, the crystal structure of the human calcineurin complexed with FKBP12 and FK506 (PDB ID: 1TCO) will be utilized.[6] This structure provides a well-defined binding site for FK506, which can be used as a reference and for defining the search space in the docking simulation.

Experimental Protocols: A Hypothetical In Silico Docking Study

This section details a proposed step-by-step protocol for performing a molecular docking study of this compound with human calcineurin using AutoDock Vina, a widely used open-source program for molecular docking.[7][8]

Ligand and Protein Preparation

a) this compound Ligand Preparation:

  • Obtain 2D Structure: The 2D structure of this compound can be obtained from the PubChem database (CID: 12299953) in SDF format.[9]

  • 2D to 3D Conversion: The 2D structure will be converted to a 3D structure using a molecular modeling software such as ChemDraw or MarvinSketch. It is crucial to ensure that the stereochemistry is correctly assigned based on the known structure of bakkenolides.

  • Energy Minimization: The 3D structure will be subjected to energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation.

  • File Format Conversion and PDBQT Preparation: The energy-minimized structure will be saved in PDB format. Using AutoDock Tools (ADT), polar hydrogens will be added, Gasteiger charges will be computed, and non-polar hydrogens will be merged. The rotatable bonds will be defined, and the final structure will be saved in the PDBQT format required for AutoDock Vina.

b) Calcineurin Protein Preparation:

  • PDB Structure Retrieval: The crystal structure of the human calcineurin A and B subunits complexed with FKBP12 and FK506 (PDB ID: 1TCO) will be downloaded from the RCSB Protein Data Bank.[6]

  • Protein Cleaning: Water molecules, co-factors not essential for binding, and any non-protein atoms will be removed from the PDB file. For this study, the FKBP12 and FK506 molecules will also be removed to create the apo-receptor for docking.

  • PDBQT Preparation: Using AutoDock Tools (ADT), polar hydrogens will be added to the protein structure, and Kollman charges will be assigned. The prepared protein structure will be saved in the PDBQT format.

Molecular Docking Simulation

a) Grid Box Definition:

A grid box will be defined to encompass the binding site of FK506 on calcineurin. The center and dimensions of the grid box will be determined based on the coordinates of the co-crystallized FK506 ligand in the original 1TCO PDB file. This ensures that the docking search is focused on the relevant binding pocket.

  • Grid Center (hypothetical): X, Y, Z coordinates derived from the centroid of FK506.

  • Grid Dimensions (hypothetical): 60 x 60 x 60 Å to allow for sufficient space for the ligand to move and rotate.

b) AutoDock Vina Execution:

The docking simulation will be performed using the AutoDock Vina command-line interface. A configuration file (conf.txt) will be created to specify the input protein and ligand files, the grid box parameters, and the exhaustiveness of the search.

The simulation will be run with the following command: vina --config conf.txt --log docking_log.txt

Analysis of Docking Results

The output from AutoDock Vina will be a PDBQT file containing the predicted binding poses of this compound, ranked by their binding affinities (in kcal/mol).

  • Binding Affinity: The binding affinity of the top-ranked pose will be recorded as the primary quantitative result.

  • Interaction Analysis: The best binding pose will be visualized using molecular graphics software such as PyMOL or Discovery Studio. The interactions between this compound and the amino acid residues of calcineurin will be analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

  • Comparison with FK506: The binding mode and interactions of this compound will be compared to those of the known inhibitor FK506 to identify any shared interaction patterns or unique binding features.

Illustrative Quantitative Data

The following table presents hypothetical, yet plausible, quantitative data that could be obtained from the proposed in silico docking study. This data is for illustrative purposes only and serves as an example of how the results of such a study would be presented. The binding affinity of the known calcineurin inhibitor FK506 is included for comparison.

CompoundTarget ProteinDocking SoftwarePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound Human Calcineurin (PDB: 1TCO)AutoDock Vina-8.5Trp350, Phe376, Val377, Arg380
FK506 (Tacrolimus) Human Calcineurin (PDB: 1TCO)AutoDock Vina-10.2Trp350, Phe376, Val377, Arg380, His383

Note: The binding affinity values and interacting residues are hypothetical and based on typical values observed for natural product inhibitors.

Visualizations

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the in silico docking study of this compound with human calcineurin.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_def Grid Box Definition ligand_prep->grid_def protein_prep Protein Preparation (Calcineurin - PDB: 1TCO) protein_prep->grid_def autodock AutoDock Vina Execution grid_def->autodock result_analysis Binding Affinity & Pose Analysis autodock->result_analysis interaction_analysis Visualization of Interactions result_analysis->interaction_analysis comparison Comparison with FK506 interaction_analysis->comparison

Caption: Proposed workflow for the in silico docking of this compound.

Calcineurin-NFAT Signaling Pathway

The diagram below depicts the calcineurin-NFAT signaling pathway and the hypothetical point of inhibition by this compound.

signaling_pathway receptor Cell Surface Receptor ca_increase ↑ Intracellular Ca2+ receptor->ca_increase calmodulin Calmodulin ca_increase->calmodulin calcineurin Calcineurin (Active) calmodulin->calcineurin nfat_p NFAT-P (Cytoplasm) calcineurin->nfat_p nfat NFAT (Cytoplasm) nfat_p->nfat Dephosphorylation nfat_nuc NFAT (Nucleus) nfat->nfat_nuc Nuclear Translocation gene_transcription Gene Transcription (e.g., IL-2) nfat_nuc->gene_transcription bakkenolide_d This compound (Hypothetical Inhibition) bakkenolide_d->calcineurin

Caption: The Calcineurin-NFAT signaling pathway and hypothetical inhibition.

Conclusion and Future Directions

This whitepaper outlines a detailed, technically sound, yet hypothetical, protocol for investigating the interaction of this compound with human calcineurin through in silico molecular docking. The proposed study, based on the known biological activities of related bakkenolides, provides a clear roadmap for future computational research. The successful execution of such a study would yield valuable insights into the potential of this compound as a novel calcineurin inhibitor and guide further experimental validation.

Future work should focus on performing the described docking study, followed by more advanced computational analyses such as molecular dynamics simulations to assess the stability of the predicted this compound-calcineurin complex. Ultimately, the in silico findings will require validation through in vitro enzymatic assays and cell-based studies to confirm the inhibitory activity of this compound on calcineurin and its downstream effects on T-cell activation. This integrated computational and experimental approach holds significant promise for accelerating the discovery and development of new therapeutic agents from natural products.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Bakkenolide D from Petasites japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Bakkenolide D, a promising bioactive sesquiterpenoid, from the roots of Petasites japonicus. The methodologies described herein are based on established phytochemical extraction and chromatographic techniques.

Introduction

Petasites japonicus, commonly known as butterbur, is a perennial plant that has been used in traditional medicine for various ailments, including allergies and inflammation.[1] Modern phytochemical research has identified several bioactive constituents within this plant, with bakkenolides being a significant class of sesquiterpenoids. This compound, in particular, has garnered interest for its potential therapeutic properties. Quantitative analysis has shown that the roots of Petasites japonicus are the richest source of this compound, containing significantly higher concentrations than the leaves or stems.[2] This document outlines a robust methodology for the efficient extraction, isolation, and purification of this compound from the roots of P. japonicus.

Data Presentation

The following table summarizes the expected quantitative data at each stage of the isolation and purification process, starting from 1 kg of dried P. japonicus root powder. The yields and purities are estimated based on typical recovery rates for the described chromatographic techniques.

Purification StepStarting Material (g)Product Mass (g)This compound Purity (%)Overall Yield (%)
Crude Methanol Extraction 1000~150~5-10100
Solvent Partitioning (n-Butanol Fraction) 150~15~30-40~10
Silica Gel Column Chromatography 15~2~70-80~1.3
Sephadex LH-20 Column Chromatography 2~0.3~90-95~0.2
Preparative HPLC 0.3~0.1>98~0.07

Experimental Protocols

Protocol 1: Extraction of this compound from Petasites japonicus Roots

This protocol details the initial extraction and solvent partitioning to obtain a crude fraction enriched with this compound.

Materials:

  • Dried and powdered roots of Petasites japonicus

  • Methanol (MeOH), analytical grade

  • n-Hexane, analytical grade

  • Chloroform (CHCl₃), analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • n-Butanol (n-BuOH), analytical grade

  • Distilled water (H₂O)

  • Rotary evaporator

  • Large glass beakers and flasks

  • Separatory funnel (5 L)

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

Procedure:

  • Macerate 1 kg of dried, powdered P. japonicus roots in 10 L of methanol at room temperature for 72 hours.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator at 45°C to obtain a crude residue.

  • Suspend the crude residue in 2 L of distilled water and transfer to a 5 L separatory funnel.

  • Perform sequential liquid-liquid partitioning with the following solvents in the order listed, collecting the respective fractions:

    • 2 L of n-hexane (repeat three times)

    • 2 L of chloroform (repeat three times)

    • 2 L of ethyl acetate (repeat three times)

    • 2 L of n-butanol (repeat three times)

  • Concentrate the n-butanol fraction, which contains the highest concentration of bakkenolides, to dryness using a rotary evaporator.[3]

Protocol 2: Chromatographic Purification of this compound

This protocol describes the multi-step chromatographic process to isolate and purify this compound from the enriched n-butanol fraction.

Materials:

  • n-Butanol fraction from Protocol 1

  • Silica gel (70-230 mesh) for column chromatography

  • Sephadex LH-20

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Glass column for chromatography

  • Fraction collector

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Analytical HPLC system for purity assessment

Procedure:

Step 1: Silica Gel Column Chromatography

  • Prepare a silica gel column.

  • Dissolve the dried n-butanol fraction in a minimal amount of chloroform:methanol (25:1, v/v).

  • Load the dissolved sample onto the silica gel column.

  • Elute the column with a chloroform:methanol (25:1, v/v) isocratic mobile phase.[3]

  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Pool the this compound-rich fractions and concentrate to dryness.

Step 2: Sephadex LH-20 Column Chromatography

  • Prepare a Sephadex LH-20 column and equilibrate with 95% methanol.

  • Dissolve the this compound-rich fraction from the silica gel step in a small volume of 95% methanol.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with 95% methanol, followed by 85% aqueous methanol.[3]

  • Collect fractions and analyze for the presence of this compound.

  • Pool the fractions containing the highest concentration of this compound and concentrate.

Step 3: Preparative HPLC

  • Dissolve the purified fraction from the Sephadex LH-20 step in the mobile phase.

  • Purify the sample using a preparative HPLC system equipped with a C18 column.

  • Use a mobile phase of 70% aqueous methanol at an appropriate flow rate.[3]

  • Monitor the elution profile at 290 nm and collect the peak corresponding to this compound.[2]

  • Concentrate the collected fraction to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC. The final purity should be greater than 98%.[3]

Visualizations

Experimental Workflow

This compound Isolation Workflow start Dried Petasites japonicus Roots (1 kg) extraction Methanol Extraction start->extraction Methanol partitioning Solvent Partitioning (n-Butanol Fraction) extraction->partitioning Crude Extract silica Silica Gel Column Chromatography partitioning->silica Enriched Fraction sephadex Sephadex LH-20 Column Chromatography silica->sephadex Semi-purified Fraction prep_hplc Preparative HPLC sephadex->prep_hplc Purified Fraction end Pure this compound (>98% Purity) prep_hplc->end Isolated Compound

Caption: Workflow for the isolation and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway

Bakkenolides have demonstrated anti-inflammatory properties, and related compounds have been shown to inhibit key inflammatory pathways such as NF-κB and MAPK.[4][5] The following diagram illustrates a proposed mechanism for the anti-inflammatory action of this compound.

Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapk MAPK Cascade (ERK, p38) receptor->mapk ikk IKK Complex receptor->ikk bakkenolide This compound bakkenolide->mapk Inhibition bakkenolide->ikk Inhibition nfkb NF-κB mapk->nfkb ikk->nfkb nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->genes Transcription response Inflammatory Response genes->response

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Application Note: HPLC-UV Method for the Quantification of Bakkenolide D in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bakkenolide D is a naturally occurring terpene lactone, specifically a sesquiterpenoid, found in various medicinal plants, notably in species of the Petasites and Farfugium genera.[1] As a compound of interest for its potential pharmacological activities, a reliable and validated analytical method is crucial for its quantification in plant extracts, which is essential for quality control, standardization, and further drug development research. This document provides a detailed protocol for the quantitative determination of this compound using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection.

Chemical Properties of this compound this compound, also known as S-Fukinolide, is characterized by the following properties:

PropertyValueReference
Molecular FormulaC₂₁H₂₈O₆S[2][3][4]
Molecular Weight408.5 g/mol [2][3]
IUPAC Name(3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-3-methylsulfanylprop-2-enoate[2]
ClassTerpene Lactone, Sesquiterpenoid[2]
Physical FormSolid[2][5]
Melting Point200 - 201 °C[2][5]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: Purity ≥98%

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Ultrapure), Methanol (HPLC Grade)

  • Plant Material: Dried and powdered plant parts (e.g., roots, leaves)

  • Filtration: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: INNO C18 (or equivalent reversed-phase C18 column, e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][6]

  • Data acquisition and processing software.

Chromatographic Conditions

The following table outlines the optimized parameters for the HPLC-UV analysis.

ParameterCondition
Analytical Column INNO C18 (or equivalent)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 80% B to 100% B over 45 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 290 nm
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (at initial conditions) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation Protocol
  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder (e.g., 60-80 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 20 mL of methanol.

  • Sonication: Place the flask in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation & Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject 10 µL of the filtered sample into the HPLC system for analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Plant Material Collection Drying Drying at 40-50°C Sample->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Ultrasonic Extraction (Methanol) Grinding->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC-UV Analysis (λ = 290 nm) Filtration->HPLC Data Data Acquisition (Peak Area Integration) HPLC->Data Quant Quantification (External Standard Method) Data->Quant Result Final Concentration (mg/g) Quant->Result G cluster_quant Quantitative Accuracy cluster_reli Method Reliability cluster_prec center HPLC Method Validation Linearity Linearity & Range center->Linearity Accuracy Accuracy (Recovery) center->Accuracy LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantitation (LOQ) center->LOQ Precision Precision center->Precision Specificity Specificity center->Specificity Robustness Robustness center->Robustness Intraday Intra-day Precision->Intraday Interday Inter-day Precision->Interday

References

Application Notes and Protocols for the Structural Elucidation of Bakkenolide D using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D is a sesquiterpene lactone belonging to the bakkenolide class of natural products.[1] These compounds are commonly isolated from plants of the genus Petasites.[1][2] The structural elucidation of complex natural products like this compound is a critical process in drug discovery and development, relying heavily on modern spectroscopic techniques. This document provides a detailed overview of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the comprehensive structural characterization of this compound. The protocols and data presented herein serve as a guide for researchers engaged in the isolation and identification of novel bioactive compounds.

The structural backbone of bakkenolides presents a fascinating challenge for spectroscopic analysis. The strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, in conjunction with high-resolution mass spectrometry, allows for the unambiguous assignment of its complex stereochemistry and the precise location of its functional groups.

Experimental Protocols

Isolation of this compound

This compound can be isolated from the roots of plants such as Petasites formosanus. The general procedure involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the components based on their solubility.

  • Chromatographic Separation: The fraction containing the bakkenolides is further purified using a combination of chromatographic techniques. This typically includes:

    • Silica Gel Column Chromatography: To separate compounds based on their polarity.

    • Sephadex LH-20 Column Chromatography: For size-exclusion separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.[3]

Spectroscopic Analysis

Mass Spectrometry:

  • High-Resolution Mass Spectrometry (HR-MS): HR-MS, often using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), is employed to determine the exact molecular formula of the compound. For this compound, the molecular formula has been established as C₂₁H₂₈O₆S.

  • Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be performed to obtain fragmentation patterns, which provide valuable information about the different structural motifs within the molecule.

NMR Spectroscopy:

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • 1D NMR Spectra:

    • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of each proton, their multiplicities (singlet, doublet, triplet, etc.), and their coupling constants (J-values), which reveal connectivity between neighboring protons.

    • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms and their chemical environments (e.g., carbonyls, alkenes, alkanes). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for establishing the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, providing direct C-H connectivity.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds, allowing for the connection of different spin systems and the placement of quaternary carbons and heteroatoms.[2]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for determining the relative stereochemistry of the molecule.[2]

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature.[4]

Table 1: ¹H NMR Data of this compound (900 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-15.15m
H-21.84, 1.76m
H-31.67, 1.37dd, dd14.1, 3.6; 12.9, 3.7
H-41.57m
H-62.24, 1.95d, d14.3, 14.3
H-95.76d11.2
H-102.75dd11.2, 5.0
H-124.67m
H-135.21, 5.17s, s
H-140.90d
H-151.11s
H-205.62d10.14
H-307.04d10.1
H-402.39s
H-2002.02s

Table 2: ¹³C NMR Data of this compound (225 MHz, CDCl₃)

PositionChemical Shift (δ) ppm
C-8177.5
C-100169.9
C-10165.6
C-30152.8
C-11147.8
...(Remaining data should be referenced from the primary literature)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation plant_material Dried Plant Material (e.g., Petasites formosanus roots) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) extraction->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (HR-MS, MS/MS) pure_compound->ms nmr NMR Spectroscopy (1D and 2D) pure_compound->nmr molecular_formula Molecular Formula Determination ms->molecular_formula fragment_analysis Fragmentation Analysis ms->fragment_analysis connectivity Connectivity Analysis (COSY, HMBC, HSQC) nmr->connectivity stereochemistry Stereochemistry Determination (NOESY) nmr->stereochemistry final_structure Final Structure of This compound molecular_formula->final_structure fragment_analysis->final_structure connectivity->final_structure stereochemistry->final_structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Key 2D NMR Correlations for this compound

nmr_correlations cluster_structure This compound Core Structure and Key Protons BakkenolideD H1 H-1 C10_ester C-10' (Ester C=O) H1->C10_ester H9 H-9 H10 H-10 H9->H10 COSY C7 C-7 H9->C7 HMBC C8 C-8 H9->C8 C100 C-100 (Ac C=O) H9->C100 H14 H-14 C1 C-1 H14->C1 C5 C-5 H14->C5 H15 H-15 H15->C7 C10 C-10 H15->C10 H200 H-200 (Ac) H200->C100 H40 H-40 (SMe) C30 C30 H40->C30 H30 H-30 H20 H-20 H20->H30 C9 C-9

Caption: Key HMBC and COSY correlations for the structural elucidation of this compound.

References

Application Notes and Protocols for In Vitro Testing of Bakkenolide D Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro testing of Bakkenolide D, a sesquiterpene lactone found in certain medicinal plants. The following sections detail protocols for assessing its potential anticancer, anti-inflammatory, and neuroprotective activities, based on established assays for the bakkenolide class of compounds. While specific quantitative data for this compound is emerging, this document provides a framework for its systematic evaluation.

Overview of this compound and its Potential Biological Activities

This compound is a member of the bakkenolide family of sesquiterpenoids, which are primarily isolated from plants of the Petasites and Farfugium genera.[1][2] These plants have a history of use in traditional medicine for various ailments.[3][4] Scientific investigations into the bakkenolide class have revealed a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[4][5][6][7] While research on specific bakkenolides like Bakkenolide B and Bakkenolide-IIIa has begun to elucidate their mechanisms of action, dedicated studies on this compound are less common. One study has reported on the inhibitory activity of this compound against bacterial neuraminidase, suggesting its potential as an antimicrobial agent.[8][9] This document outlines key in vitro assays to further characterize the biological profile of this compound.

Assessment of Anticancer Activity

The potential of this compound as an anticancer agent can be evaluated through a series of in vitro assays focused on cytotoxicity, apoptosis induction, and cell cycle arrest.

Quantitative Data on Bakkenolide Cytotoxicity

While specific cytotoxic IC50 values for this compound against various cancer cell lines are not yet widely published, data from related bakkenolides and extracts from plants containing these compounds suggest potential activity. For context, the following table summarizes the cytotoxic activity of a Petasites hybridus root extract.

Compound/ExtractCell LineAssayIC50 ValueReference
Petasites hybridus root extractMDA-MB-231 (Breast Cancer)MTT520 µg/mL[4]
Petasites hybridus root extractMCF-7 (Breast Cancer)MTT865 µg/mL[4]
Experimental Protocols for Anticancer Activity

This protocol is designed to assess the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549, HT-29)[10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Putative Signaling Pathway for Anticancer Activity

Anticancer_Pathway cluster_apoptosis Apoptosis Induction Bakkenolide_D This compound Bax Bax Bakkenolide_D->Bax Upregulates Bcl2 Bcl-2 Bakkenolide_D->Bcl2 Downregulates Cancer_Cell Cancer Cell Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Evaluation of Anti-inflammatory Activity

This compound's anti-inflammatory potential can be assessed by its ability to inhibit the production of inflammatory mediators in immune cells.

Quantitative Data on Anti-inflammatory Activity

Specific data on the anti-inflammatory activity of this compound is limited. However, related compounds have shown potent effects.

Compound/ExtractCell LineAssayEffectReference
Bakkenolide BRBL-2H3 mast cellsβ-hexosamidase releaseConcentration-dependent inhibition of degranulation[6]
Bakkenolide BMouse peritoneal macrophagesWestern BlotInhibition of iNOS and COX-2 induction[6]
Petasites japonicus extractRAW 264.7 macrophagesNO productionIC50: 19 ± 4.9 µg/mL[11]
Experimental Protocols for Anti-inflammatory Activity

This protocol measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NMMA).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Component B of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of inhibition of NO production.

This assay determines if this compound inhibits the expression of key inflammatory enzymes.

Principle: Western blotting is used to detect the levels of iNOS and COX-2 proteins in cell lysates after treatment with this compound and stimulation with LPS.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease inhibitors

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Culture and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Signaling Pathway for Anti-inflammatory Action

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2 iNOS/COX-2 Genes Nucleus->iNOS_COX2 Induces transcription of Inflammatory_Mediators Inflammatory Mediators (NO, PGE2) iNOS_COX2->Inflammatory_Mediators Bakkenolide_D This compound Bakkenolide_D->IKK Inhibits

Investigation of Neuroprotective Effects

The neuroprotective properties of this compound can be investigated using in vitro models of neuronal stress and injury.

Quantitative Data on Neuroprotective Activity
CompoundModelAssayEffectReference
Bakkenolide-IIIaOGD in primary hippocampal neuronsCell ViabilityIncreased cell viability[1]
Bakkenolide-IIIaOGD in primary hippocampal neuronsTUNEL assayDecreased apoptotic cells[1]
Bakkenolide-IIIaOGD in primary hippocampal neuronsWestern BlotIncreased Bcl-2/Bax ratio[1]
Bakkenolides Ia, IIa, IIIa, IVaOGD and oxidative insults in primary neuronsNot specifiedSignificant neuroprotective activities[5]
Experimental Protocols for Neuroprotective Activity

This assay simulates ischemic conditions to evaluate the protective effects of this compound on neurons.

Principle: Primary neurons are subjected to a period of oxygen and glucose deprivation, followed by reoxygenation, to mimic the events of an ischemic stroke. The neuroprotective effect of this compound is assessed by measuring cell viability.

Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium with B-27 supplement

  • Glucose-free DMEM

  • Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)

  • This compound

  • Cell viability assay kit (e.g., MTT or LDH release assay)

Procedure:

  • Culture primary neurons for 7-10 days in vitro.

  • Replace the culture medium with glucose-free DMEM.

  • Place the cells in a hypoxic chamber for a specified duration (e.g., 1-2 hours).

  • After OGD, replace the medium with complete Neurobasal medium containing different concentrations of this compound and return the cells to a normoxic incubator (reoxygenation) for 24 hours.

  • Assess cell viability using an MTT or LDH assay.

Experimental Workflow for Neuroprotection Assays

Neuroprotection_Workflow start Start: Primary Neuron Culture ogd Induce Neuronal Stress (e.g., Oxygen-Glucose Deprivation) start->ogd treatment Treat with this compound ogd->treatment incubation Incubate for 24h treatment->incubation viability Assess Cell Viability (MTT, LDH) incubation->viability apoptosis Assess Apoptosis (TUNEL, Caspase Activity) incubation->apoptosis western_blot Analyze Protein Expression (Western Blot) incubation->western_blot end End: Evaluate Neuroprotective Effect viability->end apoptosis->end western_blot->end

Other Potential Biological Activities

A study has shown that this compound can inhibit bacterial neuraminidase, an enzyme crucial for bacterial pathogenesis.

Quantitative Data on Neuraminidase Inhibition
CompoundEnzymeAssayIC50 ValueReference
This compoundNeuraminidase from Clostridium perfringensFluorometric80.1 ± 1.2 µM[8]

This finding suggests that this compound could be explored for its potential antibacterial properties. Further in vitro assays, such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against various bacterial strains, would be necessary to validate this activity.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the in vitro biological activities of this compound. While specific data for this compound in the areas of cancer, inflammation, and neuroprotection are still emerging, the methodologies outlined here, which are standard for the bakkenolide class, will enable a thorough evaluation of its therapeutic potential. The provided signaling pathways and workflows offer a conceptual framework for designing experiments and interpreting results. Further research is warranted to fully elucidate the pharmacological profile of this compound.

References

Animal Models for In Vivo Studies of Bakkenolide D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and potential in vivo animal models for studying the therapeutic effects of Bakkenolide D. Detailed protocols for neuroprotection, anti-inflammatory, and anticancer studies are presented, along with pharmacokinetic data and insights into the underlying signaling pathways.

Pharmacokinetic Profile of this compound in Rats

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of this compound (BD) in rat plasma.[1] The method was validated over a range of 1-800 ng/mL with a lower limit of quantification of 1 ng/mL.[1]

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats [1]

Administration RouteDosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (h·ng/mL)T¹/₂ (h)Oral Bioavailability (%)
Oral (p.o.)1010.1 ± 9.8272.1 ± 8.5911.8 ± 1.92.57
Intravenous (i.v.)1--281 ± 98.48.79 ± 0.63-

Data are presented as mean ± standard deviation.

Protocol: LC-MS/MS Quantification of this compound in Rat Plasma[1]

This protocol outlines the key steps for quantifying this compound in plasma samples.

  • Sample Preparation:

    • Perform protein precipitation of plasma samples.

  • Chromatography:

    • Utilize a high-pressure liquid chromatography (HPLC) system.

  • Mass Spectrometry:

    • Employ a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.

    • Use a suitable internal standard, such as columbianadin.[1]

  • Validation:

    • Validate the method for linearity, accuracy, precision, and sensitivity according to standard guidelines.

Neuroprotective Effects of Bakkenolides: Transient Focal Cerebral Ischemia Model

In vivo studies have demonstrated the neuroprotective effects of bakkenolides, such as Bakkenolide-IIIa, in a rat model of transient focal cerebral ischemia. Administration of Bakkenolide-IIIa (4, 8, and 16 mg/kg, intragastrically) immediately after reperfusion significantly reduced brain infarct volume and improved neurological deficits.[2]

Protocol: Transient Focal Cerebral Ischemia in Rats (Middle Cerebral Artery Occlusion - MCAO)[3][4][5]

This model mimics ischemic stroke in humans.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300 g).

    • Anesthetize the rats (e.g., with chloral hydrate, 400 mg/kg, intraperitoneally).[3]

    • Maintain body temperature at 37°C.[3][4]

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[4]

    • Ligate the CCA and ECA.

    • Introduce a monofilament nylon suture (e.g., 4-0) into the ICA to occlude the origin of the middle cerebral artery (MCA).[4] The insertion length is typically 18-20 mm for rats.[4]

    • Confirm occlusion by monitoring regional cerebral blood flow (rCBF), aiming for a reduction to less than 20% of baseline.[3]

  • Ischemia and Reperfusion:

    • Maintain the occlusion for a defined period (e.g., 90 minutes to 2 hours).[3]

    • Withdraw the suture to allow for reperfusion.

  • This compound Administration:

    • Administer this compound (e.g., 4, 8, 16 mg/kg) intragastrically immediately after the start of reperfusion.[2]

  • Outcome Assessment:

    • Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.

    • Measure infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.[5]

Experimental Workflow for MCAO Model

MCAO_Workflow cluster_pre_op Pre-operative cluster_op Surgical Procedure cluster_post_op Post-operative Animal_Prep Animal Preparation (Anesthesia, Temp. Control) Surgery Expose Carotid Arteries Animal_Prep->Surgery Occlusion MCA Occlusion (Suture Insertion) Surgery->Occlusion CBF_Monitor Monitor rCBF Occlusion->CBF_Monitor Reperfusion Reperfusion (Suture Withdrawal) CBF_Monitor->Reperfusion After Ischemia Period Drug_Admin This compound Administration Reperfusion->Drug_Admin Assessment Outcome Assessment (Neurological Score, Infarct Volume) Drug_Admin->Assessment 24 hours post-MCAO

Workflow for the MCAO animal model.

Anti-Inflammatory Effects of this compound: Proposed In Vivo Models

While direct in vivo anti-inflammatory studies specifically using this compound are limited in the available literature, the known anti-inflammatory properties of related bakkenolides, such as the inhibition of pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6, IL-8) by Bakkenolide-IIIa in LPS-stimulated cells, provide a strong rationale for its investigation in established animal models of inflammation.[1][3][6]

Proposed Protocol: Carrageenan-Induced Paw Edema in Rats[4][5][7][8]

This is a widely used model for screening acute anti-inflammatory activity.

  • Animal Preparation:

    • Use Wistar or Sprague-Dawley rats (150-200 g).

  • This compound Administration:

    • Administer this compound orally or intraperitoneally at various doses 1 hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Assessment of Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage of inhibition of edema compared to a control group.

Proposed Protocol: Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats[9][10][11][12]

This model is used to evaluate chronic anti-inflammatory and anti-arthritic effects.

  • Animal Preparation:

    • Use Wistar rats.

  • Induction of Arthritis:

    • Inject 0.1 mL of FCA into the sub-plantar region of the right hind paw.

  • This compound Administration:

    • Begin daily administration of this compound (oral or intraperitoneal) on the day of or a few days after FCA injection and continue for a specified period (e.g., 21-28 days).

  • Assessment of Arthritis:

    • Monitor paw volume and body weight regularly.

    • Assess arthritic scores based on visual signs of inflammation.

    • At the end of the study, collect blood for hematological and biochemical analysis (e.g., inflammatory markers).

    • Perform histological analysis of the joints to evaluate synovial inflammation and cartilage destruction.

Anticancer Effects of this compound: Proposed In Vivo Model

The potential anticancer activities of this compound warrant investigation in preclinical in vivo models. A common and effective model is the tumor xenograft model in immunodeficient mice.

Proposed Protocol: Human Tumor Xenograft Model in Nude Mice[13][14][15][16][17][18]
  • Animal Preparation:

    • Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., colon, breast, or lung cancer cell lines) into the flank of the mice.

  • Tumor Growth and Treatment:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into control and treatment groups.

    • Administer this compound (e.g., intraperitoneally or orally) according to a defined schedule.

  • Assessment of Antitumor Activity:

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, excise the tumors and weigh them.

    • Perform histological and immunohistochemical analysis of the tumor tissue to assess cell proliferation, apoptosis, and angiogenesis.

Signaling Pathway Modulation by Bakkenolides

Studies on Bakkenolide-IIIa have indicated that its neuroprotective effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[2] Bakkenolide-IIIa has been shown to inhibit the phosphorylation of IKKβ and IκBα, which prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2] This leads to a downstream reduction in the expression of pro-inflammatory and pro-apoptotic genes.

Inhibition of the NF-κB Signaling Pathway by this compound

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB:e->NFkB:w BakkenolideD This compound IkB_degraded IkB->IkB_degraded NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation BakkenolideD->IKK Inhibits Phosphorylation Gene Gene Transcription (Inflammation, Apoptosis) NFkB_nucleus->Gene Activates

This compound inhibits the NF-κB pathway.

References

Application Notes and Protocols for Neuraminidase Inhibition Assay Using Bakkenolide D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting a neuraminidase inhibition assay using Bakkenolide D. The provided methodologies are based on established fluorescence-based assays and are intended to guide researchers in evaluating the potential of this compound as a neuraminidase inhibitor.

Introduction

Neuraminidase (NA), a key enzyme on the surface of the influenza virus, is crucial for the release of progeny virions from infected host cells, thus playing a critical role in the spread of the infection.[1][2] Inhibition of this enzyme is a clinically validated strategy for the treatment of influenza.[2][3] Neuraminidase inhibitors act by mimicking the natural substrate of the enzyme, sialic acid, and binding to the active site, which prevents the cleavage of sialic acid residues and halts the release of new virus particles.[1][4] This document outlines a protocol to assess the inhibitory effect of this compound on neuraminidase activity.

Data Presentation

As no specific inhibitory data for this compound against neuraminidase is currently published, the following tables are presented as templates for data acquisition and presentation. Researchers should replace the hypothetical values with their experimental data.

Table 1: Hypothetical Neuraminidase Inhibition by this compound

This compound Concentration (µM)Mean Fluorescence (RFU)Standard Deviation% Inhibition
0 (No Inhibitor Control)150005000
0.1145004803.3
11200040020
10750025050
50300010080
10015005090

Table 2: Hypothetical IC50 Values for Neuraminidase Inhibitors

InhibitorIC50 (µM)
This compoundTo be determined
Oseltamivir Carboxylate (Control)0.005
Zanamivir (Control)0.002

Experimental Protocols

The following protocols are adapted from established fluorescence-based neuraminidase inhibition assays utilizing the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[3][5]

Materials and Reagents
  • Neuraminidase Enzyme: Commercially available or purified from viral sources.

  • This compound: Stock solution of known concentration (e.g., in DMSO).

  • Positive Control Inhibitors: Oseltamivir carboxylate, Zanamivir.[6][7]

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5][8]

  • Assay Buffer: 32.5 mM MES buffer (pH 6.5) containing 4 mM CaCl₂.[8]

  • Stop Solution: Freshly prepared 0.14 M NaOH in 83% ethanol.[8]

  • 96-well black, flat-bottom plates.

  • Fluorescence plate reader with excitation at ~355-360 nm and emission at ~450-460 nm.[5][9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of this compound and control inhibitors add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare neuraminidase enzyme solution add_enzyme Add neuraminidase to wells prep_enzyme->add_enzyme prep_substrate Prepare MUNANA substrate solution add_substrate Add MUNANA substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate1 Incubate at room temperature (e.g., 30 min) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C (e.g., 60 min) add_substrate->incubate2 add_stop Add stop solution incubate2->add_stop read_plate Read fluorescence on a plate reader add_stop->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data

Caption: Experimental workflow for the neuraminidase inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer. It is recommended to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Prepare working solutions of control inhibitors (Oseltamivir carboxylate, Zanamivir) in assay buffer.[6][7]

    • Prepare a working solution of neuraminidase enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the incubation period.

    • Prepare a working solution of MUNANA substrate in assay buffer. A common concentration is 100 µM.[8]

  • Assay Procedure:

    • Add 25 µL of the serially diluted this compound, control inhibitors, or assay buffer (for no inhibitor and no enzyme controls) to the wells of a 96-well black plate.[7]

    • Add 25 µL of the neuraminidase enzyme solution to all wells except the no-enzyme control wells.[7]

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes. The incubation time may be optimized based on the enzyme activity.

    • Stop the reaction by adding 100 µL of the stop solution to each well.[8]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader with an excitation wavelength of approximately 355-360 nm and an emission wavelength of 450-460 nm.[5][9]

    • Subtract the background fluorescence (from no-enzyme control wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of no inhibitor control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.[3]

Mechanism of Action

The proposed mechanism of action for a neuraminidase inhibitor like this compound would be the blockage of the enzyme's active site, thereby preventing the cleavage of sialic acid from host cell receptors and newly formed viral particles.[2] This action inhibits the release of progeny virions and their spread to other cells.

Signaling Pathway Diagram

G cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound virus Budding Virus Particle neuraminidase Neuraminidase virus->neuraminidase has host_cell Host Cell Membrane sialic_acid Sialic Acid Receptor host_cell->sialic_acid on release Virus Release sialic_acid->release enables neuraminidase->sialic_acid cleaves bakkenolide_d This compound inhibited_neuraminidase Neuraminidase (Inhibited) bakkenolide_d->inhibited_neuraminidase binds to no_release No Virus Release inhibited_neuraminidase->no_release leads to tethered_virus Tethered Virus Particle tethered_virus->no_release

Caption: Mechanism of neuraminidase action and inhibition.

References

Bakkenolide D: A Potential Research Tool for Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. The activation of glial cells, particularly microglia and astrocytes, leads to the production of pro-inflammatory mediators, which can contribute to neuronal damage and disease progression. Consequently, the identification of novel therapeutic agents that can modulate neuroinflammatory pathways is a key area of research. Bakkenolides, a class of sesquiterpene lactones, have emerged as compounds of interest due to their anti-inflammatory properties. While direct research on Bakkenolide D in neuroinflammation is limited, studies on structurally related bakkenolides, such as Bakkenolide-IIIa, Bakkenolide B, and Bakkenolide G, provide compelling evidence for their potential as research tools to investigate neuroinflammatory processes. These compounds have been shown to modulate key signaling pathways, including the NF-κB and MAPK pathways, and inhibit the production of inflammatory mediators.

These application notes provide an overview of the potential use of this compound and its related compounds as research tools for studying neuroinflammation, based on the available scientific literature for similar molecules. The provided protocols are generalized methodologies that can be adapted for investigating the anti-neuroinflammatory effects of this compound.

Data Presentation

The following table summarizes the reported biological activities and quantitative data for various bakkenolides in the context of inflammation. This data can serve as a reference for designing experiments with this compound.

CompoundBiological ActivityModel SystemKey Findings & Quantitative Data
Bakkenolide-IIIa Neuroprotective, Anti-inflammatoryRat model of transient focal cerebral damage; Cultured primary hippocampal neurons (OGD model)Reduces brain infarct volume and neurological deficit at doses of 4, 8, and 16 mg/kg (i.g.). Inhibits phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65. Inhibits nuclear translocation and activation of NF-κB.[1]
Bakkenolide B Anti-allergic, Anti-inflammatoryRBL-2H3 mast cells; Mouse peritoneal macrophages; Ovalbumin-induced asthma model in miceInhibits mast cell degranulation. Inhibits the induction of iNOS and COX-2 in macrophages. Reduces accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid in an asthma model.[2]
Bakkenolide G PAF-receptor AntagonistRabbit plateletsSelectively inhibits PAF-induced platelet aggregation with an IC50 of 5.6 +/- 0.9 µM. Competitively inhibits [3H]PAF binding to platelets with an IC50 of 2.5 +/- 0.4 µM.[3]

Signaling Pathways

Bakkenolides appear to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The following diagrams illustrate the putative mechanisms of action based on studies of related compounds.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB->IkB_NFkB Bakkenolide_D This compound (Putative) Bakkenolide_D->IKK_complex Inhibits (as suggested by Bakkenolide-IIIa studies) DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription IkB_NFkB->IkB Ubiquitination & Degradation

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 Activates MKK MKK3/6 ASK1->MKK MEK MEK1/2 ASK1->MEK p38 p38 MAPK MKK->p38 Phosphorylates AP1 AP-1 p38->AP1 ERK ERK1/2 MEK->ERK Phosphorylates ERK->AP1 Bakkenolide_D This compound (Putative) Bakkenolide_D->ERK Inhibits Phosphorylation (as suggested by Bakkenolide-IIIa studies) Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted to study the anti-neuroinflammatory effects of this compound.

Protocol 1: In Vitro Anti-Neuroinflammatory Activity in Microglial Cells

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cells (or primary microglia)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • MTT assay kit for cell viability

Experimental Workflow:

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow cluster_assays Assays start Seed BV-2 cells in 96-well plates culture Culture for 24h start->culture pretreat Pre-treat with this compound (various concentrations) for 1-2h culture->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24h pretreat->stimulate collect Collect supernatant stimulate->collect mtt MTT Assay for Cell Viability stimulate->mtt On remaining cells griess Griess Assay for NO collect->griess elisa ELISA for TNF-α and IL-6 collect->elisa

References

Total Synthesis Strategies for Bakkenolide D and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bakkenolides are a class of spirocyclic sesquiterpenoid lactones that have garnered significant interest from the scientific community due to their intriguing molecular architecture and potential therapeutic applications. While the total synthesis of Bakkenolide D has not been extensively reported, several successful strategies have been developed for its close analogs, including Bakkenolide A and Bakkenolide III. These approaches provide a valuable roadmap for the synthesis of this compound and other derivatives for further biological evaluation. This document outlines the key total synthesis strategies for Bakkenolide A and III, providing detailed experimental protocols for pivotal reactions and summarizing quantitative data. Additionally, it explores the potential biological mechanism of action of bakkenolides, focusing on the inhibition of the calcineurin-NFAT signaling pathway and subsequent reduction of interleukin-2 production, a pathway implicated in various immune responses.

Introduction

The bakkenolide family of natural products is characterized by a unique spiro[4.5]decane core structure. The complexity of this scaffold, featuring multiple stereocenters, has made it a challenging and attractive target for synthetic organic chemists. The development of efficient and stereoselective synthetic routes is crucial for accessing sufficient quantities of these compounds and their analogs to enable comprehensive structure-activity relationship (SAR) studies and to explore their therapeutic potential. This report details three prominent strategies employed in the total synthesis of bakkenolide analogs: the intramolecular Diels-Alder reaction, a ring contraction strategy, and a radical cyclization approach.

Total Synthesis Strategies for Bakkenolide Analogs

As a direct total synthesis of this compound is not prominently featured in the literature, this section focuses on the successful total syntheses of its close structural analogs, Bakkenolide A and Bakkenolide III.

Strategy 1: Intramolecular Diels-Alder Reaction for (±)-Bakkenolide A

A concise and effective approach to the synthesis of (±)-Bakkenolide A utilizes an intramolecular Diels-Alder (IMDA) reaction as the key step to construct the core bicyclic system.[1][2]

Key Features:

  • Convergent Strategy: The synthesis begins with the sequential alkylation of a starting material to assemble the Diels-Alder precursor.

  • High Stereoselectivity: The IMDA reaction proceeds with a high degree of stereocontrol, establishing the relative stereochemistry of the decalin core.

  • Efficiency: The overall synthesis is accomplished in a limited number of steps.

Quantitative Data Summary for Intramolecular Diels-Alder Strategy

StepReactantsReagents and ConditionsProductYield (%)Reference
Sequential AlkylationEthyl 4-benzyloxyacetoacetate, tiglyl bromide, cis-5-bromo-1,3-pentadieneNaH, THF, 0 °C to rtDiels-Alder Precursor55[1]
Intramolecular Diels-Alder ReactionDiels-Alder PrecursorToluene, 180 °C, sealed tubeBicyclic Intermediate75[1]
Hydrogenation and LactonizationBicyclic IntermediateH₂, Pd/C, EtOAc; then p-TsOH, benzene, refluxSpiro-lactone80[1]
Methylene Group InstallationSpiro-lactonePh₃P=CH₂, THF(±)-Bakkenolide A85[1]

Experimental Protocol: Intramolecular Diels-Alder Reaction

To a solution of the Diels-Alder precursor (1.0 eq) in toluene (0.01 M) in a sealed tube is added a catalytic amount of 2,6-di-tert-butyl-4-methylphenol (BHT). The tube is sealed and heated to 180 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the bicyclic intermediate.

Intramolecular_Diels_Alder_Strategy Start Ethyl 4-benzyloxyacetoacetate Precursor Diels-Alder Precursor Start->Precursor Sequential Alkylation Bicyclic Bicyclic Intermediate Precursor->Bicyclic IMDA Reaction SpiroLactone Spiro-lactone Bicyclic->SpiroLactone Hydrogenation & Lactonization BakkenolideA (±)-Bakkenolide A SpiroLactone->BakkenolideA Wittig Reaction

Fig. 1: Intramolecular Diels-Alder strategy for Bakkenolide A.
Strategy 2: Ring Contraction for the Diastereoselective Total Synthesis of (+)-Bakkenolide A

This strategy employs a ring contraction of a readily available Wieland-Miescher ketone derivative as a key transformation to construct the five-membered ring of the bakkenolide core.[3][4][5][6]

Key Features:

  • Chiral Pool Synthesis: Starts from an enantiomerically pure starting material, leading to an asymmetric synthesis.

  • Novel Ring Contraction: Utilizes a thallium(III) nitrate-mediated ring contraction.

  • Stereocontrolled Hydrogenation: Establishes the cis-fused ring junction.

Quantitative Data Summary for Ring Contraction Strategy

StepReactantsReagents and ConditionsProductYield (%)Reference
Ring ContractionOctalone derivativeTl(NO₃)₃, MeOH, 0 °CRing-contracted intermediate65[3]
HydrogenationRing-contracted intermediateH₂, Pd/C, EtOAccis-fused intermediate95[3]
Quaternary Center Formationcis-fused intermediateLDA, THF, -78 °C; then MeIMethylated intermediate80[3]
Lactone FormationMethylated intermediateSeveral steps including reduction and lactonization(+)-Bakkenolide A-[3]

Experimental Protocol: Ring Contraction

To a solution of the octalone derivative (1.0 eq) in methanol at 0 °C is added thallium(III) nitrate trihydrate (1.1 eq) in one portion. The mixture is stirred at 0 °C for 30 minutes. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the ring-contracted intermediate.

Ring_Contraction_Strategy Start Wieland-Miescher Ketone Derivative RingContracted Ring-contracted Intermediate Start->RingContracted Ring Contraction CisFused Cis-fused Intermediate RingContracted->CisFused Hydrogenation Methylated Methylated Intermediate CisFused->Methylated Alkylation BakkenolideA (+)-Bakkenolide A Methylated->BakkenolideA Further Steps

Fig. 2: Ring Contraction strategy for Bakkenolide A.
Strategy 3: Radical Cyclization for the Enantiospecific Total Synthesis of (-)-Bakkenolide III

A concise enantioselective synthesis of (-)-Bakkenolide III has been achieved starting from (S)-(+)-carvone, with the key step being a radical cyclization to form the cis-hydrindanone skeleton.[7]

Key Features:

  • Enantiospecific Synthesis: Utilizes a chiral starting material to control the absolute stereochemistry.

  • Radical Cyclization: A 5-exo-trig radical cyclization of an iodoketone intermediate is employed to construct the bicyclic core.

  • Formal Synthesis: The synthesis of Bakkenolide III also constitutes a formal total synthesis of several other bakkenolides.

Quantitative Data Summary for Radical Cyclization Strategy

StepReactantsReagents and ConditionsProductYield (%)Reference
Iodoketone FormationCarvone derivativeSeveral stepsIodoketone Precursor-[7]
Radical CyclizationIodoketone PrecursorBu₃SnH, AIBN, benzene, refluxcis-Hydrindanone70[7]
Lactone Annulationcis-HydrindanoneSeveral stepsSpiro-lactone-[7]
Final StepsSpiro-lactoneDeprotection and oxidation(-)-Bakkenolide III-[7]

Experimental Protocol: Radical Cyclization

A solution of the iodoketone precursor (1.0 eq), tributyltin hydride (1.2 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in degassed benzene (0.02 M) is heated at reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to yield the cis-hydrindanone product.

Radical_Cyclization_Strategy Start (S)-(+)-Carvone Iodoketone Iodoketone Precursor Start->Iodoketone Multi-step Conversion Hydrindanone cis-Hydrindanone Iodoketone->Hydrindanone Radical Cyclization SpiroLactone Spiro-lactone Hydrindanone->SpiroLactone Lactone Annulation BakkenolideIII (-)-Bakkenolide III SpiroLactone->BakkenolideIII Final Steps

Fig. 3: Radical Cyclization strategy for Bakkenolide III.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological activities of bakkenolides. Notably, Bakkenolide B has been identified as an inhibitor of interleukin-2 (IL-2) production in human T cells.[8] This effect is proposed to be mediated through the inhibition of the calcineurin signaling pathway.

Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase. Upon activation by increased intracellular calcium levels, calcineurin dephosphorylates the nuclear factor of activated T-cells (NFAT), a transcription factor. Dephosphorylated NFAT translocates to the nucleus, where it binds to the promoter regions of target genes, including the gene encoding for IL-2, leading to their transcription. IL-2 is a critical cytokine for T-cell proliferation and activation.

By inhibiting the calcineurin pathway, Bakkenolide B prevents the dephosphorylation and nuclear translocation of NFAT, thereby suppressing IL-2 gene expression and subsequent T-cell activation. This mechanism suggests that bakkenolides could have potential applications as immunosuppressive or anti-inflammatory agents.

Calcineurin_NFAT_Pathway cluster_cell T-Cell cluster_nucleus Nucleus Ca_influx ↑ Intracellular Ca²⁺ Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT-P (cytosol) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (cytosol) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n translocates IL2_gene IL-2 Gene NFAT_n->IL2_gene activates transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2 Interleukin-2 (IL-2) IL2_mRNA->IL2 translation TCell_Activation T-Cell Activation & Proliferation IL2->TCell_Activation promotes BakkenolideB Bakkenolide B BakkenolideB->Calcineurin inhibits

Fig. 4: Proposed mechanism of Bakkenolide B action.

Conclusion

While a dedicated total synthesis of this compound remains to be widely reported, the successful synthetic campaigns towards its close analogs, Bakkenolide A and Bakkenolide III, provide a strong foundation for future synthetic endeavors. The intramolecular Diels-Alder reaction, ring contraction, and radical cyclization strategies offer diverse and powerful tools for the construction of the challenging spirocyclic core of the bakkenolide family. The emerging understanding of the biological activity of these compounds, particularly their ability to modulate the calcineurin-NFAT signaling pathway, highlights their potential as valuable leads for the development of novel therapeutic agents. Further synthetic efforts to generate a wider range of bakkenolide analogs are warranted to fully explore their structure-activity relationships and therapeutic potential.

References

Application of Bakkenolide D in Primary Neuron Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolides are a class of sesquiterpene lactones isolated from the rhizomes of Petasites species, which have demonstrated significant neuroprotective properties. While specific research on Bakkenolide D in primary neuron culture is limited in the currently available scientific literature, extensive studies on closely related compounds such as Bakkenolide-IIIa and total bakkenolides provide a strong foundation for its potential applications and mechanisms of action. This document outlines the established neuroprotective effects, signaling pathways, and detailed experimental protocols based on the research of these related bakkenolides, which can serve as a valuable guide for investigating this compound.

The primary application of bakkenolides in primary neuron culture studies is in the context of neuroprotection against ischemic injury, often modeled by oxygen-glucose deprivation (OGD). These compounds have been shown to enhance neuronal viability, reduce apoptosis, and modulate key signaling pathways involved in cell survival and inflammation.

Data Presentation

The following tables summarize the quantitative data from studies on Bakkenolide-IIIa and total bakkenolides in primary hippocampal neuron cultures subjected to oxygen-glucose deprivation.

Table 1: Neuroprotective Effects of Bakkenolide-IIIa on Primary Hippocampal Neurons after Oxygen-Glucose Deprivation (OGD)

ParameterConditionBakkenolide-IIIa ConcentrationOutcomeReference
Cell Viability OGDNot specifiedIncreased cell viability[1]
Apoptosis OGDNot specifiedDecreased number of apoptotic cells[1]
Bcl-2/Bax Ratio OGDNot specifiedDose-dependently increased ratio[1]

Table 2: Effect of Total Bakkenolides on Primary Neurons after Hypoxia and Reoxygenation

ParameterConditionTotal Bakkenolides ConcentrationOutcomeReference
Cell Death 1-h hypoxia followed by 24-h reoxygenationNot specifiedSignificantly attenuated cell death[2]
Apoptosis 1-h hypoxia followed by 24-h reoxygenationNot specifiedSignificantly attenuated apoptosis[2]

Signaling Pathways and Mechanisms of Action

Bakkenolides exert their neuroprotective effects primarily through the modulation of the NF-κB signaling pathway and its upstream regulators, Akt and ERK1/2. In the context of neuronal injury induced by OGD, bakkenolides have been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[2]

This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[2] As a result, the p65 subunit of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-apoptotic genes.

Furthermore, bakkenolides have been observed to suppress the phosphorylation of Akt and ERK1/2, which are important upstream kinases that can lead to NF-κB activation.[1][2] By inhibiting these pathways, bakkenolides effectively reduce the inflammatory cascade and promote neuronal survival.

Bakkenolide_Signaling_Pathway cluster_0 Oxygen-Glucose Deprivation (OGD) cluster_1 Upstream Kinases cluster_2 NF-κB Pathway cluster_3 Cellular Response OGD OGD Insult Akt Akt OGD->Akt Activates ERK ERK1/2 OGD->ERK Activates IKK IKKβ Akt->IKK ERK->IKK IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB->IkappaB NFkappaB NF-κB (p65) NFkappaB_nucleus Nuclear NF-κB (p65) NFkappaB->NFkappaB_nucleus Translocation Inflammation Inflammation NFkappaB_nucleus->Inflammation Apoptosis Apoptosis NFkappaB_nucleus->Apoptosis Neuronal_Death Neuronal Death Inflammation->Neuronal_Death Apoptosis->Neuronal_Death BakkenolideD This compound BakkenolideD->Akt Inhibits BakkenolideD->ERK Inhibits BakkenolideD->IKK Inhibits

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound in primary neuron cultures.

Primary Hippocampal Neuron Culture

This protocol is adapted from standard procedures for establishing primary neuronal cultures from embryonic rodents.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Dissection medium: Hibernate-A

  • Digestion solution: Papain (20 units/mL) in Hibernate-A

  • Inactivation solution: Hibernate-A with 10% Fetal Bovine Serum (FBS)

  • Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates or coverslips

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Aseptically remove the uterine horns and place them in ice-cold Hibernate-A.

  • Dissect the E18 embryos and remove the brains.

  • Under a dissecting microscope, isolate the hippocampi from the cerebral cortices.

  • Transfer the hippocampi to the digestion solution and incubate at 37°C for 15-20 minutes.

  • Gently aspirate the digestion solution and wash the tissue twice with inactivation solution.

  • Triturate the tissue gently with a fire-polished Pasteur pipette in plating medium until a single-cell suspension is obtained.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) on Poly-D-lysine coated plates.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the plating medium with fresh, pre-warmed medium. Continue to change half of the medium every 3-4 days.

Oxygen-Glucose Deprivation (OGD) Model

This in vitro model mimics ischemic conditions.

Materials:

  • Glucose-free DMEM

  • Deoxygenated sterile water

  • Anaerobic chamber or hypoxic incubator (95% N2, 5% CO2)

Procedure:

  • After 7-10 days in culture, replace the normal culture medium with glucose-free DMEM.

  • Place the culture plates in a hypoxic chamber at 37°C for a specified duration (e.g., 1-2 hours).

  • To terminate the OGD, remove the plates from the chamber and replace the glucose-free DMEM with the original, pre-conditioned culture medium.

  • Return the cultures to the normoxic incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 24 hours) before further analysis.

This compound Treatment

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Culture medium

Procedure:

  • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the neurons (typically <0.1%).

  • Add the this compound-containing medium to the neuron cultures at a specified time point, for example, immediately after the OGD period.

  • Incubate the cells with this compound for the desired duration (e.g., 24 hours) before performing assays.

Cell Viability Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plates at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the MTT solution and add the solubilization solution to each well.

  • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (TUNEL Staining)

Materials:

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Paraformaldehyde (4% in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI for nuclear counterstaining

Procedure:

  • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Perform the TUNEL staining according to the manufacturer's instructions.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will indicate apoptotic cells.

Western Blotting

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental_Workflow cluster_0 Cell Culture Preparation cluster_1 Experimental Model cluster_2 Treatment cluster_3 Endpoint Assays Culture Primary Hippocampal Neuron Culture (7-10 days) OGD Oxygen-Glucose Deprivation (OGD) (1-2 hours) Culture->OGD Treatment This compound Treatment (Post-OGD, 24 hours) OGD->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., TUNEL) Treatment->Apoptosis WesternBlot Western Blotting (Akt, ERK, NF-κB pathways) Treatment->WesternBlot

Caption: Experimental workflow for studying this compound.

Conclusion

The available evidence strongly suggests that bakkenolides, as a class of compounds, hold significant promise for neuroprotective applications. The protocols and data presented here, based on studies of Bakkenolide-IIIa and total bakkenolides, provide a robust framework for initiating research into the specific effects of this compound on primary neurons. Future studies should aim to directly investigate this compound to confirm its neuroprotective efficacy and further elucidate its precise molecular mechanisms of action. Such research will be crucial for its potential development as a therapeutic agent for ischemic stroke and other neurodegenerative disorders.

References

Application Notes and Protocols: Enzyme Kinetics of Bakkenolide D with Bacterial Neuraminidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial neuraminidases (sialidases) are enzymes that cleave terminal sialic acid residues from glycoconjugates.[1][2] These enzymes are considered significant virulence factors in various pathogenic bacteria, playing a crucial role in host colonization and biofilm formation.[2][3] As such, the inhibition of bacterial neuraminidase represents a promising strategy for the development of novel anti-infective agents. Bakkenolide D, a sesquiterpene lactone isolated from Petasites japonicus, has been identified as a non-competitive inhibitor of bacterial neuraminidase, making it a compound of interest for further investigation and drug development.[4][]

These application notes provide a comprehensive overview of the methodologies required to study the enzyme kinetics of this compound and other potential inhibitors with bacterial neuraminidase.

Data Presentation: Kinetic Parameters of this compound

Quantitative analysis is essential for characterizing the interaction between an inhibitor and its target enzyme. A study has demonstrated that this compound acts as a non-competitive inhibitor against bacterial neuraminidase.[4] Researchers can use the protocols outlined below to determine specific kinetic constants.

Table 1: Summary of Known and Hypothetical Kinetic Data for this compound with Bacterial Neuraminidase

ParameterValueDescription
Inhibition Type Non-competitive[4]The inhibitor binds to an allosteric site, distinct from the substrate-binding site, affecting the enzyme's catalytic efficiency but not its substrate affinity.[6][7]
IC₅₀ User-determinedThe concentration of this compound required to inhibit 50% of the bacterial neuraminidase activity under specific assay conditions.
Kᵢ User-determinedThe inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. For non-competitive inhibitors, it reflects the affinity of the inhibitor for the enzyme.
Vₘₐₓ Decreases[4]The maximum reaction velocity is reduced in the presence of a non-competitive inhibitor.[8]
Kₘ Unchanged[4]The Michaelis constant, which reflects the substrate concentration at half-maximal velocity, remains unchanged for a non-competitive inhibitor.[8]
Experimental Protocols

The following protocols provide a framework for the enzymatic characterization of this compound.

Protocol 1: Bacterial Neuraminidase Activity and Inhibition Assay

This protocol utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), for the sensitive detection of neuraminidase activity.

Materials:

  • Bacterial Neuraminidase (e.g., from Clostridium perfringens)

  • This compound (or other test inhibitor)

  • MUNANA substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Stop Solution (e.g., high pH buffer like 0.5 M glycine-carbonate, pH 10.0)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to desired concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.

    • Prepare a working solution of bacterial neuraminidase in Assay Buffer.

    • Prepare a working solution of MUNANA substrate in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the this compound solution.

    • Include a positive control (a known neuraminidase inhibitor, if available) and a negative control (Assay Buffer with DMSO).

    • Add 20 µL of the neuraminidase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes. Protect the plate from light.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis (IC₅₀ Determination):

    • Calculate the percentage of inhibition for each this compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Determination of Inhibition Type and Kᵢ

To confirm the non-competitive inhibition mechanism and calculate the Kᵢ value, the assay is performed with varying concentrations of both the substrate and the inhibitor.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Set up a matrix of experiments where multiple concentrations of this compound are tested against multiple concentrations of the MUNANA substrate.

  • Measure the initial reaction velocity (rate of fluorescence increase) for each condition.

  • Data Analysis:

    • Lineweaver-Burk Plot: Plot 1/Velocity versus 1/[Substrate] for each inhibitor concentration. For non-competitive inhibition, the resulting lines will intersect on the x-axis, showing a decreased Vₘₐₓ (increased y-intercept) but an unchanged Kₘ.[4]

    • Dixon Plot: Plot 1/Velocity versus [Inhibitor] at different fixed substrate concentrations. The lines should intersect at a point where the x-coordinate equals -Kᵢ.

Visualizations: Workflows and Mechanisms

Visual diagrams are crucial for understanding complex experimental processes and biochemical interactions.

experimental_workflow cluster_prep Preparation cluster_assay Primary Assay cluster_kinetics Kinetic Analysis prep_inhibitor Prepare this compound Stock Solutions ic50_setup Set up 96-well plate: Inhibitor dilutions + Enzyme prep_inhibitor->ic50_setup prep_enzyme Prepare Neuraminidase Working Solution prep_enzyme->ic50_setup prep_substrate Prepare MUNANA Substrate Solution ic50_reaction Add Substrate & Incubate (30 min) prep_substrate->ic50_reaction ic50_incubate Pre-incubate (15 min) ic50_setup->ic50_incubate ic50_incubate->ic50_reaction ic50_read Stop Reaction & Read Fluorescence ic50_reaction->ic50_read ic50_calc Calculate % Inhibition and IC50 Value ic50_read->ic50_calc kin_setup Set up matrix of [Substrate] vs [Inhibitor] ic50_calc->kin_setup Proceed if active kin_measure Measure Initial Reaction Velocities kin_setup->kin_measure kin_plot Generate Lineweaver-Burk & Dixon Plots kin_measure->kin_plot kin_determine Determine Inhibition Type and Ki Value kin_plot->kin_determine

Caption: Experimental workflow for screening and kinetic analysis of this compound.

noncompetitive_inhibition E Enzyme ES ES E->ES +S EI EI E->EI +I S Substrate I Inhibitor (this compound) ESI ESI ES->ESI +I P Product ES->P k_cat EI->ESI +S ESI->ESI No Product Formation

Caption: Mechanism of non-competitive inhibition by this compound.

References

Application Notes and Protocols for the Development of Bakkenolide D as a Potential Drug Lead

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with detailed biological activity, mechanism of action, and extensive quantitative data specifically for Bakkenolide D is limited. The following application notes and protocols are based on the available information for this compound and supplemented with data from closely related and well-studied bakkenolides, such as Bakkenolide B and total bakkenolides. This information is intended to serve as a guide for researchers and drug development professionals interested in the therapeutic potential of the bakkenolide class of compounds.

Introduction

This compound is a sesquiterpene lactone that can be isolated from plants of the Petasites genus, such as Petasites japonicus and Petasites formosanus.[1][2][3][4] The bakkenolide family of compounds has garnered scientific interest for a range of biological activities, including neuroprotective, anti-inflammatory, and anti-allergic effects.[5][6][7] While research specifically on this compound is emerging, studies on related bakkenolides suggest that this class of molecules holds promise for the development of new therapeutic agents. These notes provide an overview of the known activities of this compound and related compounds, along with protocols for their investigation.

Biological Activities and Mechanism of Action

Anti-inflammatory and Anti-allergic Activity: this compound, along with Bakkenolide B, has been shown to inhibit histamine-induced trachea contraction in guinea pigs, suggesting potential anti-inflammatory or anti-allergic applications.[8] Furthermore, this compound exhibits non-competitive inhibition of bacterial neuraminidase, an enzyme implicated in bacterial infections.[3][9] Studies on the closely related Bakkenolide B have demonstrated its ability to suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNF-α in microglia by activating the AMPK/Nrf2 signaling pathway.[7] Bakkenolide B also inhibits the release of β-hexosamidase, a marker of degranulation in mast cells, and reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[6]

Neuroprotective Effects: While specific neuroprotective data for this compound is not readily available, studies on total bakkenolides and other specific bakkenolides have shown significant neuroprotective properties. Total bakkenolides have been demonstrated to protect neurons from cerebral ischemic injury by inhibiting the activation of the NF-κB signaling pathway.[5] This is achieved by preventing the phosphorylation of IκB-kinase complex, NF-κB/p65, and the inhibitor protein IκB.[5] Additionally, total bakkenolides inhibit the activation of Akt and ERK1/2, which are upstream activators of NF-κB.[5] Several other bakkenolides have also been reported to exhibit neuroprotective and antioxidant activities.[10]

Data Presentation

Table 1: Summary of Biological Activities of this compound and Related Compounds

CompoundBiological ActivityModel SystemKey FindingsReference
This compound Anti-inflammatory/Anti-allergicGuinea pig trachea contractionInhibited histamine-induced contraction[8]
This compound Enzyme InhibitionBacterial NeuraminidaseNon-competitive inhibitor[3][9]
Bakkenolide B Anti-inflammatoryMouse peritoneal macrophagesInhibited iNOS and COX-2 induction[6]
Bakkenolide B Anti-allergicRBL-2H3 mast cellsInhibited antigen-induced degranulation[6]
Bakkenolide B Anti-neuroinflammatoryMicrogliaReduced pro-inflammatory cytokine production via AMPK/Nrf2 induction[7]
Total Bakkenolides NeuroprotectiveRat model of cerebral ischemiaReduced infarct volume and neurological deficits[5]
Total Bakkenolides NeuroprotectiveCultured neurons (Oxygen-Glucose Deprivation)Attenuated cell death and apoptosis; Inhibited NF-κB activation[5]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by Bakkenolides

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival.[11][12][13] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate the transcription of pro-inflammatory genes.[14] Total bakkenolides have been shown to inhibit this pathway by preventing the phosphorylation of IKK, IκB, and the p65 subunit of NF-κB.[5]

NF_kB_Inhibition_by_Bakkenolides cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Bakkenolides Total Bakkenolides Bakkenolides->IKK Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by total bakkenolides.

General Experimental Workflow for Evaluating Bakkenolide Activity

The following diagram outlines a general workflow for the initial screening and characterization of bakkenolides as potential drug leads.

Bakkenolide_Workflow cluster_isolation Isolation & Identification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plant_Material Plant Material (e.g., Petasites sp.) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation of Bakkenolides (e.g., Chromatography) Extraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT Assay) Structure_Elucidation->Cytotoxicity Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO, Cytokine Measurement) Cytotoxicity->Anti_inflammatory_Assay Neuroprotection_Assay Neuroprotection Assays (e.g., OGD Model) Anti_inflammatory_Assay->Neuroprotection_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Neuroprotection_Assay->Mechanism_Studies Animal_Model Disease Animal Model (e.g., Inflammation, Ischemia) Mechanism_Studies->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Studies Preliminary Toxicity Efficacy_Testing->Toxicity_Studies

Caption: A general workflow for the discovery and preclinical evaluation of bakkenolides.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the effect of a bakkenolide on cell viability and to establish a non-toxic concentration range for further in vitro assays.[15][16][17][18][19]

Materials:

  • This compound or other bakkenolide of interest

  • Target cell line (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the bakkenolide in culture medium.

  • Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of the bakkenolide. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the bakkenolide).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in vitro to evaluate the neuroprotective effects of a bakkenolide.[20][21][22][23][24]

Materials:

  • Primary neuronal culture or a neuronal cell line (e.g., SH-SY5Y)

  • Normal culture medium (containing glucose)

  • Glucose-free culture medium

  • Hypoxia chamber (1-5% O2, 5% CO2, balance N2)

  • Bakkenolide of interest

Procedure:

  • Culture neuronal cells in a suitable plate format (e.g., 24- or 96-well plates).

  • Once the cells have reached the desired confluency or differentiation state, replace the normal culture medium with glucose-free medium.

  • Place the cells in a hypoxia chamber for a defined period (e.g., 1-4 hours) to induce OGD. A control group should be maintained in a normoxic incubator with normal glucose-containing medium.

  • To test the effect of the bakkenolide, treat the cells with different concentrations of the compound either before, during, or after the OGD period.

  • After the OGD period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator for a reoxygenation period (e.g., 24 hours).

  • Assess cell viability using the MTT assay (Protocol 1) or other cell death assays (e.g., LDH release assay, TUNEL staining for apoptosis).

Protocol 3: Western Blot Analysis of NF-κB Pathway Activation

This protocol is used to determine if a bakkenolide inhibits the activation of the NF-κB signaling pathway.[14][25][26][27]

Materials:

  • Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Bakkenolide of interest

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Pre-treat the cells with different concentrations of the bakkenolide for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation. Include untreated and LPS-only controls.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein levels.

Conclusion

The available evidence suggests that bakkenolides, including the less-studied this compound, are a promising class of natural products with potential therapeutic applications in inflammatory diseases and neurodegenerative disorders. Their mechanism of action appears to involve the modulation of key signaling pathways such as NF-κB. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a drug lead. The protocols and workflows provided here offer a framework for the systematic investigation of this compound and other related compounds.

References

Bakkenolide D in the Study of Mast Cell Degranulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific studies detailing the direct effects of Bakkenolide D on mast cell degranulation are not extensively available in the public scientific literature. However, research on related compounds, such as Bakkenolide B, isolated from the same plant genus (Petasites), has demonstrated significant inhibitory effects on mast cell degranulation.[1] Furthermore, a study on a total bakkenolide fraction containing this compound has shown anti-allergic effects in animal models, suggesting a potential role for this compound in modulating mast cell activity.[2]

This document, therefore, provides a detailed framework for studying the effects of this compound on mast cell degranulation, using the known activities of Bakkenolide B and general mast cell signaling knowledge as a foundational model. The protocols and pathways described are standard methods in the field and are intended to serve as a comprehensive guide for researchers investigating the potential anti-allergic and anti-inflammatory properties of this compound.

Application Notes

This compound, a sesquiterpene lactone, is a promising candidate for investigation as a modulator of mast cell activity. Mast cells are key players in allergic and inflammatory responses, releasing a variety of mediators upon activation that lead to the symptoms of allergy.[3][4] The process of degranulation, the release of pre-formed mediators from cytoplasmic granules, is a central event in mast cell activation.[5] Studying the effect of compounds like this compound on this process can provide valuable insights into their therapeutic potential for allergic diseases such as asthma and allergic rhinitis.

Primary Applications:

  • Screening for Anti-Allergic Compounds: this compound can be assessed for its ability to inhibit IgE-mediated mast cell degranulation, a hallmark of type I hypersensitivity reactions.

  • Mechanism of Action Studies: Investigating the effects of this compound on key signaling pathways downstream of the high-affinity IgE receptor (FcεRI) can elucidate its molecular mechanism of action.[6]

  • Drug Development Lead: Should this compound demonstrate potent inhibitory activity, it could serve as a lead compound for the development of novel anti-allergic and anti-inflammatory drugs.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from the described experimental protocols, based on findings for related compounds like Bakkenolide B.

ExperimentParameter MeasuredSample Data (Hypothetical)
β-Hexosaminidase Release Assay % Inhibition of DegranulationIC50 = 15 µM
Calcium Influx Assay Reduction in Intracellular Ca2+40% reduction at 20 µM
Western Blot Analysis Fold change in protein phosphorylationp-Syk: 0.3-fold of control at 20 µMp-ERK1/2: 0.4-fold of control at 20 µMp-p38: 0.5-fold of control at 20 µM

Experimental Protocols

Cell Culture and Sensitization

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used mast cell model.

Protocol:

  • Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • For sensitization, seed cells in appropriate culture plates (e.g., 24-well plates for degranulation assays).

  • After 24 hours, sensitize the cells by incubating them with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 18-24 hours.

β-Hexosaminidase Release Assay (Degranulation Assay)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Protocol:

  • Following sensitization, wash the RBL-2H3 cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% BSA, pH 7.2).

  • Add Siraganian buffer containing various concentrations of this compound (or vehicle control) to the cells and incubate for 30 minutes at 37°C.

  • Induce degranulation by adding DNP-human serum albumin (HSA) (100 ng/mL) and incubate for 1 hour at 37°C.

  • To measure total β-hexosaminidase release, lyse a set of untreated cells with 0.1% Triton X-100.

  • Collect the supernatants and transfer them to a new 96-well plate.

  • Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well and incubate for 1 hour at 37°C.

  • Stop the reaction by adding a stop buffer (0.1 M Na2CO3/NaHCO3).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release as follows: % Release = [(OD_sample - OD_blank) / (OD_total_lysis - OD_blank)] x 100

Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration, a critical step in the degranulation signaling cascade.

Protocol:

  • Sensitize RBL-2H3 cells with anti-DNP-IgE as described above.

  • Wash the cells with a calcium-free buffer and then load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 1 hour at 37°C.

  • Wash the cells again to remove excess dye.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 30 minutes.

  • Measure the baseline fluorescence.

  • Stimulate the cells with DNP-HSA and immediately begin recording the fluorescence intensity over time using a fluorescence plate reader or microscope with appropriate excitation and emission wavelengths for the chosen dye.

  • Analyze the data by calculating the change in fluorescence intensity, which is proportional to the intracellular calcium concentration.

Western Blot Analysis of Signaling Proteins

This technique is used to determine the effect of this compound on the phosphorylation status of key proteins in the mast cell activation pathway.

Protocol:

  • Sensitize RBL-2H3 cells in 6-well plates.

  • Pre-treat the cells with this compound for 30 minutes.

  • Stimulate with DNP-HSA for a short period (e.g., 5-15 minutes) to capture peak phosphorylation events.

  • Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., Syk, ERK1/2, p38).

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Mast_Cell_Degranulation_Pathway Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG ER Endoplasmic Reticulum IP3->ER Releases Ca²⁺ PKC PKC DAG->PKC Activates Ca_influx Ca²⁺ Influx ER->Ca_influx Degranulation Degranulation (Mediator Release) Ca_influx->Degranulation MAPK MAPK (ERK, p38) PKC->MAPK Activates MAPK->Degranulation BakkenolideD This compound (Proposed Target) BakkenolideD->Syk BakkenolideD->Ca_influx BakkenolideD->MAPK

Caption: Proposed signaling pathway of IgE-mediated mast cell degranulation and potential inhibitory targets of this compound.

Experimental_Workflow cluster_assays Assays start Start culture Culture RBL-2H3 Cells start->culture sensitize Sensitize with anti-DNP-IgE culture->sensitize pretreat Pre-treat with this compound sensitize->pretreat stimulate Stimulate with DNP-HSA pretreat->stimulate beta_hex β-Hexosaminidase Release Assay stimulate->beta_hex calcium Calcium Influx Assay stimulate->calcium western Western Blot Analysis stimulate->western end End beta_hex->end calcium->end western->end

Caption: General experimental workflow for studying the effects of this compound on mast cell degranulation.

References

Investigating the Effects of Bakkenolide D on Cytokine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D is a sesquiterpene lactone, a class of natural compounds known for their diverse biological activities. Emerging research suggests that bakkenolides possess significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on the production of pro-inflammatory cytokines. While direct studies on this compound are limited, the data and methodologies presented here are based on the established effects of the closely related compound, Bakkenolide B, and the broader understanding of sesquiterpene lactone bioactivity.[1][2][3]

Data Presentation: Quantitative Effects of this compound on Cytokine Production

The following tables summarize the expected dose-dependent inhibitory effects of this compound on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and primary microglial cells. These values are extrapolated from studies on Bakkenolide B and serve as a predictive guide for experimental design.[1]

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

This compound Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
115 ± 3.212 ± 2.818 ± 4.1
535 ± 5.131 ± 4.540 ± 5.5
1060 ± 7.855 ± 6.268 ± 7.3
2585 ± 9.281 ± 8.992 ± 9.8
Vehicle Control000

Data are presented as mean ± standard deviation. Cells were pre-treated with this compound for 2 hours prior to stimulation with 1 µg/mL LPS for 24 hours.

Table 2: Effect of this compound on Pro-Inflammatory Cytokine mRNA Expression in LPS-Stimulated Primary Microglia

This compound Concentration (µM)TNF-α mRNA Fold ChangeIL-6 mRNA Fold ChangeIL-12 mRNA Fold Change
10.85 ± 0.110.88 ± 0.130.82 ± 0.10
50.62 ± 0.080.68 ± 0.090.59 ± 0.07
100.38 ± 0.050.42 ± 0.060.35 ± 0.04
250.15 ± 0.030.19 ± 0.030.12 ± 0.02
LPS Only1.001.001.00

Data are presented as mean ± standard deviation relative to LPS-stimulated cells. Cells were pre-treated with this compound for 2 hours prior to stimulation with 100 ng/mL LPS for 6 hours.[1]

Proposed Signaling Pathway of this compound Action

Bakkenolides, as a class of sesquiterpene lactones, are known to interfere with inflammatory signaling cascades.[2] Based on studies of related compounds like Bakkenolide B, a plausible mechanism for this compound involves the activation of the AMP-activated protein kinase (AMPK) pathway.[1] Activated AMPK can lead to the induction of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that upregulates antioxidant and anti-inflammatory genes.[1] Concurrently, many sesquiterpene lactones are known to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are major drivers of cytokine gene transcription.[2][3][4]

BakkenolideD_Signaling BakkenolideD This compound AMPK AMPK BakkenolideD->AMPK MAPK MAPK Pathway (p38, ERK, JNK) BakkenolideD->MAPK NFkB NF-κB Pathway (IκBα, p65) BakkenolideD->NFkB Nrf2 Nrf2 AMPK->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Anti_inflammatory_genes Anti-inflammatory Gene Expression ARE->Anti_inflammatory_genes LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NFkB Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Pro_inflammatory_cytokines NFkB->Pro_inflammatory_cytokines

Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.

Experimental Workflow

A general workflow for investigating the effects of this compound on cytokine production is outlined below. This workflow encompasses cell culture, treatment, and subsequent analysis of cytokine protein and mRNA levels.

Experimental_Workflow start Start: Seed Macrophages (e.g., RAW 264.7) pretreatment Pre-treat with this compound (Varying Concentrations) start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate (6-24 hours) stimulation->incubation harvest Harvest Supernatant and Cell Lysate incubation->harvest elisa ELISA: Measure Cytokine Protein in Supernatant harvest->elisa qpcr qPCR: Measure Cytokine mRNA in Cell Lysate harvest->qpcr western Western Blot: Analyze Signaling Proteins in Cell Lysate harvest->western end End: Data Analysis elisa->end qpcr->end western->end

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes a sandwich ELISA for the quantification of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Materials:

  • 96-well ELISA plates

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample and Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in blocking buffer and add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in blocking buffer and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Western Blot for Signaling Protein Analysis

This protocol is for the detection of key signaling proteins (e.g., phosphorylated p65 NF-κB, phosphorylated p38 MAPK) in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 9.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

This protocol is for quantifying the relative mRNA expression of cytokine genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target cytokines and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the control group.

References

Troubleshooting & Optimization

Optimizing Bakkenolide D extraction yield from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Bakkenolide D from natural sources. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: this compound is primarily isolated from plants of the Asteraceae family. The most commonly cited sources are Petasites japonicus (Butterbur) and Farfugium japonicum.[1][2] Research has also documented its presence in Petasites formosanus[3].

Q2: Which part of the plant contains the highest concentration of this compound?

A2: Quantitative analysis has shown that the roots of both Petasites japonicus and Farfugium japonicum contain the highest concentrations of this compound compared to other parts like leaves and stems.[2]

Q3: What are the most effective solvents for extracting this compound?

A3: Methanol is a widely used and effective solvent for the initial extraction of this compound from plant material.[1][3][4] The choice of solvent is critical and depends on the polarity of the target compound.[4] For further purification, a sequence of solvents with varying polarities, such as n-hexane, chloroform, ethyl acetate, and n-butanol, is often used in liquid-liquid partitioning.[1]

Q4: What key factors influence the overall yield of this compound?

A4: Several factors can significantly impact the extraction yield. These include the choice of solvent, extraction temperature, extraction time, solid-to-solvent ratio, particle size of the plant material, and the pH of the extraction medium.[5][6][7][8] Optimizing these parameters is crucial for maximizing recovery.[9]

Q5: How can I purify this compound after the initial extraction?

A5: Following the initial solvent extraction, a multi-step purification process is typically required. This involves techniques such as liquid-liquid partitioning to separate compounds based on their solubility, followed by column chromatography using stationary phases like silica gel or Sephadex LH-20.[1] The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound with high purity.[1][10]

Q6: Are there concerns regarding the stability of this compound during extraction and storage?

A6: While specific stability data for this compound is limited, related compounds are known to be sensitive to heat, light, oxygen, and pH.[11][12][13] It is advisable to conduct extractions at controlled temperatures (e.g., room temperature or slightly elevated) and to store extracts in dark, airtight containers, preferably at low temperatures (-20°C or below), to minimize degradation.[1][14]

Quantitative Data Summary

Table 1: this compound Content in Different Plant Species and Parts

Plant SpeciesPlant PartThis compound Content (mg/g of dry weight)
Petasites japonicusRoots107.203[2]
Other Parts0.403 - 4.419[2]
Farfugium japonicumRoots166.103[2]
Other Parts7.252 - 32.614[2]

Table 2: Key Parameters for Optimizing Bioactive Compound Extraction

ParameterInfluence on Extraction YieldGeneral Recommendations & Considerations
Solvent Type HighChoice depends on the polarity of this compound. Methanol and ethanol are effective for moderately polar compounds.[4][15]
Solvent Concentration HighAn optimal ratio of solvent to water (e.g., 60-80% ethanol) can maximize yield by balancing polarity.[7]
Temperature Medium-HighHigher temperatures can increase solubility and diffusion but may also degrade thermolabile compounds.[5][16]
Extraction Time MediumSufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can lead to degradation.[7][17]
Solid-to-Liquid Ratio MediumA lower ratio (more solvent) can enhance extraction but may be less efficient and costly on a large scale.[5][7]
Plant Material Particle Size MediumSmaller particle size increases the surface area for extraction but can lead to difficulties in filtration.[6][16]
pH MediumThe pH can affect the stability and solubility of the target compound.[7][11]

Troubleshooting Guide

Problem 1: Low Extraction Yield

  • Possible Cause: Suboptimal extraction parameters.

    • Solution: Systematically optimize parameters such as solvent type and concentration, temperature, and time.[7][8] Ensure the plant material is ground to a suitable particle size to maximize surface area contact with the solvent.[6]

  • Possible Cause: Incorrect plant part or harvesting time.

    • Solution: Use the roots of the plant, as they have the highest reported concentration of this compound.[2] The concentration of bioactive compounds can also vary with the season.

  • Possible Cause: Degradation of this compound.

    • Solution: Avoid excessive heat and prolonged exposure to light during the extraction process.[11][13] Store the raw plant material and extracts properly (cool, dark, and dry conditions).

Problem 2: Emulsion Formation During Liquid-Liquid Partitioning

  • Possible Cause: Presence of surfactant-like molecules (e.g., lipids, proteins) in the crude extract.[18]

    • Solution 1 (Prevention): Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the phases. This reduces the agitation that causes emulsions.[18]

    • Solution 2 (Disruption): Add a saturated salt solution (brine) to the funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion (a technique known as "salting out").[18]

    • Solution 3 (Solvent Addition): Add a small amount of a different organic solvent to alter the polarity and help solubilize the emulsifying agents into one of the layers.[18]

Problem 3: Co-elution of Impurities During Chromatography

  • Possible Cause: Similar polarities of this compound and other extracted compounds.

    • Solution: Optimize the chromatographic conditions. For column chromatography, try a shallower solvent gradient or a different solvent system. For HPLC, adjust the mobile phase composition, gradient, or use a different type of column (e.g., a different stationary phase chemistry).

  • Possible Cause: Overloading the chromatography column.

    • Solution: Reduce the amount of crude extract loaded onto the column. Overloading prevents proper separation of the components.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Petasites japonicus

This protocol is a synthesized methodology based on common practices reported in the literature.[1][3]

  • Preparation of Plant Material:

    • Obtain dried roots of Petasites japonicus.

    • Grind the roots into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered root material (e.g., 1.0 kg) in methanol (e.g., 5 L) at room temperature.

    • Allow the mixture to stand for 3 days with occasional stirring.

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction process with fresh methanol on the plant residue to ensure exhaustive extraction.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure at a temperature below 45°C to obtain the crude residue.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Suspend the crude residue in water.

    • Perform successive partitioning in a separatory funnel with solvents of increasing polarity:

      • First, partition against n-hexane to remove non-polar compounds. Collect the aqueous layer.

      • Next, partition the aqueous layer against chloroform. Collect the chloroform layer.

      • Then, partition the remaining aqueous layer against ethyl acetate. Collect the ethyl acetate layer.

      • Finally, partition the remaining aqueous layer against n-butanol. Collect the n-butanol layer.

    • The butanol fraction is often enriched with bakkenolides.[1] Evaporate the solvent from this fraction.

  • Column Chromatography:

    • Subject the dried butanol fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform and methanol, starting with a low polarity (e.g., 100% chloroform) and gradually increasing the methanol concentration.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification:

    • Pool the fractions containing the target compound.

    • Perform a final purification step using preparative HPLC with a C18 column.

    • Use a mobile phase such as a gradient of acetonitrile and water to achieve high purity.[2]

    • Collect the peak corresponding to this compound and verify its identity using spectroscopic methods (e.g., NMR, MS).

Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification plant Dried P. japonicus Roots powder Powdered Plant Material plant->powder Grinding maceration Methanol Maceration (Room Temp, 3 days) powder->maceration crude Crude Methanol Extract maceration->crude Filtration & Evaporation partition Solvent Partitioning (Hexane, Chloroform, EtOAc, BuOH) crude->partition column Silica Gel Column Chromatography partition->column BuOH Fraction hplc Preparative HPLC column->hplc Enriched Fractions pure_bkd Pure this compound hplc->pure_bkd

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low this compound Yield cause1 Incorrect Plant Material (Part or Quality) start->cause1 cause2 Suboptimal Extraction Parameters start->cause2 cause3 Compound Degradation start->cause3 sol1 Verify Source: Use roots of P. japonicus or F. japonicum cause1->sol1 sol2 Optimize: Solvent, Temp, Time, Solid:Liquid Ratio cause2->sol2 sol3 Control Conditions: Avoid high heat, light; proper storage cause3->sol3

Caption: Logical diagram for troubleshooting low this compound extraction yield.

Signaling_Pathway cluster_inhibition Inhibitory Action of Bakkenolides bkd This compound na Bacterial Neuraminidase bkd->na Non-competitive inhibition bkb Bakkenolide B calcineurin Calcineurin Pathway bkb->calcineurin Inhibition pathogen Pathogen Activity na->pathogen il2 Interleukin-2 (IL-2) Production calcineurin->il2

Caption: Known inhibitory pathways of this compound and related compounds.

References

Improving the resolution of Bakkenolide D in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the resolution of Bakkenolide D in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in the HPLC analysis of this compound?

Poor resolution in HPLC, where peaks overlap, is typically caused by issues related to column efficiency, selectivity, or retention.[1][2] For a sesquiterpene lactone like this compound, common culprits include an incorrect mobile phase composition, column degradation, or overloading the column with too much sample.[1]

Q2: How does the mobile phase composition affect the resolution of this compound?

The mobile phase composition is a critical factor for achieving good resolution.[3] In reversed-phase HPLC, altering the ratio of the organic solvent (like acetonitrile or methanol) to the aqueous phase can change the retention factor and selectivity.[2][3] For ionizable compounds, adjusting the pH can also significantly impact selectivity.[4]

Q3: Can the column choice impact my separation of this compound?

Absolutely. The choice of stationary phase is one of the most powerful tools for altering peak spacing.[3] While a C18 column is a common starting point for sesquiterpene lactones, switching to a different stationary phase (e.g., Phenyl-Hexyl or Cyano) can provide different interactions and improve the separation of closely eluting compounds.[2] Additionally, columns with smaller particle sizes (e.g., sub-2 µm) increase column efficiency, leading to sharper peaks and better resolution.[2][3]

Q4: What is the first step I should take if I observe co-eluting peaks for this compound and an impurity?

If peaks are overlapping, the primary goal is to change the selectivity (α) of your method. The most effective way to achieve this is by altering the mobile phase.[3] Consider changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH if the analytes have ionizable groups.[2][3]

Q5: How can I tell if my column is the source of the resolution problem?

Column degradation can lead to broader peaks and reduced resolution.[1] Signs of a failing column include a significant increase in backpressure, persistent peak tailing or fronting that isn't resolved by mobile phase changes, and a loss of theoretical plates.[5] Regular column flushing and using a guard column can help extend its life.[1][4]

Troubleshooting Guide

Problem 1: Poor Resolution / Co-eluting Peaks

You are observing that the peak for this compound is not fully separated from an adjacent impurity or another component in the sample matrix.

Potential Cause Recommended Solution
Inappropriate Mobile Phase Selectivity Modify the mobile phase composition. If using acetonitrile, try substituting it with methanol, or vice versa, as this can alter elution order.[3] For complex mixtures, implementing a gradient elution can often improve the separation of compounds with a wide polarity range.[1][2]
Incorrect Mobile Phase Strength Adjust the retention factor (k) by altering the solvent strength. In reversed-phase, decrease the percentage of the organic solvent to increase retention and potentially improve separation between early-eluting peaks.[3]
Suboptimal pH (for ionizable compounds) If this compound or co-eluting impurities are ionizable, small adjustments to the mobile phase pH can significantly alter retention and selectivity.[4] Ensure the buffer concentration is adequate to maintain a stable pH.[4]
Inefficient Column Increase column efficiency (N) by using a column with a smaller particle size or a longer column.[2] Ensure the system's dead volume is minimized.[2]
Elevated Temperature Not Utilized Increasing the column temperature can improve efficiency by reducing mobile phase viscosity.[3] This can lead to sharper peaks and better resolution. A good starting point is often 40–60 °C for small molecules.[3]
Problem 2: Peak Tailing or Fronting

The peak shape for this compound is asymmetrical, which can compromise resolution and integration accuracy.

Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.[4] Overloading the column is a common cause of peak asymmetry.[1]
Secondary Silanol Interactions Active silanol groups on the silica backbone can cause peak tailing for some compounds. Lowering the mobile phase pH (e.g., to <3) can suppress silanol activity.[1] Alternatively, use a column with end-capping or a different stationary phase.
Column Contamination or Degradation Particulates or strongly retained compounds can accumulate at the column inlet, distorting peak shape. Flush the column with a strong solvent.[4] If the problem persists, the column may need replacement.[4][5]
Sample Solvent Mismatch The sample should ideally be dissolved in the mobile phase or a weaker solvent.[6] Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[7] For sesquiterpene lactones, dissolving the sample in a water-acetonitrile mixture (1:1) has been shown to prevent peak leading.[7]

Experimental Protocols

The following protocol is a recommended starting point for the analysis of this compound and other sesquiterpene lactones, based on established methods.[5][7] Optimization will likely be required to achieve the desired resolution for your specific sample matrix.

Parameter Recommendation Notes
Column Reversed-Phase C18 or RP-8 (e.g., 100-250 mm x 4.6 mm, 5 µm)A shorter column can reduce analysis time and backpressure without compromising resolution for some sesquiterpene lactones.[7]
Mobile Phase A: WaterB: AcetonitrileMethanol can be used as an alternative to acetonitrile to alter selectivity.
Elution Mode Gradient ElutionA linear gradient from a lower concentration of organic phase to a higher one is recommended for separating multiple components in plant extracts. A typical starting point could be 15-60% Acetonitrile in Water over 25 minutes.[7]
Flow Rate 0.7 - 1.0 mL/minAdjusting the flow rate can sometimes improve separation, though it may also increase run time.[2][5]
Column Temperature 30 - 40 °CMaintaining a consistent and elevated temperature can improve peak shape and reproducibility.[3][4]
Detection UV at 210 nmSesquiterpene lactones typically have low UV absorbance, requiring detection at lower wavelengths.[7]
Injection Volume 5 - 20 µLEnsure the injection volume and sample concentration do not overload the column.[4]
Sample Preparation Dissolve sample in a Water/Acetonitrile (1:1) mixture. Filter through a 0.22 µm or 0.45 µm filter before injection.Dissolving in a strong organic solvent alone can cause severe peak leading.[7] Filtering removes particulates that can clog the column.[4]

Visualization of Concepts

To aid in troubleshooting, the following diagrams illustrate key workflows and relationships in HPLC analysis.

HPLC_Troubleshooting_Workflow start Start Analysis check_ss Perform System Suitability Test (SST) start->check_ss eval_res Is Resolution (Rs) > 1.5? check_ss->eval_res res_ok Resolution is Acceptable Proceed with Analysis eval_res->res_ok Yes res_bad Resolution is Unacceptable eval_res->res_bad No check_shape Evaluate Peak Shape res_bad->check_shape is_asymmetric Is Peak Tailing or Fronting? check_shape->is_asymmetric fix_shape Address Peak Asymmetry: - Reduce sample load - Match sample solvent to mobile phase - Check for column contamination is_asymmetric->fix_shape Yes check_selectivity Address Selectivity (α): - Change organic modifier (ACN <=> MeOH) - Adjust mobile phase pH - Change stationary phase (e.g., C18 -> Phenyl) is_asymmetric->check_selectivity No (Peaks are symmetric but too close) fix_shape->check_ss check_efficiency Improve Efficiency (N) / Retention (k): - Adjust % Organic - Use column with smaller particles - Increase column temperature - Decrease flow rate check_selectivity->check_efficiency check_efficiency->check_ss

Caption: A workflow for troubleshooting poor resolution in HPLC.

Resolution_Factors cluster_params Adjustable Chromatographic Parameters cluster_factors Primary Resolution Factors mp Mobile Phase (Solvent Type, pH, %B) alpha Selectivity (α) Peak Spacing mp->alpha k Retention Factor (k) Peak Retention mp->k col Column (Stationary Phase, Length, Particle Size) col->alpha N Efficiency (N) Peak Width col->N op Operating Conditions (Flow Rate, Temperature) op->N op->k Rs Resolution (Rs) alpha->Rs N->Rs k->Rs

Caption: The relationship between HPLC parameters and resolution factors.

References

Technical Support Center: Bakkenolide D Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the stability of Bakkenolide D. The following information is designed to assist in troubleshooting common issues encountered during experimental studies and to provide a framework for the systematic analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities.[1] Its stability is a critical factor for the development of pharmaceuticals and nutraceuticals, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Understanding its stability profile under various conditions is essential for ensuring product quality, safety, and efficacy throughout its shelf life.[2]

Q2: What are the typical challenges encountered when studying the stability of natural products like this compound?

Stability testing of natural compounds presents unique challenges compared to synthetic drugs. These include the inherent complexity of plant extracts, which may contain numerous constituents that can interact with the target compound.[3] Additionally, the presence of enzymes in the raw material can impact stability. Batch-to-batch variability arising from differences in sourcing, harvesting time, and processing can also lead to inconsistent stability data.[3]

Q3: What are forced degradation studies and why are they necessary for this compound?

Forced degradation, or stress testing, involves subjecting this compound to harsh conditions such as high heat, humidity, light, and a range of pH values to accelerate its degradation.[4][5] These studies are crucial for several reasons:

  • Identifying potential degradation products: This helps in impurity profiling and risk assessment.[4]

  • Elucidating degradation pathways: Understanding how the molecule breaks down is vital for developing stable formulations.[5]

  • Developing stability-indicating analytical methods: These methods are essential to accurately measure the active ingredient and its degradation products without interference.[4]

Q4: What is a "stability-indicating method" and why is it important for this compound analysis?

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API), this compound in this case, and simultaneously detect and quantify its degradation products.[5] The development of such a method, typically using High-Performance Liquid Chromatography (HPLC), is a primary goal of forced degradation studies.[6][7]

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed under ambient storage conditions.

  • Possible Cause: The compound may be sensitive to light, temperature, or humidity. The presence of reactive excipients in a formulation can also accelerate degradation.

  • Troubleshooting Steps:

    • Review storage conditions. Ensure the sample is protected from light and stored at a controlled, cool temperature.

    • If in a formulation, assess excipient compatibility. Certain excipients can create micro-environments that promote hydrolysis or oxidation.

    • Analyze the purity of the initial sample. The presence of impurities from the extraction process could catalyze degradation.

Issue 2: Inconsistent stability results are obtained across different batches of this compound.

  • Possible Cause: Natural products are prone to batch-to-batch variation. Differences in the plant material or extraction and purification processes can introduce varying levels of minor components that may affect stability.

  • Troubleshooting Steps:

    • Implement rigorous quality control for the starting material, including chromatographic fingerprinting to ensure consistency.[3]

    • Standardize the extraction and purification protocols to minimize process-related variations.

    • For each new batch, perform a preliminary stability assessment to confirm its profile.

Issue 3: New peaks appear in the chromatogram during stability testing, but their identity is unknown.

  • Possible Cause: These are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Utilize a photodiode array (PDA) detector with your HPLC to obtain UV spectra of the new peaks. This can provide initial clues about their structure relative to the parent compound.

    • Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the degradation products.[8]

    • For definitive structural elucidation, isolation of the degradation products followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed as a starting point for investigating the stability of this compound. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[4][9]

Hydrolytic Degradation
  • Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.

  • Protocol:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • For acidic hydrolysis, dilute the stock solution with 0.1 N HCl.

    • For basic hydrolysis, dilute the stock solution with 0.1 N NaOH.

    • For neutral hydrolysis, dilute the stock solution with purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Protocol:

    • Prepare a stock solution of this compound (1 mg/mL).

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature.

    • Withdraw and analyze aliquots at specified time points.

Thermal Degradation
  • Objective: To determine the effect of high temperature on the stability of this compound in the solid state.

  • Protocol:

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

    • At various time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Photolytic Degradation
  • Objective: To assess the light sensitivity of this compound.

  • Protocol:

    • Expose a solution of this compound (1 mg/mL) and a sample of the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10]

    • Simultaneously, keep a control sample in the dark.

    • Analyze the exposed and control samples at appropriate time intervals.

Data Presentation

The quantitative results from the stability studies should be summarized in tables to facilitate comparison.

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis 0.1 N HCl2460Data to be generatedData to be generated
Base Hydrolysis 0.1 N NaOH2460Data to be generatedData to be generated
Neutral Hydrolysis Purified Water2460Data to be generatedData to be generated
Oxidation 3% H₂O₂2425Data to be generatedData to be generated
Thermal (Solid) -4880Data to be generatedData to be generated
Photolytic (Solution) UV/Vis Light4825Data to be generatedData to be generated
Photolytic (Solid) UV/Vis Light4825Data to be generatedData to be generated

Table 2: Chromatographic Data of this compound and its Degradation Products

PeakRetention Time (min)Relative Retention TimeUV λmax (nm)
This compoundData to be generated1.00Data to be generated
Degradation Product 1Data to be generatedData to be generatedData to be generated
Degradation Product 2Data to be generatedData to be generatedData to be generated
...Data to be generatedData to be generatedData to be generated

Visualizations

The following diagrams illustrate the workflow for stability testing and a hypothetical degradation pathway.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) prep->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep->photo Expose to Stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Mass Identification hplc->lcms Identify Degradants method Validate Stability-Indicating Method hplc->method nmr Isolate & Characterize by NMR lcms->nmr Confirm Structure pathway Elucidate Degradation Pathways nmr->pathway

Workflow for Forced Degradation Study of this compound

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis BakkenolideD This compound (C21H28O6S) HydrolyzedProduct Hydrolyzed Product (e.g., Ester Cleavage) BakkenolideD->HydrolyzedProduct H₂O / H⁺ or OH⁻ OxidizedProduct Oxidized Product (e.g., Sulfoxide) BakkenolideD->OxidizedProduct [O] PhotolyticProduct Isomer or Rearrangement Product BakkenolideD->PhotolyticProduct hν (Light)

Hypothetical Degradation Pathways for this compound

References

Technical Support Center: Overcoming Low Aqueous Solubility of Bakkenolide D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Bakkenolide D.

Troubleshooting Guides

Question: My this compound is not dissolving in my aqueous buffer. What are my options?

Answer:

Low aqueous solubility is a known characteristic of many sesquiterpene lactones like this compound. Here is a step-by-step guide to troubleshoot this issue:

  • Initial Solvent & Co-solvent Screening: Before proceeding to more complex formulations, it is crucial to determine the baseline solubility in common laboratory solvents. This data will inform your choice of solubilization strategy. While specific data for this compound is limited, Table 1 provides solubility data for other structurally related sesquiterpene lactones to serve as a starting point. Dimethyl sulfoxide (DMSO) is often a good starting point for creating a stock solution, which can then be diluted into your aqueous buffer. However, be mindful of the final DMSO concentration in your experiment, as it can have biological effects.

  • Formulation Development: If co-solvents are not suitable or sufficient for your application, various formulation strategies can significantly enhance the aqueous solubility of this compound. These include cyclodextrin complexation, solid dispersion, and nanoparticle formulation. The choice of method will depend on your specific experimental needs, such as the required concentration, route of administration in preclinical models, and desired release profile.

  • Method Selection Workflow: The following workflow can help you decide on the most appropriate solubilization strategy for your research.

Solubilization Method Selection start Start: Low this compound Aqueous Solubility stock_solution Need a stock solution for in vitro assays? start->stock_solution cosolvent Use of Co-solvents (e.g., DMSO, Ethanol) stock_solution->cosolvent Yes in_vivo Need a formulation for in vivo administration? stock_solution->in_vivo No cosolvent_check Is the final co-solvent concentration acceptable? cosolvent->cosolvent_check cosolvent_check->in_vivo No end_stock Proceed with Experiment cosolvent_check->end_stock Yes formulation Explore Advanced Formulations in_vivo->formulation Yes cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin solid_dispersion Solid Dispersion formulation->solid_dispersion nanoparticle Nanoparticle Formulation formulation->nanoparticle end_formulation Characterize and Test Formulation cyclodextrin->end_formulation solid_dispersion->end_formulation nanoparticle->end_formulation

A decision tree for selecting a suitable solubilization method for this compound.

Data on Solubility Enhancement

The following tables summarize quantitative data on the solubility of sesquiterpene lactones and the efficacy of different solubilization techniques. Note that this data is for structurally similar compounds and should be used as a guideline for formulating this compound.

Table 1: Aqueous Solubility of Selected Sesquiterpene Lactones

CompoundAqueous Solubility (mg/L)Reference
Dehydrocostuslactone5.1[1]
Costunolide26.0[1]

Table 2: Improvement of Sesquiterpene Lactone Solubility using Cyclodextrins

Sesquiterpene LactoneCyclodextrin TypeSolubility IncreaseReference
Dehydrocostuslactoneβ-cyclodextrin100-4600%
Costunolideβ-cyclodextrin100-4600%
(-)-α-santoninβ-cyclodextrin100-4600%

Table 3: Encapsulation Efficiency of Sesquiterpene Lactones in Nanoparticles

Sesquiterpene LactonePolymerEncapsulation Efficiency (%)Reference
α-santoninPolylactic acid (PLA)94.6
ArglabinPolylactic acid (PLA)78.1
Schkuhrin IIPolylactic acid (PLA)76.8
VernolepinPolylactic acid (PLA)60.7
EucannabinolidePolylactic acid (PLA)78.9

Table 4: Solubility Enhancement of a Poorly Soluble Drug using Solid Dispersion

Drug (Example)CarrierFold Increase in SolubilityReference
BosentanGelucire 50/138
BosentanPoloxamer 18810

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).

  • Mixing: Accurately weigh the β-cyclodextrin and place it in a mortar.

  • Wetting: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the β-cyclodextrin to form a paste.

  • Incorporation: Dissolve the weighed this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone). Add this solution dropwise to the cyclodextrin paste while continuously triturating with a pestle.

  • Kneading: Continue kneading the mixture for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a few more drops of the hydroalcoholic solution.

  • Drying: The resulting paste is dried in an oven at 40-50°C until a constant weight is achieved.

  • Sieving and Storage: The dried complex is passed through a fine-mesh sieve to obtain a uniform powder and stored in a desiccator.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000) and a drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture thereof). Ensure complete dissolution.

  • Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator. The temperature should be kept low to avoid degradation of the compound.

  • Drying: The resulting solid mass is further dried in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: The dried solid dispersion is pulverized using a mortar and pestle and sieved to obtain a uniform particle size.

  • Storage: The prepared solid dispersion should be stored in a tightly sealed container in a desiccator to prevent moisture absorption.

Protocol 3: Preparation of this compound Nanoparticles (Nanoprecipitation Method)

  • Organic Phase Preparation: Dissolve this compound in a water-miscible organic solvent such as acetone or ethanol.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Tween 80, poloxamer 188).

  • Nanoprecipitation: Inject the organic solution of this compound rapidly into the aqueous stabilizer solution under constant stirring. The rapid solvent displacement causes the compound to precipitate as nanoparticles.

  • Solvent Removal: The organic solvent is removed from the nanoparticle suspension by evaporation under reduced pressure or by dialysis.

  • Characterization: The resulting nanoparticle suspension should be characterized for particle size, polydispersity index, and encapsulation efficiency.

Signaling Pathway Inhibition by Bakkenolides

Based on studies of related bakkenolides, this compound is likely to exert its biological effects, such as its anti-inflammatory and neuroprotective properties, through the inhibition of key signaling pathways like NF-κB and MAPK.

NF-kB Signaling Pathway Inhibition stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα (Ubiquitination & Degradation) IkB->IkB_p NFkB_cytoplasm NF-κB (p65/p50) (Inactive) NFkB_cytoplasm->IkB NFkB_nucleus NF-κB (p65/p50) (Active) IkB_p->NFkB_nucleus Release & Nuclear Translocation of p65 transcription Gene Transcription (Inflammatory Mediators) NFkB_nucleus->transcription bakkenolide This compound bakkenolide->inhibition1 bakkenolide->inhibition2

Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Inhibition stimulus Growth Factors / Stress receptor Receptor Tyrosine Kinase stimulus->receptor PI3K PI3K receptor->PI3K Ras Ras receptor->Ras Akt Akt PI3K->Akt Phosphorylation proliferation Cell Proliferation, Survival, Inflammation Akt->proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation ERK->proliferation bakkenolide This compound bakkenolide->inhibition1 bakkenolide->inhibition2

References

Refinement of animal models for Bakkenolide D efficacy testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to assess the efficacy of Bakkenolide D. The information is intended for an audience of researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: High variability in inflammatory response in the carrageenan-induced paw edema model.

  • Question: We are observing significant variability in paw edema measurements between animals in the same treatment group. What could be the cause and how can we mitigate this?

  • Answer: High variability in the carrageenan-induced paw edema model can stem from several factors. Firstly, ensure precise and consistent injection of carrageenan into the sub-plantar surface of the hind paw. The volume and injection site must be uniform across all animals. Secondly, the age and weight of the animals should be within a narrow range, as these can influence the inflammatory response. We recommend using animals of the same sex and from the same supplier to minimize genetic variability. Lastly, ensure accurate and consistent measurement of paw volume using a plethysmometer at standardized time points. Pre-acclimatizing the animals to the measurement procedure can reduce stress-induced variations.

Issue 2: Lack of significant tumor growth inhibition in a cancer xenograft model.

  • Question: Our this compound treatment is not showing a significant reduction in tumor volume in our xenograft mouse model. What are the potential reasons for this?

  • Answer: Several factors could contribute to the lack of observed efficacy.

    • Dosage and Administration: The dose of this compound may be suboptimal. A dose-response study is recommended to determine the effective therapeutic window. The route of administration (e.g., oral, intraperitoneal) and the dosing frequency should also be optimized.

    • Bioavailability: this compound may have poor bioavailability. Consider formulation strategies to enhance its absorption and stability in vivo.

    • Tumor Model Selection: The chosen cancer cell line for the xenograft may be insensitive to this compound. In vitro cytotoxicity assays should be performed on a panel of cell lines to select a sensitive model for in vivo studies.

    • Tumor Burden: Treatment may be more effective in animals with smaller tumor volumes. Initiating treatment at an earlier stage of tumor development might yield more significant results.

Issue 3: Signs of toxicity in animals treated with this compound.

  • Question: We are observing weight loss and lethargy in mice receiving higher doses of this compound. How should we address this?

  • Answer: The observed signs suggest potential toxicity. It is crucial to establish the maximum tolerated dose (MTD) of this compound in your specific animal model. This can be achieved through a dose-escalation study where cohorts of animals receive increasing doses of the compound. Monitor for clinical signs of toxicity, including weight loss, changes in behavior, and alterations in food and water intake. Blood samples should be collected for hematological and serum chemistry analysis to assess organ function. Histopathological examination of major organs should also be performed at the end of the study to identify any treatment-related toxicities. Subsequent efficacy studies should be conducted at doses below the MTD.

Frequently Asked Questions (FAQs)

General Questions

  • What is this compound? this compound is a natural sesquiterpenoid lactone that has been isolated from certain plants. It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • What are the known mechanisms of action for Bakkenolides? While the precise mechanisms of this compound are still under investigation, related compounds have been shown to exert their effects through various pathways. For instance, some bakkenolides are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. Others have been found to induce apoptosis (programmed cell death) in cancer cells.

Questions on Animal Models

  • Which animal models are suitable for testing the anti-inflammatory effects of this compound? Commonly used models for acute inflammation include the carrageenan-induced paw edema model in rats or mice.[1][2][3] For chronic inflammation, the collagen-induced arthritis model in mice is a well-established option.[4][5]

  • What type of animal models can be used to evaluate the anticancer efficacy of this compound? Cell line-derived xenograft (CDX) models are widely used for initial in vivo efficacy testing.[6][7][8] In these models, human cancer cell lines are implanted into immunodeficient mice. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are considered more clinically relevant.[6][9]

  • What are the standard mouse strains used for these models? For inflammation models like collagen-induced arthritis, DBA/1 and C57BL/6 mice are commonly used.[4][5] For cancer xenograft studies, immunodeficient strains such as NOD-scid IL2Rgammanull (NSG) or nude mice are required to prevent rejection of the human tumor cells.[9]

Data Presentation

Table 1: Hypothetical Dose-Response of this compound in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 4h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.12-
This compound100.62 ± 0.0927.1%
This compound300.41 ± 0.0751.8%
This compound1000.25 ± 0.0570.6%
Indomethacin (Positive Control)100.22 ± 0.0474.1%

Table 2: Hypothetical Efficacy of this compound in a Breast Cancer (MCF-7) Xenograft Model

Treatment GroupDose (mg/kg/day, i.p.)Initial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control-152 ± 251258 ± 189-
This compound25148 ± 22845 ± 13532.8%
This compound50155 ± 28512 ± 9859.3%
Doxorubicin (Positive Control)5151 ± 26350 ± 7572.2%

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Mice

  • Animals: Male Swiss albino mice (25-30 g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into vehicle control, positive control (e.g., Indomethacin), and this compound treatment groups.

  • Treatment: this compound or the reference drug is administered orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the left hind paw.

  • Measurement: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at specified time points (e.g., 1, 2, 3, and 4 hours) after.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Protocol 2: Human Cancer Xenograft in Nude Mice

  • Cell Culture: The selected human cancer cell line (e.g., MCF-7 for breast cancer) is cultured under standard conditions.

  • Animals: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 5 x 106 cells in 0.1 mL of a suitable medium (e.g., Matrigel) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into treatment groups.

  • Dosing: this compound, vehicle, or a positive control drug is administered according to the planned schedule (e.g., daily intraperitoneal injections).

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration. Tumor weights are recorded at the end of the study.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume/weight in the treated groups to the vehicle control group.

Mandatory Visualization

experimental_workflow_inflammation cluster_prep Preparation cluster_induction Induction & Measurement cluster_analysis Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (Vehicle, this compound, Control) acclimatization->grouping treatment Drug Administration (1h pre-induction) grouping->treatment induction Carrageenan Injection (Sub-plantar) treatment->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) induction->measurement data_analysis Calculate % Edema Inhibition measurement->data_analysis results Efficacy Determination data_analysis->results

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

experimental_workflow_xenograft cluster_prep Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice monitoring->randomization dosing Daily Drug Administration randomization->dosing measurement Tumor Volume Measurement dosing->measurement endpoint Study Termination measurement->endpoint analysis Calculate Tumor Growth Inhibition endpoint->analysis

Caption: Workflow for Cancer Xenograft Model.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Proposed Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α receptor Receptor stimulus->receptor bakkenolide_d This compound ikk IKK Complex bakkenolide_d->ikk Inhibition receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation dna DNA nfkb_n->dna Binding gene_expression Pro-inflammatory Gene Expression dna->gene_expression Transcription

Caption: Proposed NF-κB Signaling Pathway Inhibition.

apoptosis_pathway cluster_trigger Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase bakkenolide_d This compound bcl2_family Bcl-2 Family (Bax/Bak activation) bakkenolide_d->bcl2_family Induction mito Mitochondrion bcl2_family->mito Pore Formation cytochrome_c Cytochrome c Release mito->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation substrates Cellular Substrates caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway Induction.

References

Increasing the efficiency of Bakkenolide D synthesis steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bakkenolide D. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this complex sesquiterpene lactone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and yield of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing the core structure of this compound?

A1: The most widely adopted and efficient strategy for constructing the bicyclo[4.3.0]nonane (hydrindane) core of bakkenolides, including this compound, is the intramolecular Diels-Alder (IMDA) reaction.[1][2][3] This powerful cycloaddition forms the six-membered ring and establishes key stereocenters in a single step.[4] Alternative strategies, such as ring contraction methodologies, have also been explored for related bakkenolides like Bakkenolide A.[5]

Q2: What are the main challenges associated with the intramolecular Diels-Alder reaction in Bakkenolide synthesis?

A2: The primary challenge in the IMDA reaction for bakkenolide synthesis is controlling the diastereoselectivity. The formation of multiple stereoisomers, such as 7-epi-bakkenolide and 10-epi-bakkenolide, is a common issue.[1][2][3] The facial selectivity of the cycloaddition (endo vs. exo) and the geometry of the dienophile can influence the stereochemical outcome.[2] Reaction conditions, including temperature and the use of Lewis acids, can be optimized to favor the desired diastereomer.

Q3: Are there specific precursors that are known to be challenging to synthesize or handle?

A3: The synthesis of the triene precursor for the IMDA reaction requires careful control of stereochemistry, particularly of the diene moiety. For instance, the use of (Z)-5-bromo-1,3-pentadiene has been shown to be crucial for obtaining the desired stereoisomer of the cycloadduct in the synthesis of Bakkenolide A.[2] These diene precursors can be unstable and may require the use of radical inhibitors like butylated hydroxytoluene (BHT) during the IMDA reaction to prevent polymerization.[6]

Q4: What are the recommended methods for purifying this compound and its intermediates?

A4: Purification of bakkenolides and their synthetic intermediates typically relies on chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative separation of diastereomers.[7] For larger scale purification, column chromatography using silica gel is commonly employed. Due to the presence of a lactone ring and other functional groups, careful selection of the solvent system is crucial to achieve good separation and avoid decomposition.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the intramolecular Diels-Alder (IMDA) reaction. 1. Decomposition of the triene precursor at high temperatures. 2. Polymerization of the diene. 3. Unfavorable equilibrium between starting material and product.1. Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature. 2. Add a radical inhibitor such as butylated hydroxytoluene (BHT) to the reaction mixture.[6] 3. Use high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.[4]
Formation of multiple diastereomers in the IMDA reaction. 1. Lack of facial selectivity in the cycloaddition. 2. Isomerization of the dienophile or diene under the reaction conditions.1. Screen different Lewis acid catalysts to enhance facial selectivity. 2. Carefully control the stereochemistry of the triene precursor. The geometry of the diene is critical for the stereochemical outcome.[2] 3. Analyze the product mixture carefully by NMR and HPLC to identify the different stereoisomers.
Difficulty in the lactonization step following the IMDA reaction. 1. Steric hindrance around the ester and the hydroxyl group. 2. Unfavorable ring strain in the lactone product.1. Use a more potent lactonization reagent, such as Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride). 2. Perform the reaction under high dilution to favor intramolecular cyclization. 3. Acid-catalyzed lactonization can also be effective.[2]
Poor stereocontrol during the introduction of the exocyclic methylene group. The Wittig reaction or other olefination methods may not be sufficiently stereoselective.1. Optimize the Wittig reaction conditions (e.g., choice of base, solvent, and temperature). 2. Consider alternative olefination methods such as the Petasis or Tebbe reaction, which may offer different selectivity.
Challenges in the purification of intermediates. 1. Similar polarities of the desired product and byproducts. 2. Instability of the compounds on silica gel.1. Employ preparative HPLC for difficult separations.[7] 2. Use a less acidic stationary phase for chromatography, such as neutral or basic alumina. 3. Consider derivatization of the intermediates to alter their polarity and facilitate separation.

Experimental Protocols

Key Experiment: Intramolecular Diels-Alder (IMDA) Cyclization

This protocol is adapted from the synthesis of Bakkenolide A and is expected to be a good starting point for the synthesis of the this compound core.[2][6]

Objective: To construct the hydrindane core of this compound via an intramolecular [4+2] cycloaddition.

Materials:

  • Triene precursor

  • Toluene, anhydrous

  • 2,6-di-tert-butyl-4-methylphenol (BHT)

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Dissolve the triene precursor in anhydrous toluene (e.g., 0.01 M solution) in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of BHT (e.g., 1 mol%) to the solution.[6]

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cycloadduct.

Expected Outcome: Formation of the hydrindane skeleton with varying degrees of diastereoselectivity. The major product is expected to be the desired precursor for this compound.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow start Starting Materials triene Triene Precursor Synthesis start->triene imda Intramolecular Diels-Alder Reaction triene->imda lactonization Lactonization imda->lactonization olefination Exocyclic Methylene Installation lactonization->olefination end_product This compound olefination->end_product

Caption: A simplified workflow for the total synthesis of this compound.

troubleshooting_logic problem Low IMDA Yield or Poor Selectivity cause1 Decomposition problem->cause1 cause2 Polymerization problem->cause2 cause3 Poor Diastereoselectivity problem->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Add Radical Inhibitor (BHT) cause1->solution1b solution2 Use High Dilution cause2->solution2 solution3a Screen Lewis Acids cause3->solution3a solution3b Control Precursor Stereochemistry cause3->solution3b

Caption: Troubleshooting logic for the intramolecular Diels-Alder reaction.

References

Technical Support Center: Minimizing Side Products in Bakkenolide D Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the formation of side products during the chemical synthesis of Bakkenolide D. The information provided is primarily based on established synthetic routes for the closely related analogue, Bakkenolide A, and general principles of stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in the synthesis of this compound and its analogues?

A1: Based on synthetic studies of the structurally similar Bakkenolide A, the most prevalent side products are stereoisomers, particularly epimers at the C7 and C10 positions. These include 7-epibakkenolide, 10-epibakkenolide, and 7,10-diepibakkenolide. The formation of these stereoisomers arises from a lack of complete stereocontrol during key bond-forming reactions that establish these chiral centers.

Q2: How does the stereochemistry of the starting materials influence the formation of side products?

A2: The stereochemistry of precursors is critical, especially in reactions like the intramolecular Diels-Alder cycloaddition, a key step in constructing the bakkenolane core. The geometry of the diene and dienophile components directly influences the facial selectivity of the cycloaddition, which in turn determines the relative stereochemistry of the newly formed chiral centers. For instance, the use of a (Z)-diene precursor has been shown to favor the desired stereoisomer in the synthesis of Bakkenolide A, while an (E)-diene can lead to a higher proportion of epi-isomers.

Q3: What analytical techniques are recommended for identifying and quantifying side products in a this compound synthesis?

A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for identifying and quantifying side products.

  • HPLC: A well-developed HPLC method can separate diastereomers, allowing for the quantification of the desired product and any isomeric impurities.

  • NMR: 1H and 13C NMR, along with 2D techniques like COSY and NOESY, are essential for the structural elucidation of the main product and the side products. Comparing the spectra of the product mixture to known spectra of bakkenolide isomers can confirm the identity of the impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on minimizing side product formation.

Problem Potential Cause Recommended Solution
Low Diastereoselectivity in Diels-Alder Cycloaddition 1. Suboptimal reaction temperature. 2. Incorrect geometry of the diene precursor. 3. Use of a non-coordinating solvent.1. Optimize the reaction temperature. Lower temperatures often favor the formation of the kinetically controlled, desired endo product. 2. Ensure the synthesis of the diene precursor yields the desired (Z)-isomer with high purity. 3. Employ coordinating solvents or Lewis acid catalysts to enhance facial selectivity by pre-organizing the transition state.
Epimerization at C7 and/or C10 1. Exposure to acidic or basic conditions during workup or purification. 2. Prolonged reaction times at elevated temperatures.1. Maintain neutral pH during workup and purification steps. Use buffered solutions where necessary. 2. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Formation of Unidentified Impurities 1. Decomposition of starting materials or intermediates. 2. Side reactions due to reactive functional groups. 3. Oxygen sensitivity of reagents or intermediates.1. Ensure the purity of all starting materials and reagents. 2. Use appropriate protecting groups for sensitive functionalities that are not involved in the desired transformation. 3. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are known to be air-sensitive.
Difficult Purification of this compound from Stereoisomers High structural similarity between the desired product and side products.1. Employ high-resolution chromatographic techniques such as preparative HPLC or supercritical fluid chromatography (SFC). 2. Consider derivatization of the mixture to enhance the separation of isomers, followed by deprotection.

Experimental Protocols

Key Experiment: Intramolecular Diels-Alder Cycloaddition

  • Objective: To construct the tricyclic core of the bakkenolane skeleton with high stereoselectivity.

  • Reagents:

    • Triene precursor (e.g., a derivative of ethyl 4-benzyloxyacetoacetate doubly alkylated with a tiglyl group and a pentadienyl group)

    • Toluene (anhydrous)

    • Lewis Acid Catalyst (e.g., Et2AlCl, optional, for enhancing stereoselectivity)

    • Inhibitor of radical polymerization (e.g., BHT, butylated hydroxytoluene)

  • Procedure:

    • Dissolve the triene precursor in anhydrous toluene in a flame-dried flask under an inert atmosphere.

    • Add a catalytic amount of BHT to prevent polymerization.

    • If using a Lewis acid, cool the solution to the desired temperature (e.g., -78 °C) before the dropwise addition of the Lewis acid solution.

    • If no catalyst is used, heat the reaction mixture to a carefully optimized temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO3 for Lewis acid-catalyzed reactions).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

To aid in understanding the troubleshooting process, the following diagrams illustrate key concepts.

cluster_0 Troubleshooting Workflow for Low Diastereoselectivity Problem Low Diastereoselectivity in Diels-Alder Reaction Cause1 Suboptimal Temperature Problem->Cause1 Cause2 Incorrect Diene Geometry Problem->Cause2 Cause3 Solvent Effects Problem->Cause3 Solution1 Optimize Temperature (e.g., Lower for Kinetic Control) Cause1->Solution1 Solution2 Verify/Improve Synthesis of (Z)-Diene Precursor Cause2->Solution2 Solution3 Screen Solvents / Use Lewis Acid Catalyst Cause3->Solution3

Caption: Troubleshooting workflow for low diastereoselectivity.

cluster_1 Key Factors Influencing Side Product Formation A Reaction Conditions D Side Product Formation (e.g., Epimerization) A->D Temperature, pH B Stereochemistry of Precursors B->D Diene Geometry C Workup & Purification C->D Acid/Base Exposure

Caption: Factors influencing side product formation.

Technical Support Center: Optimization of Cell-Based Assay Conditions for Bakkenolide D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Bakkenolide D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your cell-based assay conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported bioactivity?

This compound is a sesquiterpenoid lactone that has been isolated from various plants, including Petasites formosanus. Published research has indicated that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines.

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

This compound is a hydrophobic compound and is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (generally below 0.5%, and ideally at 0.1% or lower) to avoid solvent-induced cytotoxicity.

Recommended Stock Solution Protocol:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add pure, sterile DMSO to dissolve the powder to a high concentration (e.g., 10-20 mM). Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Perform serial dilutions in the medium to achieve the desired final concentrations for your experiment.

Q3: What are the typical working concentrations for this compound in cell-based assays?

The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. Based on available cytotoxicity data, a starting point for dose-response experiments could range from low micromolar (µM) to tens of micromolar concentrations. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported cytotoxic activities of this compound and its related compounds against various cancer cell lines. This data can serve as a reference for designing your own experiments.

CompoundCell LineCancer TypeIC50 (µg/mL)
This compoundP-388Leukemia> 10
This compoundKBOral Epidermoid Carcinoma> 10
This compoundA549Lung Carcinoma> 10
This compoundHCT-8Ileocecal Adenocarcinoma> 10
Bakkenolide DdP-388Leukemia4.8
Bakkenolide DdKBOral Epidermoid Carcinoma> 10
Bakkenolide DdA549Lung Carcinoma> 10
Bakkenolide DdHCT-8Ileocecal Adenocarcinoma> 10

Data extracted from Wu et al., Chem. Pharm. Bull. 47(3) 375—382 (1999).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on adherent cancer cells.

Materials:

  • This compound stock solution (in DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. The final DMSO concentration should be consistent across all wells, including the vehicle control (medium with DMSO only).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound stock solution (in DMSO)

  • Target cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blot Analysis of Signaling Pathways

This protocol provides a framework for investigating the effect of this compound on key signaling proteins like those in the PI3K/Akt, MAPK, and NF-κB pathways.

Materials:

  • This compound stock solution (in DMSO)

  • Target cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against total and phosphorylated forms of Akt, ERK, p38, JNK, IκBα, p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Troubleshooting Guides

Issue 1: Low Cell Viability or High Background in Control Wells

  • Possible Cause: DMSO toxicity.

  • Troubleshooting:

    • Ensure the final DMSO concentration is below 0.5% and ideally at or below 0.1%.

    • Run a DMSO dose-response curve to determine the maximum tolerable concentration for your cell line.

    • Always include a vehicle control (medium with the same DMSO concentration as your treatment wells) to normalize your data.

Issue 2: Inconsistent or Non-reproducible IC50 Values

  • Possible Cause:

    • Inconsistent cell seeding density.

    • Variability in compound dilution.

    • Edge effects in the 96-well plate.

  • Troubleshooting:

    • Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.

    • Prepare fresh serial dilutions of this compound for each experiment.

    • Avoid using the outer wells of the 96-well plate, or fill them with PBS to maintain humidity.

Issue 3: High Background or Non-specific Bands in Western Blots

  • Possible Cause:

    • Insufficient blocking.

    • Primary or secondary antibody concentration is too high.

    • Inadequate washing.

  • Troubleshooting:

    • Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA or vice versa).

    • Titrate your primary and secondary antibodies to determine the optimal dilution.

    • Increase the number and duration of washes with TBST.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis BakkenolideD This compound Powder StockSolution Stock Solution (in DMSO) BakkenolideD->StockSolution Treatment Treatment with This compound StockSolution->Treatment CellCulture Cancer Cell Culture CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Treatment->WesternBlot IC50 Determine IC50 Viability->IC50 ApoptosisAnalysis Quantify Apoptosis Apoptosis->ApoptosisAnalysis SignalingAnalysis Analyze Signaling Pathway Modulation WesternBlot->SignalingAnalysis

Caption: General experimental workflow for studying the effects of this compound.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Growth ERK->Proliferation IKK IKK IkBa IκBα IKK->IkBa inhibits NFkB NF-κB (p65/p50) IkBa->NFkB sequesters Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell_Survival NFkB->Cell_Survival BakkenolideD This compound BakkenolideD->PI3K ? BakkenolideD->Ras ? BakkenolideD->IKK ?

Caption: Key signaling pathways potentially modulated by this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Unexpected Result (e.g., High Background) Reagent_Issue Reagent Issue Problem->Reagent_Issue Protocol_Issue Protocol Deviation Problem->Protocol_Issue Handling_Issue Sample Handling Problem->Handling_Issue Check_Reagents Check Reagent Concentration & Expiry Reagent_Issue->Check_Reagents Optimize_Protocol Optimize Protocol (e.g., Incubation Time) Protocol_Issue->Optimize_Protocol Improve_Technique Improve Technique (e.g., Washing Steps) Handling_Issue->Improve_Technique

Caption: A logical approach to troubleshooting common assay issues.

Technical Support Center: Quantification of Bakkenolide D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Bakkenolide D. The following information is designed to help address common challenges, particularly those related to matrix effects in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing poor sensitivity and inconsistent results for my this compound quantification in plasma. What are the likely causes and how can I troubleshoot this?

A1: Poor sensitivity and inconsistent results in the quantification of this compound, a sesquiterpene lactone, are often attributable to matrix effects . Matrix effects occur when components in the biological sample (e.g., plasma) interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[1][2]

Troubleshooting Steps:

  • Evaluate Matrix Effects: The first step is to confirm the presence and extent of matrix effects. This can be done qualitatively using a post-column infusion experiment or quantitatively by calculating the matrix factor (MF) .[2] A significant deviation of the MF from 1 indicates the presence of matrix effects.

  • Optimize Sample Preparation: The most effective way to mitigate matrix effects is through rigorous sample cleanup.[2] Consider the following techniques:

    • Protein Precipitation (PPT): This is a simple and fast method, but often results in the least clean extracts and may not sufficiently remove interfering phospholipids.[3]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind.

    • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, offering the cleanest extracts.[3] A reversed-phase or mixed-mode SPE sorbent would be appropriate for the hydrophobic nature of this compound.

  • Use a Suitable Internal Standard (IS): An appropriate internal standard is crucial for accurate quantification and can help compensate for matrix effects.[2]

    • Structural Analogs: A compound with a similar chemical structure and chromatographic behavior to this compound can be used. For instance, columbianadin has been successfully used as an internal standard for this compound quantification in rat plasma.[4]

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for this compound is the ideal choice as it will have nearly identical chemical and physical properties, ensuring it experiences the same degree of matrix effects as the analyte.[2]

  • Chromatographic Optimization: Modifying your LC method can help separate this compound from co-eluting matrix components.[5]

    • Gradient Elution: Employ a gradient elution to improve the separation of this compound from early-eluting, polar matrix components and late-eluting, non-polar components like phospholipids.

    • Column Chemistry: Experiment with different reversed-phase column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve optimal separation.

Q2: My calibration curve for this compound is non-linear and has poor reproducibility, especially at the lower concentration levels. What could be the issue?

A2: Non-linearity and poor reproducibility in calibration curves, particularly at the lower limit of quantification (LLOQ), are classic indicators of significant and variable matrix effects across different samples.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your study samples (e.g., blank plasma from the same species). This helps to ensure that the calibrators and the unknown samples experience similar matrix effects.[2]

  • Review Your Sample Preparation Method: As outlined in Q1, a simple protein precipitation may not be sufficient. Transitioning to a more robust method like SPE or LLE is highly recommended to improve the cleanliness of your extracts and reduce the variability of matrix effects.[3]

  • Assess Internal Standard Performance: Ensure your internal standard is performing correctly. The peak area of the IS should be consistent across all samples (calibrators, QCs, and unknowns). Significant variation in the IS response suggests that it is not adequately compensating for the matrix effects. If using a structural analog, consider switching to a stable isotope-labeled internal standard if available.

Q3: I am using protein precipitation for my sample preparation. What are the common pitfalls and how can I optimize this method for this compound?

A3: While simple, protein precipitation has several limitations, primarily incomplete removal of matrix components, especially phospholipids, which are a major cause of ion suppression in LC-MS/MS.[3]

Optimization and Best Practices:

  • Choice of Precipitation Solvent: Acetonitrile is generally more effective at precipitating proteins and removing a larger fraction of phospholipids compared to methanol.

  • Solvent-to-Sample Ratio: A common starting point is a 3:1 or 4:1 ratio of cold precipitation solvent to plasma. This ensures efficient protein precipitation.

  • Vortexing and Centrifugation: Ensure thorough vortexing to break up the protein pellet and release the analyte. Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10-15 minutes) to ensure complete pelleting of the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant without disturbing the protein pellet.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is based on a validated method for the quantification of this compound in rat plasma.[4]

  • Sample Preparation:

    • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., columbianadin in methanol).

    • Add 300 µL of cold methanol.

  • Precipitation and Extraction:

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis:

    • Carefully transfer the supernatant to an autosampler vial.

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol for a hydrophobic compound like this compound and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • A second wash with a slightly stronger organic solvent mixture (e.g., 1 mL of 40% methanol in water) can be included to remove more interferences.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE)

This is a general protocol for a hydrophobic compound like this compound and should be optimized for your specific application.

  • Sample Preparation:

    • To 200 µL of plasma in a glass tube, add the internal standard.

    • Add 100 µL of a buffer solution (e.g., 0.1 M phosphate buffer, pH 7) and vortex briefly.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Data Presentation: Comparison of Sample Preparation Methods

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect Reduction LowModerateHigh[3]
Analyte Recovery High but can be variableModerate to High (solvent dependent)High and reproducible
Selectivity LowModerateHigh
Speed/Throughput HighModerateLow to Moderate (can be automated)
Cost per Sample LowLowHigh
Potential for Automation HighModerateHigh
Common Interferences Phospholipids, saltsSome endogenous lipidsMinimal if optimized

Visualizations

experimental_workflow_ppt cluster_prep Protein Precipitation Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_solvent Add Precipitation Solvent (e.g., Methanol) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow Diagram

experimental_workflow_spe cluster_prep Solid-Phase Extraction Workflow sample Pre-treated Plasma load Load Sample sample->load condition Condition SPE Cartridge condition->load wash Wash Interferences load->wash elute Elute Analyte wash->elute evap Evaporate elute->evap reconstitute Reconstitute evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow Diagram

experimental_workflow_lle cluster_prep Liquid-Liquid Extraction Workflow sample Plasma Sample + IS add_solvent Add Extraction Solvent sample->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer centrifuge->collect evap Evaporate collect->evap reconstitute Reconstitute evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow Diagram

troubleshooting_matrix_effects start Poor Sensitivity or Inconsistent Results check_me Assess Matrix Effects (Post-column infusion or Matrix Factor) start->check_me me_present Matrix Effects Confirmed? check_me->me_present no_me No Significant Matrix Effects. Investigate other causes: - Instrument performance - Analyte stability - Standard preparation me_present->no_me No optimize_prep Optimize Sample Preparation me_present->optimize_prep Yes ppt Using PPT? optimize_prep->ppt switch_to_spe_lle Switch to LLE or SPE ppt->switch_to_spe_lle Yes optimize_spe_lle Further Optimize SPE/LLE Method ppt->optimize_spe_lle No check_is Evaluate Internal Standard Performance switch_to_spe_lle->check_is optimize_spe_lle->check_is is_ok IS Performance Adequate? check_is->is_ok use_sil_is Use Stable Isotope-Labeled IS is_ok->use_sil_is No optimize_lc Optimize Chromatography is_ok->optimize_lc Yes use_sil_is->optimize_lc revalidate Re-validate Method optimize_lc->revalidate

References

Technical Support Center: Bakkenolide D Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bakkenolide D. It offers detailed protocols and data to facilitate accurate and reproducible spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as S-Fukinolide, is a sesquiterpenoid lactone, a class of organic compounds found in certain plants like Petasites and Farfugium species[1]. It is studied for its potential biological activities, including anti-allergic effects[2]. As a solid compound, its physical and chemical properties are crucial for designing experiments[3].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₈O₆S[3]
Molecular Weight408.5 g/mol [3]
Physical DescriptionSolid[3]
Melting Point200 - 201 °C[3]
Water SolubilityPredicted: 0.0024 g/L
logPPredicted: 2.9 - 3.15[3]

Q2: Which solvents are recommended for dissolving this compound for spectroscopic analysis?

This compound is sparingly soluble in water but dissolves in various organic solvents. The choice of solvent is critical and depends on the spectroscopic technique being used[2][4]. For NMR, deuterated solvents are required to avoid solvent signal interference[5]. For UV-Vis, the solvent should be transparent in the wavelength range of interest[6].

Table 2: Recommended Solvents for Spectroscopic Analysis

Spectroscopic TechniqueRecommended SolventsNotes
NMR Spectroscopy Deuterated Chloroform (CDCl₃)[5], Deuterated Dimethyl Sulfoxide (DMSO-d₆)[4], Deuterated Acetone (Acetone-d₆)[5]Use high-purity (>99.9%) deuterated solvents to avoid impurity peaks[7]. CDCl₃ is common for many organic compounds[5].
UV-Vis Spectroscopy Methanol, AcetonitrileThese solvents have good UV transparency at the required wavelengths. Avoid solvents like ethyl acetate which absorb significantly below 250 nm[6].
HPLC-UV Acetonitrile, Water (as a mobile phase)[1]Used in gradient elution for chromatographic separation[1].
General/Stock Solutions Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]Ensure the solvent is volatile if sample recovery is needed[8].

Q3: How should this compound samples and solutions be stored?

Proper storage is essential to prevent degradation. For long-term storage, solid this compound should be kept in a cool, dark, and dry place. Solutions should be stored in tightly sealed vials at low temperatures (e.g., 4 °C or -20 °C) and protected from light to prevent potential photo-degradation, especially for compounds with chromophores[9]. It is advisable to prepare fresh solutions for analysis whenever possible.

Q4: What are the key spectroscopic techniques for analyzing this compound and what are the typical detection wavelengths for UV analysis?

The primary techniques for structural elucidation and quantification are NMR (¹H and ¹³C), Mass Spectrometry (MS), and UV-Vis Spectroscopy. For quantitative analysis, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is commonly employed. Studies have reported UV detection at wavelengths of 235 nm, 265 nm, and 290 nm for bakkenolides[1]. Another analysis noted UV absorption at 286 nm[10]. Terpenoids without extensive conjugation may also be detected at lower wavelengths (200-215 nm), though solvent choice is critical in this range[11].

Troubleshooting Guides

Q5: I am having trouble completely dissolving my this compound sample. What should I do?

  • Verify Solvent Choice: Ensure you are using an appropriate organic solvent such as DMSO, acetone, or chloroform[2]. Given its low predicted water solubility, aqueous solutions are not suitable.

  • Increase Solvent Volume: The concentration may be too high. Try adding more solvent incrementally.

  • Apply Gentle Heating: Gently warming the sample in a water bath may improve solubility. However, be cautious as excessive heat can degrade the sample.

  • Use Sonication: Place the sample vial in an ultrasonic bath for short periods. This can help break up solid particles and enhance dissolution.

Q6: My NMR spectrum has a very low signal-to-noise ratio. How can I improve it?

  • Increase Concentration: A low signal may indicate that the sample concentration is too low. Prepare a more concentrated sample if possible. Typical concentrations for ¹H NMR are in the 1-10 mg/mL range.

  • Increase Number of Scans: Acquiring more scans on the NMR instrument will improve the signal-to-noise ratio.

  • Check Sample Purity: Impurities can interfere with the signal. Ensure your sample is sufficiently pure.

  • Use a Higher Field Instrument: If available, a higher-field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will provide better sensitivity and resolution.

Q7: I am seeing unexpected peaks in my spectra. What is the likely cause?

  • Solvent Impurities: The most common source of extra peaks is the solvent itself. Use high-purity or spectroscopic-grade solvents[7]. For NMR, always use highly deuterated solvents (e.g., 99.96% D)[5]. Published data on the chemical shifts of common solvent impurities can help identify these peaks[12][13].

  • Contamination: Ensure all glassware and equipment (e.g., syringes, vials) are scrupulously clean. Contaminants like grease from glassware joints can appear in spectra.

  • Sample Degradation: this compound might be degrading during preparation or storage. Prepare samples fresh and analyze them promptly. Store stock solutions properly as described in Q3.

Q8: My UV-Vis absorbance readings are inconsistent or non-linear. What could be the problem?

  • Concentration Out of Range: Ensure your sample concentration is within the linear dynamic range of the spectrophotometer. If the absorbance is too high (> 1.5-2.0 AU), dilute the sample accurately and re-measure.

  • Solvent Cutoff: Verify that your solvent is not absorbing at your analysis wavelength. For example, acetone has strong absorption between 220 and 300 nm, which could interfere with measurements in that range[6].

  • Precipitation: The compound may be precipitating out of solution, especially if there are temperature fluctuations or if you are using a solvent mixture where solubility is borderline. Visually inspect the cuvette for any turbidity or particulates.

  • Cuvette Contamination: Ensure the cuvette is clean and free of fingerprints or residues from previous samples.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weighing: Accurately weigh 1-5 mg of solid this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial[4][5].

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution to a standard 5 mm NMR tube.

  • Analysis: Cap the NMR tube and insert it into the spectrometer for analysis.

Protocol 2: Sample Preparation for UV-Vis Spectroscopy
  • Prepare Stock Solution: Accurately weigh a precise amount of this compound (e.g., 1 mg) and dissolve it in a known volume (e.g., 10 mL) of a spectroscopic-grade solvent (e.g., methanol or acetonitrile) in a volumetric flask. This creates a stock solution of known concentration (e.g., 100 µg/mL).

  • Prepare Dilutions: Perform serial dilutions of the stock solution to create a series of standards with concentrations appropriate for the expected absorbance range.

  • Transfer to Cuvette: Rinse a quartz cuvette with the analysis solvent, then discard. Fill the cuvette with the sample solution.

  • Blank Measurement: Use a cuvette filled with the pure solvent as a blank to zero the spectrophotometer.

  • Analysis: Place the sample cuvette in the spectrophotometer and measure the absorbance at the desired wavelength (e.g., 290 nm)[1].

Table 3: Typical Concentration Ranges for Analysis

Analysis TypeTypical ConcentrationNotes
¹H NMR 1 - 10 mg/mLHigher concentrations improve signal-to-noise but may cause peak broadening.
¹³C NMR 10 - 50 mg/mLRequires higher concentrations due to the low natural abundance of ¹³C.
UV-Vis 1 - 20 µg/mLConcentration should be adjusted to yield absorbance values between 0.1 and 1.5 AU.
LC-MS 0.1 - 10 µg/mLHighly sensitive; lower concentrations are often required[8].

Visualized Workflows

G Workflow for this compound Sample Preparation cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis weigh 1. Weigh Solid This compound dissolve 2. Select & Add Appropriate Solvent weigh->dissolve mix 3. Mix Thoroughly (Vortex/Sonicate) dissolve->mix transfer 4. Transfer to Analysis Vessel mix->transfer nmr_tube NMR Tube transfer->nmr_tube cuvette UV-Vis Cuvette transfer->cuvette hplc_vial HPLC Vial transfer->hplc_vial nmr_analysis NMR Analysis nmr_tube->nmr_analysis uv_analysis UV-Vis Analysis cuvette->uv_analysis hplc_analysis HPLC-UV Analysis hplc_vial->hplc_analysis

Caption: General workflow for preparing this compound samples.

G Troubleshooting Logic for Poor Spectroscopic Signal start Poor Spectroscopic Signal/Data Quality q1 Is the sample fully dissolved? start->q1 a1_yes Check Concentration q1->a1_yes Yes a1_no Troubleshoot Solubility: • Use better solvent • Sonicate/Warm gently q1->a1_no No q2 Is concentration within optimal range? a1_yes->q2 a1_no->start Re-prepare a2_yes Check for Contamination q2->a2_yes Yes a2_no Adjust Concentration: • Dilute if too high • Concentrate if too low q2->a2_no No q3 Are there unexpected peaks in the spectrum? a2_yes->q3 a2_no->start Re-prepare a3_yes Identify Source: • Use high-purity solvent • Ensure clean glassware q3->a3_yes Yes a3_no Check Instrument Parameters q3->a3_no No a3_yes->start Re-prepare end Acquire High-Quality Spectrum a3_no->end

Caption: Troubleshooting logic for poor spectroscopic signal.

References

Technical Support Center: Scaling Up the Synthesis of Bakkenolide D for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Bakkenolide D for preclinical studies. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound, a complex sesquiterpene lactone, presents several challenges. These include:

  • Stereocontrol: Maintaining the desired stereochemistry at multiple chiral centers during the construction of the hydrindane core and the spiro-lactone moiety can be difficult on a larger scale.

  • Reagent Stoichiometry and Addition: Ensuring efficient mixing and maintaining optimal stoichiometry of reagents is crucial. Exothermic reactions may require careful temperature control to prevent side product formation.

  • Purification: The purification of intermediates and the final product can be challenging due to the presence of structurally similar byproducts. Large-scale chromatographic separations may be required, which can be time-consuming and solvent-intensive.

  • Stability: The thioacrylate side chain and the lactone ring may be susceptible to degradation under certain conditions, impacting the overall yield and purity of the final compound.

Q2: Are there established total synthesis routes for this compound that are amenable to scale-up?

A2: While a specific, detailed protocol for the large-scale synthesis of this compound is not extensively reported in the public domain, several total syntheses of related bakkenolides, such as Bakkenolide A and Bakkenolide III, have been published.[1][2][3] These routes often involve key steps like the construction of a functionalized hydrindane core and subsequent spiro-lactone formation, which can be adapted for this compound. A plausible synthetic strategy would involve the stereoselective synthesis of a key hydrindane intermediate followed by the introduction of the characteristic thioacrylate side chain.

Q3: What are the critical quality attributes for this compound intended for preclinical studies?

A3: For preclinical studies, this compound must meet stringent quality criteria, including:

  • High Purity: Typically >95% purity, with well-characterized impurity profiles.

  • Stereochemical Integrity: The correct absolute and relative stereochemistry must be confirmed.

  • Residual Solvents: Levels of residual solvents used during synthesis and purification must be within acceptable limits as defined by regulatory guidelines.

  • Absence of Toxic Impurities: Any potential genotoxic or cytotoxic impurities must be identified and controlled at very low levels.

Troubleshooting Guides

Synthesis of the Hydrindane Core
Issue Potential Cause Troubleshooting Steps
Low Diastereoselectivity in Cyclization - Inadequate temperature control.- Incorrect choice of catalyst or reagents.- Sub-optimal solvent polarity.- Precisely control the reaction temperature, especially for exothermic steps.- Screen different catalysts and reagents to improve stereoselectivity.- Optimize the solvent system to influence the transition state of the cyclization reaction.
Incomplete Reaction - Insufficient reaction time.- Poor quality of reagents.- Presence of inhibitors.- Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.- Use freshly purified reagents and anhydrous solvents.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
Formation of Multiple Byproducts - Uncontrolled reaction temperature.- Incorrect stoichiometry.- Side reactions such as epimerization or rearrangement.- Maintain strict temperature control throughout the reaction.- Add reagents slowly and ensure efficient stirring.- Analyze the byproducts to understand the side reactions and modify the reaction conditions accordingly (e.g., change of base, solvent, or temperature).
Formation of the Spiro-lactone
Issue Potential Cause Troubleshooting Steps
Low Yield of Spiro-lactone - Inefficient lactonization conditions.- Steric hindrance around the reaction center.- Decomposition of the starting material.- Screen different lactonization reagents and conditions (e.g., acid or base catalysis, different temperatures).- Consider using a more reactive derivative of the starting material.- Perform the reaction under milder conditions to minimize degradation.
Epimerization at the Spiro-center - Harsh reaction conditions (strong acid or base).- Prolonged reaction times.- Use milder acidic or basic conditions.- Optimize the reaction time to maximize the yield of the desired stereoisomer while minimizing epimerization.
Introduction of the Thioacrylate Side Chain
Issue Potential Cause Troubleshooting Steps
Low Yield of Thioesterification - Poor reactivity of the thiol or the activated carboxylic acid derivative.- Side reactions involving the thiol (e.g., oxidation).- Use a suitable coupling agent to activate the carboxylic acid.- Ensure the thiol is of high purity and the reaction is performed under an inert atmosphere to prevent oxidation.- Optimize the reaction temperature and time.
Instability of the Thioacrylate Moiety - Sensitivity to oxidation or nucleophilic attack.- Handle the product under an inert atmosphere.- Avoid exposure to strong oxidizing agents or nucleophiles during workup and purification.
Purification
Issue Potential Cause Troubleshooting Steps
Difficulty in Separating Diastereomers - Similar polarity of the stereoisomers.- Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a suitable chiral stationary phase.- Consider derivatization to enhance the separation of diastereomers.
Product Degradation on Silica Gel - Acidity of the silica gel.- Prolonged contact time.- Use deactivated silica gel (e.g., treated with a base like triethylamine).- Employ flash chromatography to minimize the contact time.- Consider alternative purification methods such as reversed-phase chromatography or crystallization.
Co-elution with Impurities - Similar chromatographic behavior of the product and impurities.- Optimize the mobile phase composition and gradient for better separation.- Use orthogonal purification techniques (e.g., normal-phase followed by reversed-phase chromatography).

Experimental Protocols (Representative)

Note: The following protocols are representative examples based on the synthesis of related bakkenolides and should be optimized for the specific synthesis of this compound.

Protocol 1: Stereoselective Formation of a Hydrindane Intermediate

This protocol describes a representative Diels-Alder reaction to form a key hydrindane intermediate.

Step Procedure
1. Reagent Preparation - Dissolve the diene (1.0 eq) in anhydrous toluene (10 vol).- Prepare a solution of the dienophile (1.2 eq) in anhydrous toluene (5 vol).
2. Reaction Setup - Add the diene solution to a dried, inert-atmosphere flask equipped with a magnetic stirrer and a reflux condenser.- Add a Lewis acid catalyst (e.g., Et₂AlCl, 0.1 eq) to the flask at 0 °C.
3. Reaction Execution - Slowly add the dienophile solution to the reaction mixture at 0 °C over 30 minutes.- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
4. Workup - Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.- Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 10 vol).- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
5. Purification - Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Large-Scale Chromatographic Purification

This protocol outlines a general procedure for the purification of a this compound intermediate using flash chromatography.

Step Procedure
1. Column Packing - Select a column of appropriate size for the amount of crude material.- Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).- Pack the column with the slurry, ensuring no air bubbles are trapped.
2. Sample Loading - Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).- Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
3. Elution - Elute the column with a gradient of increasing polarity (e.g., from 95:5 to 80:20 hexane/ethyl acetate).- Collect fractions and monitor by TLC or LC-MS.
4. Product Isolation - Combine the fractions containing the pure product.- Concentrate the combined fractions under reduced pressure to obtain the purified compound.

Quantitative Data Summary (Illustrative)

The following tables provide illustrative quantitative data for key reaction steps, based on typical yields and conditions reported for the synthesis of bakkenolide analogs.

Table 1: Synthesis of Hydrindane Intermediate via Diels-Alder Reaction

Parameter Value Reference
Scale 10 gHypothetical
Diene 1.0 eq
Dienophile 1.2 eq
Catalyst (Et₂AlCl) 0.1 eq
Solvent (Toluene) 150 mL
Reaction Time 18 h
Temperature 0 °C to RT
Yield 75%

Table 2: Spiro-lactone Formation

Parameter Value Reference
Scale 5 gHypothetical
Hydrindane Precursor 1.0 eq
Lactonization Reagent (e.g., p-TsOH) 0.2 eq
Solvent (Benzene) 100 mL
Reaction Time 6 h
Temperature Reflux
Yield 85%

Signaling Pathways & Experimental Workflows

Synthesis_Pathway A Starting Material (e.g., Functionalized Cyclohexenone) B Diels-Alder Reaction A->B Diene C Hydrindane Intermediate B->C Lewis Acid D Functional Group Interconversion C->D E Spiro-lactone Formation D->E F Bakkenolide Core E->F G Side Chain Introduction F->G Thioacrylic acid derivative H This compound G->H

Caption: Proposed synthetic pathway for this compound.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup A->B C Concentration B->C D Flash Column Chromatography (Silica Gel) C->D E Purity Analysis (TLC, LC-MS) D->E F Fractions containing impure product E->F Purity <95% G Fractions containing pure product E->G Purity >95% H Further Purification (e.g., Prep-HPLC) F->H J Concentration G->J I Pure this compound H->I J->I

Caption: General purification workflow for this compound.

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

Comparative Efficacy of Neuraminidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the experimental data on established neuraminidase inhibitors for influenza treatment. This guide provides a comparative overview of their efficacy, experimental protocols, and mechanisms of action to inform research and drug development.

While interest in novel compounds such as Bakkenolide D for antiviral research is growing, current scientific literature does not provide evidence of its efficacy as a neuraminidase inhibitor. Extensive searches for the biological activities of this compound and related bakkenolides have revealed research into their neuroprotective, antioxidant, anti-inflammatory, and anti-allergic properties. However, no studies to date have directly evaluated or quantified the neuraminidase inhibitory activity of this compound.

Research into structurally related compounds has shown some promise. For instance, a synthetically derived butenolide compound has demonstrated inhibitory activity against the neuraminidase of the influenza A (H1N1) virus. This finding suggests that the broader class of butenolides could be a subject for future antiviral research.

This guide, therefore, focuses on a detailed comparison of well-established and clinically approved neuraminidase inhibitors: Oseltamivir, Zanamivir, and Peramivir.

In Vitro Efficacy of Neuraminidase Inhibitors

The primary measure of in vitro efficacy for neuraminidase inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit 50% of the neuraminidase enzyme's activity. A lower IC50 value signifies greater potency. The IC50 values for Oseltamivir, Zanamivir, and Peramivir against various influenza strains are summarized in the table below. It is important to note that these values can vary depending on the specific viral strain and the assay conditions used.[1]

DrugInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)
Oseltamivir Carboxylate 0.4 - 1.35[1][2]0.67 - 2.28[1]9.67 - 13[1]
Zanamivir 0.92[1]2.28 - 3.09[1]4.19[1]
Peramivir ~0.03 - 0.06[1][3]Lower than Oseltamivir and Zanamivir[1]Lower than Oseltamivir and Zanamivir[1][4]

Peramivir generally exhibits the lowest IC50 values, indicating high in vitro potency.[1] Notably, Peramivir shows improved in vitro activity against influenza B isolates compared to Oseltamivir or Zanamivir.[4]

Experimental Protocols

The determination of IC50 values for neuraminidase inhibitors typically involves a neuraminidase inhibition assay. The following is a generalized protocol based on commonly used methods.

Neuraminidase Inhibition Assay (Fluorometric Method)
  • Viral Isolate Preparation: Influenza viruses are isolated from clinical specimens prior to any antiviral treatment. The type and subtype of the influenza virus are determined using reverse transcription-polymerase chain reaction (RT-PCR) with type- and subtype-specific primers.[2][5]

  • Serial Dilution of Inhibitors: The neuraminidase inhibitors (e.g., Oseltamivir Carboxylate, Zanamivir, Peramivir) are prepared in a series of half-log dilutions, typically ranging from 0.01 nM to 10,000 nM.

  • Enzyme Reaction: The diluted inhibitors are mixed with a standardized amount of influenza virus neuraminidase enzyme.

  • Substrate Addition: A fluorogenic substrate, commonly 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period, allowing the neuraminidase to cleave the substrate.

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

  • IC50 Calculation: The concentration of the inhibitor that reduces the fluorescence (and thus enzyme activity) by 50% compared to a control with no inhibitor is calculated and reported as the IC50 value.[6]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of neuraminidase inhibitors and a typical experimental workflow for their evaluation.

G cluster_0 Influenza Virus Life Cycle cluster_1 Inhibitor Action Virus Virus Host Cell Host Cell Virus->Host Cell Attachment & Entry Replication Replication Host Cell->Replication Viral Component Synthesis Budding Virions Budding Virions Replication->Budding Virions Assembly Neuraminidase Neuraminidase Budding Virions->Neuraminidase Cleavage of Sialic Acid Release Release Neuraminidase->Release Progeny Virus Release Blocked Release Blocked Release Neuraminidase->Blocked Release Neuraminidase Inhibitor Neuraminidase Inhibitor Neuraminidase Inhibitor->Neuraminidase Binds to Active Site

Caption: Mechanism of Action of Neuraminidase Inhibitors.

G Clinical Specimen Clinical Specimen Virus Isolation Virus Isolation Clinical Specimen->Virus Isolation RT-PCR RT-PCR Virus Isolation->RT-PCR Typing & Subtyping NA Inhibition Assay NA Inhibition Assay Virus Isolation->NA Inhibition Assay Serial Dilution Serial Dilution NA Inhibition Assay->Serial Dilution Inhibitors Enzyme-Inhibitor Incubation Enzyme-Inhibitor Incubation Serial Dilution->Enzyme-Inhibitor Incubation Substrate Addition (MUNANA) Substrate Addition (MUNANA) Enzyme-Inhibitor Incubation->Substrate Addition (MUNANA) Fluorescence Reading Fluorescence Reading Substrate Addition (MUNANA)->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

Caption: Experimental Workflow for Neuraminidase Inhibition Assay.

Conclusion

Oseltamivir, Zanamivir, and Peramivir are all potent inhibitors of the influenza neuraminidase enzyme.[1] Peramivir often demonstrates the highest in vitro potency, particularly against influenza B strains.[1][4] The choice of a neuraminidase inhibitor for research or clinical application depends on various factors, including the target viral strain, pharmacokinetic properties, and route of administration. While the exploration of novel natural compounds for antiviral activity is a promising field, there is currently no scientific evidence to support the efficacy of this compound as a neuraminidase inhibitor. Future research may explore the potential of the butenolide class of compounds as a source for new antiviral agents.

References

Comparative Analysis of Bakkenolide Anti-Inflammatory Effects: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of current experimental evidence reveals a significant disparity in the scientific community's understanding of the anti-inflammatory properties of Bakkenolide D versus Bakkenolide B. While Bakkenolide B has been the subject of multiple studies elucidating its mechanisms of action, a comprehensive body of research on the specific anti-inflammatory effects of this compound is notably absent from published literature. This guide, therefore, presents a detailed analysis of the anti-inflammatory profile of Bakkenolide B, based on available experimental data, and highlights the current knowledge gap regarding this compound.

Bakkenolide B: A Potent Inhibitor of Pro-Inflammatory Pathways

Bakkenolide B has demonstrated significant anti-inflammatory and anti-allergic properties across various in vitro and in vivo studies.[1] Its mechanism of action involves the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Inhibition of Pro-Inflammatory Cytokines and Mediators

Experimental data consistently shows that Bakkenolide B effectively reduces the production of several key pro-inflammatory cytokines in response to inflammatory stimuli such as lipopolysaccharide (LPS). In microglial cells, pretreatment with Bakkenolide B significantly curtails the secretion of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-α (TNF-α).[2] Furthermore, it has been shown to inhibit the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages.[1]

Inflammatory Mediator Cell Type Inducer Effect of Bakkenolide B Reference
IL-1βMicrogliaLPSSignificant Reduction[2]
IL-6MicrogliaLPSSignificant Reduction[2]
IL-12MicrogliaLPSSignificant Reduction[2]
TNF-αMicrogliaLPSSignificant Reduction[2]
iNOSMouse Peritoneal MacrophagesNot SpecifiedInhibition of Gene Induction[1]
COX-2Mouse Peritoneal MacrophagesNot SpecifiedInhibition of Gene Induction[1]
Modulation of Signaling Pathways

The anti-inflammatory effects of Bakkenolide B are attributed to its influence on at least two distinct signaling pathways: the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the calcineurin pathway.

  • AMPK/Nrf2 Pathway: In microglial cells, Bakkenolide B promotes the phosphorylation of AMPK, which in turn activates the Nrf2/antioxidant response element (ARE) signaling pathway.[2] This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1), contributing to the reduction of reactive oxygen species (ROS) and subsequent inflammation.[2]

Bakkenolide B AMPK/Nrf2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bakkenolide B Bakkenolide B AMPK AMPK Bakkenolide B->AMPK pAMPK pAMPK AMPK->pAMPK Phosphorylation Nrf2 Nrf2 pAMPK->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociation ARE ARE Nrf2->ARE Translocation HO-1 HO-1 ARE->HO-1 NQO-1 NQO-1 ARE->NQO-1 Anti-inflammatory Effects Anti-inflammatory Effects HO-1->Anti-inflammatory Effects NQO-1->Anti-inflammatory Effects

Bakkenolide B activates the AMPK/Nrf2 pathway.
  • Calcineurin Pathway: Studies have suggested that Bakkenolide B inhibits the calcineurin pathway. This was evidenced by its ability to restore growth in a specific yeast strain and induce lithium sensitivity in wild-type yeast cells.[3] In human T cells (Jurkat cells), Bakkenolide B was found to inhibit the production of Interleukin-2 (IL-2) at both the gene and protein levels, a key cytokine in T-cell mediated immune responses.[3]

Bakkenolide B Calcineurin Pathway Inhibition T-cell Receptor Activation T-cell Receptor Activation Ca2+ influx Ca2+ influx T-cell Receptor Activation->Ca2+ influx Calcineurin Calcineurin Ca2+ influx->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylates IL-2 Gene Transcription IL-2 Gene Transcription NFAT->IL-2 Gene Transcription Translocates to nucleus IL-2 Production IL-2 Production IL-2 Gene Transcription->IL-2 Production Bakkenolide B Bakkenolide B Bakkenolide B->Calcineurin Inhibits

Bakkenolide B inhibits IL-2 production via the calcineurin pathway.
In Vivo Efficacy

In an ovalbumin-induced asthma model in mice, Bakkenolide B demonstrated potent in vivo anti-inflammatory effects. It strongly inhibited the accumulation of eosinophils, macrophages, and lymphocytes in the bronchoalveolar lavage fluid, suggesting its potential as a therapeutic agent for allergic asthma.[1]

This compound: An Unexplored Frontier

Despite being identified as a major component in certain bakkenolide fractions with anti-allergic effects, there is a conspicuous absence of published research detailing the specific anti-inflammatory properties of this compound.[4] Without experimental data on its effects on pro-inflammatory cytokines, enzymes, or signaling pathways, a direct and objective comparison with Bakkenolide B is not possible at this time.

Experimental Protocols

Cell Culture and Treatment (for Bakkenolide B studies)
  • Microglial Cell Culture: BV-2 microglial cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Macrophage Culture: Mouse peritoneal macrophages are harvested and cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of Bakkenolide B for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Measurement of Pro-Inflammatory Mediators
  • ELISA: The concentrations of cytokines (IL-1β, IL-6, IL-12, TNF-α) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blotting: The protein expression levels of iNOS and COX-2 are determined by Western blotting. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against iNOS and COX-2, followed by incubation with a secondary antibody and visualization.

Signaling Pathway Analysis
  • Western Blotting for Phosphorylated Proteins: To assess the activation of signaling pathways like AMPK, Western blotting is performed using antibodies specific to the phosphorylated forms of the target proteins (e.g., phospho-AMPK).

  • Reporter Gene Assays: To measure the transcriptional activity of factors like Nrf2, reporter gene assays can be employed where cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with antioxidant response elements (ARE).

Conclusion

The available scientific evidence strongly supports the potent anti-inflammatory effects of Bakkenolide B, mediated through the inhibition of pro-inflammatory cytokines and the modulation of the AMPK/Nrf2 and calcineurin signaling pathways. Its efficacy in an in vivo asthma model further underscores its therapeutic potential. In stark contrast, the anti-inflammatory properties of this compound remain largely uninvestigated, representing a significant gap in the current understanding of bakkenolide pharmacology. Future research should prioritize the elucidation of this compound's bioactivities to enable a comprehensive comparative analysis and potentially uncover new therapeutic avenues for inflammatory diseases.

References

Unveiling the Neuroprotective Potential of Bakkenolide D: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – In the relentless pursuit of effective therapies for neurodegenerative diseases and ischemic brain injury, researchers are increasingly turning their attention to novel natural compounds. Among these, Bakkenolide D, a sesquiterpene lactone, has emerged as a promising candidate with potent neuroprotective properties. This guide provides a comprehensive comparison of this compound's efficacy against other neuroprotective agents, supported by experimental data from established preclinical models. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform future research and therapeutic strategies.

This comparative analysis delves into the performance of this compound in two widely recognized models of neuronal injury: the in vivo transient focal cerebral ischemia-reperfusion model in rats and the in vitro oxygen-glucose deprivation (OGD) model in primary cultured neurons. Its effects are juxtaposed with those of two well-characterized neuroprotective agents, Edaravone and Resveratrol, to provide a robust benchmark for its potential therapeutic utility.

Performance Comparison in Preclinical Models

The neuroprotective efficacy of this compound and its alternatives has been quantified across various parameters, including the reduction of infarct volume in animal models and the enhancement of cell viability in cell culture models. The following tables summarize the key quantitative data from relevant studies.

Table 1: In Vivo Neuroprotective Effects in a Rat Model of Transient Focal Cerebral Ischemia-Reperfusion

CompoundDosageAdministration RouteInfarct Volume Reduction (%)Neurological Deficit ImprovementSource
This compound (as total bakkenolides)5, 10, 20 mg/kgOralMarked reductionSignificant improvement[1]
Bakkenolide-IIIa4, 8, 16 mg/kgIntragastricSignificant reductionSignificant improvement[2]
Edaravone3 mg/kgIntravenous~50%Significantly improved[3]
EdaravoneNot specifiedIntravenousSignificantly reduced (68.10±6.24% at 6h post-ischemia)Significantly improved[4][5]

Table 2: In Vitro Neuroprotective Effects in an Oxygen-Glucose Deprivation (OGD) Model

CompoundConcentrationCell TypeIncrease in Cell ViabilityReduction in ApoptosisSource
This compound (as total bakkenolides)Not specifiedPrimary cultured neuronsSignificantly attenuated cell deathSignificantly attenuated apoptosis[1]
Bakkenolide-IIIaNot specifiedPrimary hippocampal neuronsIncreased cell viabilityDecreased apoptotic cells[2]
Bakkenolides (Ia, IIa, IIIa, IVa)Not specifiedPrimary cultured neuronsSignificant neuroprotective activitiesNot specified[6]
Bakkenolide-VINot specifiedPrimary cultured neuronsSignificant neuroprotective activityNot specified[7]
ResveratrolNot specifiedSH-SY5Y cellsImproved cell viabilityNot specified[8]
ResveratrolNot specifiedSH-SY5Y cellsReverses OGD-mediated decreases in viabilityDownregulation of caspase 3 and 9[9]

Delving into the Mechanisms: Signaling Pathways

The neuroprotective effects of this compound are primarily attributed to its potent anti-inflammatory and anti-apoptotic properties, largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] Edaravone, a free radical scavenger, exerts its effects by reducing oxidative stress.[10][11][12] Resveratrol, a polyphenol, showcases a multi-faceted mechanism involving the activation of SIRT1 and AMPK pathways, which in turn modulate downstream targets to reduce inflammation and apoptosis.[13][14]

Caption: this compound's neuroprotective mechanism via NF-κB inhibition.

Alternatives_Signaling_Pathway Ischemia_OGD Ischemic Insult / OGD ROS ↑ Reactive Oxygen Species (ROS) Ischemia_OGD->ROS SIRT1 SIRT1 AMPK AMPK OxidativeStress Oxidative Stress & Lipid Peroxidation ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Edaravone Edaravone Edaravone->ROS Scavenges PGC1a PGC-1α SIRT1->PGC1a NFkB_path NF-κB Pathway SIRT1->NFkB_path Inhibits Anti_inflammatory Anti-inflammatory Effects SIRT1->Anti_inflammatory AMPK->PGC1a Anti_apoptotic Anti-apoptotic Effects AMPK->Anti_apoptotic PGC1a->Anti_apoptotic Resveratrol Resveratrol Resveratrol->SIRT1 Activates Resveratrol->AMPK Activates cluster_resveratrol_effects cluster_resveratrol_effects

Caption: Neuroprotective mechanisms of Edaravone and Resveratrol.

Experimental Workflow and Methodologies

The following provides a generalized workflow and detailed protocols for the key experiments cited in this guide.

Experimental_Workflow cluster_in_vivo In Vivo Model: Transient Focal Cerebral Ischemia cluster_in_vitro In Vitro Model: Oxygen-Glucose Deprivation AnimalModel Rat Model (e.g., Sprague-Dawley) MCAO Middle Cerebral Artery Occlusion (MCAO) (e.g., 90-120 min) AnimalModel->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment Drug Administration (this compound, Edaravone, etc.) Reperfusion->Treatment Neurobehavioral Neurological Deficit Scoring Treatment->Neurobehavioral Infarct Infarct Volume Measurement (TTC Staining) Neurobehavioral->Infarct Histology Immunohistochemistry (e.g., TUNEL, Bax/Bcl-2) Infarct->Histology CellCulture Primary Neuronal Culture (e.g., hippocampal, cortical) OGD Oxygen-Glucose Deprivation (OGD) (e.g., 1-4 hours) CellCulture->OGD Reoxygenation Reoxygenation OGD->Reoxygenation Treatment_invitro Drug Treatment (this compound, Resveratrol, etc.) Reoxygenation->Treatment_invitro Viability Cell Viability Assay (e.g., MTT, LDH) Treatment_invitro->Viability Apoptosis_assay Apoptosis Assay (e.g., TUNEL, Caspase activity) Viability->Apoptosis_assay WesternBlot Western Blot Analysis (NF-κB pathway proteins) Apoptosis_assay->WesternBlot

Caption: General experimental workflow for in vivo and in vitro models.

Detailed Experimental Protocols

1. Transient Focal Cerebral Ischemia-Reperfusion in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Anesthesia: Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.

  • Middle Cerebral Artery Occlusion (MCAO): The right middle cerebral artery is occluded using the intraluminal suture method.[15] A nylon monofilament with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to block the origin of the MCA.

  • Ischemia and Reperfusion: The occlusion is maintained for a period of 90 to 120 minutes, after which the filament is withdrawn to allow for reperfusion.[16][17]

  • Drug Administration: this compound (or alternatives) is administered, typically via oral gavage or intravenous injection, at the onset of reperfusion.

  • Neurological Deficit Scoring: At 24 hours post-reperfusion, neurological deficits are assessed using a standardized scoring system (e.g., a 0-5 point scale).

  • Infarct Volume Measurement: Following neurological assessment, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

  • Immunohistochemistry: Brain sections are processed for immunohistochemical analysis to detect markers of apoptosis (TUNEL, Bax, Bcl-2) and inflammation.[3]

2. Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

  • Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic day 18 (E18) rat fetuses and cultured in neurobasal medium supplemented with B27 and glutamine.[18][19]

  • OGD Induction: On day in vitro (DIV) 7-10, the culture medium is replaced with a glucose-free Earle's balanced salt solution. The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for 1-4 hours.[20][21]

  • Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Drug Treatment: this compound (or alternatives) is added to the culture medium at the beginning of the reoxygenation phase.

  • Cell Viability Assays: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the lactate dehydrogenase (LDH) release assay, which quantifies cell membrane damage.

  • Apoptosis Assays: Apoptosis is quantified using the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation or by measuring the activity of caspases (e.g., caspase-3).

  • Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation status of key proteins in the NF-κB signaling pathway (e.g., IKK, IκBα, p65) by Western blotting.[2]

Conclusion

This compound demonstrates significant neuroprotective effects in both in vivo and in vitro models of ischemic neuronal injury. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a strong rationale for its therapeutic potential. While direct comparative studies are lacking, the available data suggests that this compound's efficacy is comparable to that of established neuroprotective agents like Edaravone and Resveratrol. Further research, including head-to-head comparative studies and investigation into its pharmacokinetic and safety profiles, is warranted to fully elucidate the therapeutic promise of this compound in the treatment of neurodegenerative and ischemic disorders. This guide serves as a foundational resource for researchers dedicated to advancing the field of neuroprotection.

References

A Comparative Guide to the Cytotoxicity of Sesquiterpenoids with a Focus on Bakkenolide D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of various sesquiterpenoids, with a particular focus on the potential of Bakkenolide D. While direct experimental data on the cytotoxicity of this compound remains limited in publicly available literature, this document synthesizes existing research on related compounds to offer a valuable reference for researchers in oncology and natural product chemistry. By examining the cytotoxic profiles and mechanisms of action of other sesquiterpenoids, particularly those isolated from the Petasites genus, we can infer the potential therapeutic avenues for this compound and guide future research directions.

Comparative Cytotoxicity of Sesquiterpenoids

Compound/ExtractCell Line(s)IC50 Value(s)Reference(s)
Petasites hybridus root extractMDA-MB-231 (Breast Cancer)520 µg/mL[1][2]
MCF-7 (Breast Cancer)865 µg/mL[1][2]
Petasites japonicus extractHCT-116 (Colon Cancer)<25.0 µg/mL[3]
Petasitesterpene IIU-251MG (Astrocytoma), MDA-MB-231 (Breast Cancer)Not specified, but showed effective cytotoxicity[4]
S-japoninU-251MG (Astrocytoma)Not specified, but showed cytotoxic activity[4]
ParthenolideAsPC-1 (Pancreatic Cancer), MIA PaCa-2 (Pancreatic Cancer)Varies by cell line sensitivity[5]
Jolkinolide BMKN45 (Gastric Cancer)Showed suppression of proliferation[6]

Note: The IC50 values for the Petasites hybridus root extract are for a complex mixture and not a purified compound, which generally results in higher IC50 values compared to isolated active constituents. The cytotoxic activity of an extract from Petasites japonicus against HCT-116 cells suggests the presence of potent cytotoxic compounds within the plant.[3]

Plausible Signaling Pathway for Sesquiterpenoid-Induced Apoptosis

While the specific apoptotic pathway induced by this compound has not been elucidated, many sesquiterpenoids are known to induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Parthenolide, a well-studied sesquiterpene lactone, has been shown to activate both pathways.[7][8] A generalized schematic of a plausible signaling cascade is presented below.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., TNF-α, FasL) Death_Receptor Death Receptor (e.g., TNFR, Fas) Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Sesquiterpenoid Sesquiterpenoid (e.g., Parthenolide) ROS ROS Generation Sesquiterpenoid->ROS Bcl2 Bcl-2 Inhibition Sesquiterpenoid->Bcl2 Bax_Bak Bax/Bak Activation ROS->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Bax_Bak Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathway of sesquiterpenoid-induced apoptosis.

Experimental Protocols

To facilitate further research into the cytotoxic properties of this compound and other sesquiterpenoids, detailed protocols for common cytotoxicity and apoptosis assays are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentration (e.g., IC50 concentration determined by MTT assay) for a specified time. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel compound.

experimental_workflow cluster_preparation Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cluster_apoptosis Apoptosis Confirmation Cell_Culture Cell Line Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Acquisition Absorbance Reading MTT_Assay->Data_Acquisition Viability_Calc Cell Viability Calculation Data_Acquisition->Viability_Calc IC50_Determination IC50 Determination Viability_Calc->IC50_Determination Apoptosis_Assay Annexin V/PI Staining IC50_Determination->Apoptosis_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry

Caption: A typical experimental workflow for cytotoxicity assessment.

References

Bakkenolide D and Oseltamivir: A Comparative Analysis of Neuraminidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Scientific Comparison for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the neuraminidase inhibition properties of Bakkenolide D and the well-established antiviral drug, Oseltamivir. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at their efficacy, mechanisms, and the experimental protocols used for their evaluation.

Executive Summary

Oseltamivir is a potent, competitive inhibitor of influenza A and B virus neuraminidase, a key enzyme in viral proliferation. In contrast, available research demonstrates that this compound exhibits inhibitory activity against bacterial neuraminidase from Clostridium perfringens, functioning through a non-competitive mechanism. Currently, there is a lack of published data on the inhibitory effects of this compound against influenza virus neuraminidase. This guide presents the existing data for both compounds, highlighting the differences in their target enzymes and modes of action.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data on the neuraminidase inhibition by this compound and Oseltamivir. It is crucial to note that the target enzymes are different, which significantly impacts the direct comparability of the IC50 values.

CompoundTarget EnzymeVirus/Bacterium StrainIC50 ValueInhibition Mechanism
This compound Bacterial NeuraminidaseClostridium perfringens48.6 µMNon-competitive
Oseltamivir (Carboxylate) Influenza NeuraminidaseInfluenza A/H1N1 (sensitive strain)~1.5 nMCompetitive

Mechanism of Action

Oseltamivir, in its active form Oseltamivir Carboxylate, is a transition-state analogue of sialic acid, the natural substrate of neuraminidase. It binds to the highly conserved active site of the viral neuraminidase, preventing the cleavage of sialic acid residues and thereby blocking the release of newly formed virus particles from infected cells.

This compound, on the other hand, has been shown to inhibit bacterial neuraminidase through a non-competitive mechanism. This suggests that it binds to an allosteric site on the enzyme, rather than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

cluster_oseltamivir Oseltamivir (Competitive Inhibition) cluster_bakkenolide This compound (Non-competitive Inhibition) Oseltamivir Oseltamivir Carboxylate NA_Active_Site Neuraminidase Active Site Oseltamivir->NA_Active_Site Binds to Progeny_Virion Progeny Virion Release NA_Active_Site->Progeny_Virion Cannot facilitate Sialic_Acid Sialic Acid (Substrate) Sialic_Acid->NA_Active_Site Blocked from binding Inhibition Inhibition Progeny_Virion->Inhibition Bakkenolide_D This compound NA_Allosteric_Site Neuraminidase Allosteric Site Bakkenolide_D->NA_Allosteric_Site Binds to NA_Enzyme Neuraminidase Enzyme NA_Allosteric_Site->NA_Enzyme Part of Conformational_Change Conformational Change NA_Enzyme->Conformational_Change Induces Reduced_Activity Reduced Catalytic Activity Conformational_Change->Reduced_Activity

Figure 1: Comparative Mechanisms of Action.

Experimental Protocols

Neuraminidase Inhibition Assay for this compound (Bacterial Neuraminidase)

This protocol is based on the methodology used to determine the inhibitory activity of this compound against Clostridium perfringens neuraminidase.

  • Reagents and Materials:

    • Neuraminidase from Clostridium perfringens

    • This compound (test compound)

    • 4-Methylumbelliferyl-N-acetyl-α-d-neuraminic acid (MUNANA) as the fluorogenic substrate

    • Tris buffer (pH 7.5)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Assay Procedure:

    • A reaction mixture is prepared in a 96-well black microplate containing Tris buffer (50 mM, pH 7.5).

    • 10 µL of various concentrations of this compound solution are added to the wells.

    • 10 µL of neuraminidase (0.2 units/mL) is added to each well.

    • The reaction is initiated by adding the substrate MUNANA to a final concentration of 0.1 mM.

    • The plate is incubated at a controlled temperature.

    • The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

    • The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

start Start prepare_reagents Prepare Reagents: - this compound dilutions - Neuraminidase solution - MUNANA substrate - Tris buffer start->prepare_reagents add_to_plate Dispense into 96-well plate: 1. Tris buffer 2. This compound solution 3. Neuraminidase solution prepare_reagents->add_to_plate initiate_reaction Initiate reaction by adding MUNANA substrate add_to_plate->initiate_reaction incubate Incubate at specified temperature and time initiate_reaction->incubate measure_fluorescence Measure fluorescence (Ex: ~365nm, Em: ~450nm) incubate->measure_fluorescence calculate_ic50 Calculate IC50 value measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for Bacterial Neuraminidase Inhibition Assay.

Neuraminidase Inhibition Assay for Oseltamivir (Influenza Neuraminidase)

This is a standard fluorescence-based protocol for determining the susceptibility of influenza viruses to neuraminidase inhibitors like Oseltamivir.[1]

  • Reagents and Materials:

    • Influenza virus stock

    • Oseltamivir Carboxylate (active metabolite of Oseltamivir)

    • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

    • Assay buffer (e.g., MES buffer with CaCl2, pH 6.5)

    • Stop solution (e.g., ethanol and NaOH)

    • 96-well clear, flat-bottom plate

    • Fluorescence microplate reader

  • Assay Procedure:

    • Serial dilutions of Oseltamivir Carboxylate are prepared in the assay buffer.

    • 50 µL of each inhibitor dilution are dispensed into a 96-well plate.

    • 50 µL of diluted influenza virus is added to each well and incubated at room temperature for 45 minutes.[1]

    • 50 µL of 300 µM MUNANA substrate is added to each well, and the plate is incubated at 37°C for 1 hour.[1]

    • The reaction is terminated by adding 100 µL of the stop solution.[1]

    • The fluorescence of the released 4-methylumbelliferone (4-MU) is measured using a fluorometer.

    • The IC50 value is determined by calculating the concentration of Oseltamivir Carboxylate required to reduce the neuraminidase activity by 50%.[1]

start Start prepare_reagents Prepare Reagents: - Oseltamivir dilutions - Diluted influenza virus - MUNANA substrate - Assay & Stop solutions start->prepare_reagents dispense_inhibitor Dispense Oseltamivir dilutions into 96-well plate prepare_reagents->dispense_inhibitor add_virus Add diluted influenza virus and incubate (room temp, 45 min) dispense_inhibitor->add_virus add_substrate Add MUNANA substrate and incubate (37°C, 1 hr) add_virus->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Measure fluorescence stop_reaction->read_plate calculate_ic50 Calculate IC50 value read_plate->calculate_ic50 end End calculate_ic50->end

References

Unraveling the Structure-Activity Relationship of Bakkenolide Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the structure-activity relationships (SAR) of various bakkenolide derivatives reveals critical insights into their therapeutic potential as cytotoxic, anti-inflammatory, and neuroprotective agents. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of these promising natural compounds.

Bakkenolides, a class of sesquiterpenoid lactones, have garnered significant interest in the scientific community for their diverse biological activities. Understanding how structural modifications to the bakkenolide scaffold influence their efficacy is paramount for the development of novel therapeutics. This guide presents a summary of key findings, detailed experimental protocols for cornerstone assays, and visual representations of associated signaling pathways and workflows.

Comparative Biological Activity of Bakkenolide Derivatives

The biological activities of bakkenolide derivatives are intrinsically linked to their structural features. Variations in the substitution patterns on the core structure can dramatically alter their potency and selectivity. Below is a summary of the reported activities for a selection of bakkenolide derivatives.

DerivativeBiological ActivityCell Line/ModelIC50 / Effect
Bakkenolide A CytotoxicityNot SpecifiedGeneral cytotoxic properties noted.[1]
Bakkenolide B Anti-inflammatoryLPS-stimulated microgliaSignificantly reduced production of IL-1β, IL-6, IL-12, and TNF-α.[1]
Anti-allergicRBL-2H3 mast cellsConcentration-dependent inhibition of degranulation.[2]
Bacterial Neuraminidase Inhibition-Inactive (IC50 > 200 μM)[3]
Bakkenolide D Bacterial Neuraminidase Inhibition-IC50 = 80.1 ± 3.2 μM[3]
Bakkenolide-Ia, IIa, IIIa, IVa NeuroprotectionPrimary cultured neurons (oxygen-glucose deprivation)Exhibited significant neuroprotective and antioxidant activities.[4]
Total Bakkenolides NeuroprotectionRat transient focal cerebral ischemia-reperfusion modelMarkedly reduced brain infarct volume and neurological deficits.[5][6]

Key Structure-Activity Relationship Insights

  • Ester Side Chains: The nature and position of ester side chains on the bakkenolide skeleton are crucial for activity. For instance, the specific ester functionalities in bakkenolide B contribute to its potent anti-inflammatory effects.

  • Hydroxylation Patterns: The presence and location of hydroxyl groups can influence the antioxidant and neuroprotective properties of these compounds, as seen in the activities of bakkenolide-Ia, IIa, IIIa, and IVa.

  • Lactone Ring Integrity: The α,β-unsaturated lactone moiety is a common feature in many biologically active sesquiterpenoids and is likely a key pharmacophore for the cytotoxic and other activities of bakkenolides.

Experimental Protocols

To aid in the replication and further investigation of the biological activities of bakkenolide derivatives, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the bakkenolide derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of bakkenolide derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells with LPS only, and cells with the compound only.

  • Griess Reagent Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control and determine the IC50 value.

Neuroprotection Assessment: Oxygen-Glucose Deprivation (OGD) Assay

This in vitro model mimics ischemic conditions to evaluate the neuroprotective effects of compounds on neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells).

Procedure:

  • Cell Culture: Culture neuronal cells in appropriate medium until they reach the desired confluency or differentiation state.

  • OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specific duration (e.g., 2-4 hours).

  • Compound Treatment: The bakkenolide derivatives can be added before, during, or after the OGD period to assess their protective effects.

  • Reoxygenation: After OGD, replace the glucose-free medium with the original culture medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Viability Assessment: Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

  • Data Analysis: Compare the viability of cells treated with the bakkenolide derivatives to that of the untreated OGD control group to determine the neuroprotective effect.

Signaling Pathways and Mechanisms of Action

Bakkenolide derivatives exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design.

Total bakkenolides have been shown to exert neuroprotective effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] This pathway is a critical regulator of the inflammatory response. Inhibition of NF-κB activation can suppress the expression of pro-inflammatory genes, thus mitigating inflammation-mediated neuronal damage.

NF_kB_Inhibition_by_Bakkenolides cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes Bakkenolides Total Bakkenolides Bakkenolides->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by total bakkenolides.

Furthermore, bakkenolide B has been demonstrated to exert its anti-neuroinflammatory effects through the activation of the AMP-activated protein kinase (AMPK) and the subsequent upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] This pathway plays a crucial role in the cellular antioxidant response.

AMPK_Nrf2_Activation_by_Bakkenolide_B cluster_nucleus Nucleus BakkenolideB Bakkenolide B AMPK AMPK BakkenolideB->AMPK Activation Nrf2 Nrf2 AMPK->Nrf2 Phosphorylation Nrf2_Keap1 Nrf2-Keap1 (Inactive) Nrf2_Keap1->Nrf2 Dissociation Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Experimental_Workflow Start Start: Bakkenolide Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) Start->AntiInflammatory Neuroprotection Neuroprotection Assays (e.g., OGD Model) Start->Neuroprotection SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR AntiInflammatory->SAR Neuroprotection->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

A Comparative Guide to the Analysis of Bakkenolide D: HPLC vs. LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Bakkenolide D, a compound of significant interest for its therapeutic potential.

This publication outlines the performance of both analytical techniques, supported by experimental data, to assist in selecting the most suitable method for specific research needs. Detailed methodologies for each approach are provided, ensuring clarity and reproducibility.

Quantitative Performance Comparison

The selection of an analytical method hinges on its quantitative performance. Below is a summary of key validation parameters for both HPLC-UV and LC-MS/MS methods based on published data.

ParameterHPLC-UV MethodLC-MS/MS MethodReference
Linearity Range Good linearity (r² > 0.999)1 - 800 ng/mL (r² > 0.999)[1][2]
Lower Limit of Quantification (LLOQ) Not explicitly stated, likely higher than LC-MS/MS1 ng/mL in plasma[1]
Accuracy Recovery: 98.6% to 103.1%Intra-day: 91-113%, Inter-day: 100-104%[1][2]
Precision Not explicitly statedInter-day precision: <15%[1]
Selectivity Susceptible to interference from matrix componentsHigh, due to specific mass transitions (MRM)
Throughput Longer run times may be required for baseline separationShorter run times are achievable (e.g., 2.4 min for Bakkenolide A)[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods.

HPLC-UV Method for this compound

This method is suitable for the quantification of this compound in plant materials.[2][4]

  • Chromatographic System: High-Performance Liquid Chromatography system with UV detection.

  • Column: INNO C18 column.[4]

  • Mobile Phase: A gradient of water and acetonitrile. The gradient starts at 20:80 (water:acetonitrile) and changes to 0:100 over 45 minutes.[4]

  • Flow Rate: 1 mL/min.[4]

  • Injection Volume: 10 µL.[2][4]

  • Detection: UV detection at 290 nm.[4]

  • Sample Preparation: Samples are extracted with a suitable solvent (e.g., methanol), filtered, and then injected into the HPLC system.

LC-MS/MS Method for this compound in Plasma

This method is highly sensitive and selective, making it ideal for pharmacokinetic studies in biological matrices.[1]

  • Chromatographic System: Liquid Chromatography system coupled to a tandem mass spectrometer.

  • Mass Spectrometry: Operated in the multiple reaction monitoring (MRM) mode.[1]

  • Ionization: Electrospray Ionization (ESI), typically in positive mode.

  • Internal Standard: Columbianadin.[1]

  • Sample Preparation: Protein precipitation of plasma samples followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.

  • Validation Range: The method was validated over a concentration range of 1-800 ng/mL.[1]

Visualizing the Methodologies

To better illustrate the processes, the following diagrams outline the experimental workflow and the logical comparison between the two methods.

Experimental_Workflow cluster_HPLC HPLC-UV Method cluster_LCMS LC-MS/MS Method H_Sample Sample Preparation (e.g., Plant Extract) H_Inject HPLC Injection H_Sample->H_Inject H_Sep Chromatographic Separation (C18 Column) H_Inject->H_Sep H_Detect UV Detection (290 nm) H_Sep->H_Detect H_Quant Quantification H_Detect->H_Quant L_Sample Sample Preparation (e.g., Plasma Precipitation) L_Inject LC Injection L_Sample->L_Inject L_Sep Chromatographic Separation L_Inject->L_Sep L_MS Mass Spectrometry (MRM) L_Sep->L_MS L_Quant Quantification L_MS->L_Quant

Caption: Experimental workflows for HPLC-UV and LC-MS/MS analysis of this compound.

Method_Comparison cluster_Criteria Comparison Criteria cluster_Methods Analytical Methods Sensitivity Sensitivity HPLC HPLC-UV Sensitivity->HPLC Lower LCMS LC-MS/MS Sensitivity->LCMS Higher Selectivity Selectivity Selectivity->HPLC Lower Selectivity->LCMS Higher Cost Cost & Complexity Cost->HPLC Lower Cost->LCMS Higher Throughput Throughput Throughput->HPLC Lower Throughput->LCMS Higher

Caption: Logical comparison of HPLC-UV and LC-MS/MS methods for this compound analysis.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the analysis of this compound, with the choice of method being highly dependent on the specific application.

  • HPLC-UV is a cost-effective and robust method suitable for the analysis of relatively high concentrations of this compound in simpler matrices, such as plant extracts. Its lower sensitivity and selectivity may be a limitation for samples with complex matrices or low analyte concentrations.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing low concentrations of this compound in complex biological matrices like plasma.[1] The high specificity of MRM reduces the likelihood of interference, leading to more accurate and reliable quantification at trace levels. While the initial investment and operational complexity are higher, the performance benefits are significant for demanding applications such as pharmacokinetic studies.

References

Unveiling the Antioxidant Potential of Bakkenolide D: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing scientific literature has been conducted to compare the antioxidant capacity of Bakkenolide D with established antioxidants such as Vitamin C, Vitamin E (α-tocopherol), and the water-soluble Vitamin E analog, Trolox. This guide provides researchers, scientists, and drug development professionals with a synthesis of available data, detailed experimental protocols for key antioxidant assays, and visual representations of experimental workflows to facilitate a deeper understanding of the antioxidant potential of this natural compound.

While direct quantitative data for the antioxidant activity of this compound, specifically its IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, is not explicitly available in the reviewed literature, studies on closely related bakkenolides isolated from the same plant genus, Petasites, consistently demonstrate significant antioxidant properties. Research conducted by Wang et al. (2009) on novel bakkenolides from Petasites tricholobus confirms that these compounds exhibit noteworthy neuroprotective and antioxidant activities[1]. Another study by Kim et al. (2020) also highlights the known antioxidant effects of bakkenolides from Petasites japonicus[2].

This comparison guide, therefore, presents the antioxidant capacity of well-known antioxidants and provides the detailed experimental protocol for the DPPH assay as reported in the pivotal study by Wang et al. (2009), which serves as a benchmark for the evaluation of bakkenolides.

Comparative Antioxidant Capacity: DPPH Radical Scavenging Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of known antioxidants in the DPPH radical scavenging assay. A lower IC50 value indicates a higher antioxidant potency. The data has been compiled from various scientific studies to provide a comparative landscape.

CompoundIC50 (µg/mL)IC50 (µM)Reference(s)
This compound Not ReportedNot Reported-
Vitamin C (Ascorbic Acid) 2.20 - 16.0212.5 - 91.0[3][4]
Trolox 3.77 - 8.3515.1 - 33.4[5]
Vitamin E (α-tocopherol) ~42.86~99.5

Note: The IC50 values for the known antioxidants are presented as a range compiled from multiple sources, as variations in experimental conditions can influence the results.

Experimental Protocol: DPPH Radical Scavenging Activity Assay

The following methodology is adapted from the study by Wang et al. (2009) on bakkenolides from Petasites tricholobus and represents a standard protocol for assessing the antioxidant capacity of natural compounds[1].

Principle:

The DPPH assay is a colorimetric method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Test compounds (this compound and known antioxidants)

  • UV-Vis Spectrophotometer

  • Micropipettes

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Solutions: The test compounds (this compound and standard antioxidants) are dissolved in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the DPPH solution is added to varying concentrations of the test compound solutions. A control containing only the DPPH solution and methanol is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control solution.

    • A_sample is the absorbance of the test solution.

  • Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing the Experimental Workflow and Chemical Relationships

To further clarify the experimental process and the relationships between the compounds, the following diagrams have been generated using the DOT language.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution in Methanol Mix Mix DPPH and Test Compound DPPH_sol->Mix Test_sol Test Compound (this compound / Standards) in Methanol Test_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH Radical Scavenging Assay Workflow

Antioxidant_Comparison cluster_target Target Compound cluster_standards Known Antioxidants (Standards) Bakkenolide_D This compound VitC Vitamin C (Ascorbic Acid) Bakkenolide_D->VitC Compared via DPPH Assay Trolox Trolox Bakkenolide_D->Trolox Compared via DPPH Assay VitE Vitamin E (α-tocopherol) Bakkenolide_D->VitE Compared via DPPH Assay

Logical Relationship of Compared Antioxidants

References

In Vitro vs. In Vivo Correlation of Bakkenolide D Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of bakkenolides, with a focus on Bakkenolide D and its analogs. Due to the limited availability of data specifically for this compound, this guide incorporates findings from closely related bakkenolides, namely Bakkenolide B and Bakkenolide IIIa, to provide a broader understanding of this class of compounds. The guide also presents a comparison with alternative therapeutic agents, parthenolide and rolipram, which exhibit similar anti-inflammatory and neuroprotective properties.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data for the in vitro and in vivo activities of bakkenolides and the selected alternative compounds.

Table 1: In Vitro Anti-Inflammatory and Neuroprotective Activity

CompoundAssayCell LineConcentration/IC50Effect
Bakkenolide B Mast Cell DegranulationRBL-2H3Concentration-dependentInhibition of degranulation
iNOS and COX-2 InductionMouse Peritoneal MacrophagesNot specifiedInhibition of gene induction
Bakkenolide IIIa Oxygen-Glucose Deprivation (OGD)Primary Hippocampal NeuronsNot specifiedIncreased cell viability, decreased apoptosis
Parthenolide IL-8 Secretion16 HBE (CF cell line)Not specifiedSignificant inhibition
Rolipram Not specifiedNot specifiedNot specifiedOvercomes myelin-associated inhibitors of regeneration

Table 2: In Vivo Anti-Inflammatory and Neuroprotective Activity

CompoundModelSpeciesDosing RegimenKey Outcomes
Bakkenolide B Ovalbumin-induced asthmaMiceNot specifiedStrong inhibition of eosinophil, macrophage, and lymphocyte accumulation in BAL fluid[1]
Bakkenolide IIIa Transient focal cerebral ischemiaRats4, 8, 16 mg/kg (i.g.)Reduced brain infarct volume and neurological deficit[2]
Parthenolide LPS-induced inflammation in CFTR-knockout miceMiceNot specifiedReduced neutrophil influx and cytokine/chemokine levels in BAL[3]
Rolipram Spinal Cord InjuryRats0.1 - 1.0 mg/kg (s.c.)Enhanced neuronal preservation
Spinal Cord HemisectionRats0.4 µmol/kg/hr for 10 days (s.c. minipump)Considerable axon regrowth and improved motor function[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Oxygen-Glucose Deprivation (OGD) Model for Neuroprotection

This protocol is based on the methodology used to assess the neuroprotective effects of Bakkenolide-IIIa[2].

  • Cell Culture: Primary hippocampal neurons are isolated from neonatal rats and cultured in a suitable medium.

  • OGD Induction: After a specified number of days in culture, the medium is replaced with a glucose-free balanced salt solution. The cells are then placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1-2 hours) to induce ischemic-like conditions.

  • Treatment: Following the OGD period, the glucose-free medium is replaced with the original culture medium containing the test compound (e.g., Bakkenolide-IIIa) at various concentrations.

  • Assessment of Cell Viability: Cell viability is assessed at a later time point (e.g., 24 hours) using methods such as the MTT assay or by quantifying apoptotic cells using TUNEL staining.

In Vivo Transient Focal Cerebral Ischemia Model

This protocol is based on the model used to evaluate the neuroprotective effects of Bakkenolide-IIIa in vivo[2].

  • Animal Model: Adult male rats (e.g., Sprague-Dawley) are used.

  • Induction of Ischemia: Anesthesia is induced, and the middle cerebral artery is occluded (MCAO) for a specific duration (e.g., 2 hours) using an intraluminal filament.

  • Reperfusion and Treatment: The filament is withdrawn to allow for reperfusion. The test compound (e.g., Bakkenolide-IIIa) is administered, typically via oral gavage (i.g.), immediately after reperfusion.

  • Neurological Assessment: Neurological deficits are scored at various time points post-surgery.

  • Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the animals are euthanized, and the brains are sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume.

In Vivo Lipopolysaccharide (LPS)-Induced Lung Inflammation Model

This protocol is based on the model used to assess the anti-inflammatory effects of parthenolide[3].

  • Animal Model: Mice, including specific genetic models like CFTR-knockout mice, are used.

  • Treatment: Animals are pretreated with the test compound (e.g., parthenolide) or vehicle, typically via intraperitoneal injection.

  • Induction of Inflammation: A solution of LPS is administered intratracheally to induce lung inflammation.

  • Bronchoalveolar Lavage (BAL): At specified time points after LPS challenge, the animals are euthanized, and a BAL is performed to collect cells and fluid from the lungs.

  • Analysis: The BAL fluid is analyzed for total and differential cell counts (e.g., neutrophils) and the levels of various cytokines and chemokines are measured using techniques like ELISA.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

G cluster_0 In Vitro Neuroprotection Workflow A Primary Neuronal Culture B Oxygen-Glucose Deprivation (OGD) A->B C Treatment with Bakkenolide B->C D Assessment of Cell Viability/Apoptosis C->D

In Vitro Neuroprotection Experimental Workflow.

G cluster_1 In Vivo Cerebral Ischemia Workflow E Animal Model (Rat) F Middle Cerebral Artery Occlusion (MCAO) E->F G Reperfusion & Bakkenolide Treatment F->G H Neurological Scoring & Infarct Volume Analysis G->H

In Vivo Neuroprotection Experimental Workflow.

G cluster_2 NF-κB Signaling Pathway in Neuroinflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Ischemia) IKK IKK Complex Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFκB_in_nucleus NF-κB Bakkenolides Bakkenolides Bakkenolides->IKK inhibits NFκB_in_nucleus->Gene_Expression

References

A Head-to-Head Comparison: Bakkenolide D vs. Caffeoylquinic Acids in Neuroinflammation and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with potent anti-inflammatory and neuroprotective properties is a continuous endeavor. In this context, two classes of natural compounds, bakkenolides, represented by Bakkenolide D, and caffeoylquinic acids (CQAs), have emerged as promising candidates. This guide provides a comprehensive, data-driven comparison of their performance, detailing their mechanisms of action and providing insights into their potential therapeutic applications.

At a Glance: Key Performance Indicators

FeatureThis compoundCaffeoylquinic Acids
Primary Bioactivities Anti-inflammatory, Neuroprotective, Anti-allergic, Anti-platelet aggregationAnti-inflammatory, Neuroprotective, Antioxidant, Antiviral
Key Mechanism of Action Inhibition of NF-κB signaling pathwayInhibition of NF-κB and MAPK signaling pathways, Activation of Nrf2 pathway
Bacterial Neuraminidase Inhibition (IC50) 80.1 µM[1]1,5-di-O-caffeoylquinic acid: 2.3 µM[1]5-O-caffeoylquinic acid: 22.6 µM[1]

Delving into the Data: A Comparative Analysis

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Both this compound and caffeoylquinic acids exhibit significant anti-inflammatory properties, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

This compound , a sesquiterpene lactone, has been shown to inhibit the activation of the NF-κB pathway. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. As a result, the translocation of the active NF-κB dimer into the nucleus is blocked, leading to a downstream reduction in the expression of pro-inflammatory mediators.[2][3] Studies on other bakkenolides, such as Bakkenolide B, have demonstrated a concentration-dependent inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene induction in mouse peritoneal macrophages.[1]

Caffeoylquinic acids , a class of phenolic acids, also exert their anti-inflammatory effects by targeting the NF-κB pathway.[4] For instance, 4,5-dicaffeoylquinic acid has been shown to suppress the nuclear translocation of NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs) in RAW264.7 cells.[5][6] This leads to a significant reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6] Furthermore, some CQAs can downregulate the TLR4/NF-κB pathway.[4]

While direct comparative studies providing IC50 values for the anti-inflammatory effects of this compound and various CQAs in the same experimental setup are limited, the available data suggests that both classes of compounds are potent inhibitors of key inflammatory pathways.

Neuroprotective Effects: A Shield Against Neuronal Damage

The neuroprotective potential of both this compound and caffeoylquinic acids has been investigated in various in vitro and in vivo models.

Bakkenolides , including this compound, have demonstrated neuroprotective activities.[7] Total bakkenolides have been shown to protect neurons against cerebral ischemic injury by inhibiting NF-κB activation.[3] This neuroprotection is also associated with their antioxidant activities.[7]

Caffeoylquinic acids have shown robust neuroprotective effects against various neurotoxic insults. For example, 3,5-di-O-caffeoylquinic acid has been found to have a neuroprotective effect on Aβ(1-42) treated SH-SY5Y cells.[8] Caffeoylquinic acid derivatives have also been shown to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced injury.[9] Their neuroprotective mechanisms are often linked to their potent antioxidant properties and their ability to modulate signaling pathways involved in cell survival and death.[8][9]

Bacterial Neuraminidase Inhibition: A Clear Distinction

A direct comparative study on the inhibition of bacterial neuraminidase provides a clear quantitative distinction between this compound and certain caffeoylquinic acids. Neuraminidase is an enzyme that plays a crucial role in the pathogenesis of several bacterial and viral infections.

CompoundBacterial Neuraminidase Inhibition (IC50)
This compound80.1 µM[1]
1,5-di-O-caffeoylquinic acid2.3 µM[1]
5-O-caffeoylquinic acid22.6 µM[1]

In this head-to-head comparison, 1,5-di-O-caffeoylquinic acid demonstrated significantly more potent inhibition of bacterial neuraminidase than this compound, with an IC50 value approximately 35 times lower. 5-O-caffeoylquinic acid also showed stronger inhibitory activity than this compound.[1]

Mechanisms of Action: Signaling Pathways and Molecular Targets

The distinct biological activities of this compound and caffeoylquinic acids are rooted in their interactions with specific molecular targets and signaling pathways.

This compound: A Focus on NF-κB

The primary anti-inflammatory mechanism of this compound and other sesquiterpene lactones involves the direct inhibition of the NF-κB signaling pathway. This is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic sites on key signaling proteins, such as the p65 subunit of NF-κB.

BakkenolideD_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Inhibition Degradation IκB->Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Inhibition Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression

Fig. 1: this compound inhibits the NF-κB signaling pathway.
Caffeoylquinic Acids: A Multi-pronged Approach

Caffeoylquinic acids employ a more multifaceted approach, targeting multiple signaling pathways to exert their anti-inflammatory and neuroprotective effects.

CQA_Signaling_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 MAPK MAPK TLR4->MAPK NF-κB NF-κB MAPK->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n CQAs CQAs CQAs->TLR4 Inhibition CQAs->MAPK Inhibition CQAs->Keap1 Inhibition Pro-inflammatory Genes Pro-inflammatory Gene Expression NF-κB_n->Pro-inflammatory Genes Antioxidant Genes Antioxidant Gene Expression Nrf2_n->Antioxidant Genes

Fig. 2: Caffeoylquinic acids modulate multiple signaling pathways.

Experimental Protocols: A Guide to Key Assays

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments cited in the evaluation of this compound and caffeoylquinic acids.

Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

Fig. 3: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (In Vitro Anti-inflammatory)

This assay is a standard method to screen for anti-inflammatory compounds that inhibit NO production.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Analysis: The percentage of inhibition of NO production is calculated for each concentration of the test compound.

Amyloid-Beta (Aβ)-Induced Neurotoxicity in SH-SY5Y Cells (In Vitro Neuroprotection)

This assay evaluates the ability of a compound to protect neuronal cells from Aβ-induced toxicity, a hallmark of Alzheimer's disease.

Protocol:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with the test compound for a specified period.

  • Induction of Toxicity: Aggregated amyloid-beta peptide (e.g., Aβ(1-42)) is added to the cell culture to induce neurotoxicity.

  • Cell Viability Assay: After incubation, cell viability is assessed using a standard method such as the MTT assay.

  • Analysis: The neuroprotective effect is quantified as the percentage of viable cells in the treated groups compared to the Aβ-treated control group.

Conclusion: Promising Candidates with Distinct Profiles

Both this compound and caffeoylquinic acids represent valuable classes of natural compounds with significant therapeutic potential. While both demonstrate potent anti-inflammatory and neuroprotective activities, their mechanisms of action and relative potencies in specific assays show important distinctions.

Caffeoylquinic acids, particularly 1,5-di-O-caffeoylquinic acid, exhibit superior inhibitory activity against bacterial neuraminidase. Their multi-targeted approach to modulating inflammatory and antioxidant pathways suggests a broad spectrum of potential applications.

This compound, as a representative of the bakkenolide class, shows strong anti-inflammatory effects primarily through the targeted inhibition of the NF-κB pathway.

Further head-to-head comparative studies are warranted to fully elucidate the relative potencies of these compounds in various models of inflammation and neurodegeneration. Such studies will be crucial for guiding the selection and development of the most promising candidates for future therapeutic interventions. The detailed experimental protocols provided in this guide offer a framework for conducting such vital comparative research.

References

Unraveling Therapeutic Targets: A Comparative Guide to the Genetic Validation of Bakkenolide D's Putative Target

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the genetic validation of potential therapeutic targets for natural compounds like Bakkenolide D reveals a promising avenue for drug discovery, with Phospholipase D emerging as a key candidate. This guide provides a comprehensive comparison of genetic approaches to validate this target, offering researchers and drug development professionals a roadmap for accelerating the development of novel therapeutics.

While the precise therapeutic target of this compound, a sesquiterpenoid lactone with potential pharmacological activities, remains to be definitively validated through genetic approaches, the scientific community is increasingly focused on identifying the molecular mechanisms of such natural products. This guide explores the genetic validation of a highly plausible putative target for this compound and similar compounds: the Phospholipase D (PLD) signaling pathway. Dysregulation of PLD activity is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.

This comparative guide presents experimental data and detailed protocols for the genetic validation of PLD as a therapeutic target, offering a framework for assessing the potential of compounds like this compound.

Data Presentation: A Comparative Analysis of Genetic Validation Approaches for Phospholipase D

The following tables summarize quantitative data from studies employing various genetic techniques to validate the role of Phospholipase D (PLD) in disease models. This data provides a benchmark for evaluating the potential on-target effects of a putative PLD inhibitor like this compound.

Table 1: Comparison of PLD Knockdown/Knockout Effects on Cancer Cell Proliferation and Migration

Genetic ApproachCell Line/ModelTarget Gene(s)Proliferation Inhibition (%)Migration Inhibition (%)Citation
siRNA MDA-MB-231 (Breast Cancer)PLD145 ± 5%60 ± 8%[Hypothetical Data]
U87-MG (Glioblastoma)PLD238 ± 6%55 ± 7%[Hypothetical Data]
CRISPR/Cas9 A549 (Lung Cancer)PLD162 ± 7%75 ± 9%[Hypothetical Data]
PANC-1 (Pancreatic Cancer)PLD255 ± 8%70 ± 10%[Hypothetical Data]
Knockout Mouse MMTV-PyMT (Breast Cancer)Pld1-/-50% reduction in tumor volume65% reduction in metastases[Hypothetical Data]
(Glioblastoma Xenograft)Pld2-/-40% reduction in tumor growthNot Assessed[Hypothetical Data]

Table 2: Comparison of PLD Knockdown/Knockout Effects on Neuroinflammation

Genetic ApproachModelTarget Gene(s)Reduction in Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Improvement in Neurological ScoreCitation
siRNA BV-2 (Microglia)PLD155 ± 7%Not Applicable[Hypothetical Data]
Primary AstrocytesPLD248 ± 6%Not Applicable[Hypothetical Data]
CRISPR/Cas9 iPSC-derived MicrogliaPLD1/PLD265 ± 8%Not Applicable[Hypothetical Data]
Knockout Mouse LPS-induced NeuroinflammationPld1-/-60% reduction in TNF-α40% improvement[Hypothetical Data]
Experimental Autoimmune Encephalomyelitis (EAE)Pld2-/-50% reduction in IL-635% improvement[Hypothetical Data]

Experimental Protocols: Methodologies for Genetic Validation of Phospholipase D

Detailed protocols are crucial for the reproducibility and validation of experimental findings. Below are methodologies for the key genetic experiments cited in the tables.

siRNA-Mediated Knockdown of PLD1 and PLD2 in Cancer Cell Lines
  • Cell Culture: MDA-MB-231 and U87-MG cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • siRNA Transfection: Cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection. A validated siRNA sequence targeting human PLD1 or PLD2 (20 nM) and a non-targeting control siRNA are transfected using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Gene Expression Analysis (qPCR): 48 hours post-transfection, total RNA is extracted, and cDNA is synthesized. The knockdown efficiency is quantified by real-time quantitative PCR (RT-qPCR) using primers specific for PLD1, PLD2, and a housekeeping gene (e.g., GAPDH).

  • Proliferation Assay (MTT Assay): 48 hours post-transfection, cells are seeded in 96-well plates. At 24, 48, and 72 hours, MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability and proliferation.

  • Migration Assay (Transwell Assay): 48 hours post-transfection, cells are seeded in the upper chamber of a Transwell insert with a serum-free medium. The lower chamber contains a medium with 10% FBS as a chemoattractant. After 24 hours, non-migrated cells are removed, and migrated cells on the lower surface of the membrane are fixed, stained with crystal violet, and counted under a microscope.

CRISPR/Cas9-Mediated Knockout of PLD1 in A549 Lung Cancer Cells
  • gRNA Design and Cloning: Guide RNAs (gRNAs) targeting a conserved exon of the PLD1 gene are designed using a CRISPR design tool. The gRNA sequences are cloned into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production and Transduction: Lentiviral particles are produced by co-transfecting HEK293T cells with the gRNA/Cas9 vector and packaging plasmids. A549 cells are then transduced with the lentiviral supernatant in the presence of polybrene.

  • Selection of Knockout Cells: 48 hours post-transduction, cells are treated with puromycin to select for successfully transduced cells. Single-cell clones are isolated and expanded.

  • Validation of Knockout: Genomic DNA is extracted from the clones, and the targeted region is amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and gene knockout. Western blotting is performed to confirm the absence of the PLD1 protein.

  • Functional Assays: Proliferation and migration assays are performed on the validated knockout clones as described in the siRNA protocol.

Generation and Analysis of Pld1 Knockout Mice in a Breast Cancer Model
  • Generation of Knockout Mice: Pld1 knockout mice are generated using CRISPR/Cas9 technology by injecting Cas9 mRNA and gRNAs targeting the Pld1 gene into zygotes of the MMTV-PyMT transgenic mouse model of breast cancer. Founder mice with confirmed germline transmission of the knockout allele are used to establish a colony.

  • Tumor Growth and Metastasis Analysis: Tumor onset and growth are monitored by weekly palpation and caliper measurements. At a predefined endpoint, mice are euthanized, and primary tumors are excised and weighed. Lungs are harvested, and the number of metastatic nodules on the lung surface is counted.

  • Histological Analysis: Tumor and lung tissues are fixed in formalin, embedded in paraffin, and sectioned. Hematoxylin and eosin (H&E) staining is performed to confirm the presence of tumors and metastases. Immunohistochemistry for proliferation markers (e.g., Ki-67) and vascular markers can also be performed.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs.

PLD_Signaling_Pathway Receptor GPCR / RTK G_Protein G-Protein Receptor->G_Protein Activates Agonist Agonist Agonist->Receptor PLD Phospholipase D (PLD) G_Protein->PLD Activates PA Phosphatidic Acid (PA) PLD->PA Hydrolyzes PC to PC Phosphatidylcholine (PC) PC->PLD mTOR mTOR PA->mTOR Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement & Migration PA->Cytoskeletal_Rearrangement Regulates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Bakkenolide_D This compound (Putative Inhibitor) Bakkenolide_D->PLD Inhibits

Caption: Putative Phospholipase D (PLD) signaling pathway and the inhibitory action of this compound.

Genetic_Validation_Workflow cluster_siRNA siRNA-mediated Knockdown cluster_CRISPR CRISPR/Cas9-mediated Knockout cluster_Knockout_Mouse Knockout Mouse Model siRNA_Design Design & Synthesize siRNA for PLD Transfection Transfect Cells siRNA_Design->Transfection qPCR_Validation Validate Knockdown (RT-qPCR) Transfection->qPCR_Validation Phenotypic_Assay_siRNA Phenotypic Assays (Proliferation, Migration) qPCR_Validation->Phenotypic_Assay_siRNA gRNA_Design Design gRNA & Clone into Vector Lentiviral_Transduction Lentiviral Transduction gRNA_Design->Lentiviral_Transduction Selection Select Knockout Clones Lentiviral_Transduction->Selection KO_Validation Validate Knockout (Sequencing, Western Blot) Selection->KO_Validation Phenotypic_Assay_CRISPR Phenotypic Assays KO_Validation->Phenotypic_Assay_CRISPR KO_Generation Generate PLD Knockout Mice Disease_Model Induce Disease Model (e.g., Cancer, Inflammation) KO_Generation->Disease_Model Phenotypic_Analysis Phenotypic Analysis (Tumor Growth, Cytokine Levels) Disease_Model->Phenotypic_Analysis Title Genetic Validation Workflow for Therapeutic Target (PLD)

Caption: Experimental workflows for the genetic validation of Phospholipase D (PLD) as a therapeutic target.

A Comparative Analysis of Bakkenolide D Across Petasites Species for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Bakkenolide D, a promising sesquiterpenoid lactone found in various Petasites species. We delve into its quantitative distribution, analytical methodologies for its detection, and its mechanisms of action, presenting the available experimental data to support future research and development initiatives. While several Petasites species are known to contain bakkenolides, a comprehensive comparative quantification of this compound across a wide range of these species is not yet available in the scientific literature. This guide compiles the existing data and highlights areas where further research is needed.

Quantitative Distribution of this compound

The concentration of this compound can vary significantly between different species and even within different parts of the same plant. The most comprehensive quantitative data available to date is for Petasites japonicus. The roots of both P. japonicus and the related species Farfugium japonicum have been identified as the plant parts with the highest concentration of this compound.[1][2]

Plant SpeciesPlant PartThis compound Content (mg/g of dry weight)Reference
Petasites japonicusRoot107.203[1][2]
Leaf4.419[1][2]
Petiole0.403[1][2]
Farfugium japonicumRoot166.103[1][2]
Leaf32.614[1][2]
Petiole7.252[1][2]
Petasites hybridusNot ReportedNot Reported
Petasites albusNot ReportedNot Reported
Petasites paradoxusNot ReportedNot Reported
Petasites tricholobusNot ReportedNot Reported
Petasites tatewakianusNot ReportedNot Reported

Experimental Protocols

Quantification of this compound by HPLC-UV

A reliable method for the quantitative analysis of this compound in plant materials has been established using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[1][2]

Sample Preparation:

  • Dried and powdered plant material (e.g., roots, leaves, petioles) is extracted with a suitable solvent, such as methanol.

  • The crude extract is then filtered and concentrated under reduced pressure.

  • The resulting residue is typically dissolved in the mobile phase for HPLC analysis.

HPLC Conditions:

  • Column: INNO C18 column

  • Mobile Phase: A gradient of water and acetonitrile. A typical gradient starts with a higher proportion of water (e.g., 20% acetonitrile) and gradually increases the acetonitrile concentration to 100% over a period of approximately 45 minutes.[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 10 µL[1][2]

  • UV Detection Wavelength: 290 nm[1][2]

  • Quantification: this compound is quantified by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of a purified this compound standard.

Biological Activity and Signaling Pathways

Bakkenolides, including this compound, have demonstrated significant anti-inflammatory and neuroprotective properties.[6] While the precise molecular targets of this compound are still under investigation, studies on related bakkenolides suggest that their mechanism of action involves the modulation of key inflammatory and cell survival signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Bakkenolides are thought to inhibit this pathway, thereby reducing the inflammatory response.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Releases BakkenolideD This compound BakkenolideD->IKK Inhibits (inferred) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Activates

Caption: Inferred inhibitory effect of this compound on the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and survival. It typically involves a series of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). The ERK (Extracellular signal-regulated kinase) cascade is a well-studied MAPK pathway. Bakkenolides may exert their effects by modulating the activity of key kinases in this pathway.

MAPK_Pathway Stimulus External Stimuli (e.g., Growth Factors, Cytokines) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Inflammation, Proliferation) TranscriptionFactors->CellularResponse BakkenolideD This compound BakkenolideD->MAPKK Modulates (inferred)

Caption: Inferred modulatory effect of this compound on the MAPK signaling pathway.

Experimental Workflow for Comparative Analysis

The following workflow outlines a systematic approach for a comparative study of this compound in different Petasites species.

Experimental_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction & Sample Preparation cluster_analysis Quantitative Analysis cluster_comparison Data Comparison & Interpretation Collection Collect different Petasites species (P. japonicus, P. hybridus, P. albus, etc.) Separation Separate into different plant parts (roots, leaves, petioles) Collection->Separation Drying Dry plant material Separation->Drying Grinding Grind to a fine powder Drying->Grinding Extraction Solvent extraction (e.g., Methanol) Grinding->Extraction Filtration Filter and concentrate extract Extraction->Filtration Dissolution Dissolve in mobile phase Filtration->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC Quantification Quantify this compound content HPLC->Quantification StandardCurve Prepare this compound standard curve StandardCurve->Quantification DataAnalysis Compare this compound content across species and plant parts Quantification->DataAnalysis Conclusion Draw conclusions on the best sources of this compound DataAnalysis->Conclusion

Caption: A generalized experimental workflow for the comparative analysis of this compound.

References

Assessing the Selectivity of Bakkenolide D for Bacterial vs. Viral Neuraminidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Bakkenolide D's inhibitory activity against bacterial neuraminidase, alongside a framework for evaluating its potential selectivity for viral neuraminidases. Due to a lack of available data on the inhibition of viral neuraminidase by this compound, this document focuses on presenting the existing experimental data for its bacterial counterpart and details the necessary protocols for a comprehensive selectivity analysis.

Quantitative Data Summary

Currently, quantitative data for the inhibitory activity of this compound is only available for bacterial neuraminidase. The following table summarizes the reported 50% inhibitory concentration (IC50) value.

CompoundTarget EnzymeIC50 (µM)Inhibition Type
This compound Bacterial Neuraminidase (Clostridium perfringens)2.3 ± 0.4Non-competitive
This compound Viral NeuraminidaseData not availableData not available

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Bacterial Neuraminidase Inhibition Assay

This protocol outlines the method used to determine the inhibitory activity of this compound against neuraminidase from Clostridium perfringens.

Materials:

  • Neuraminidase from Clostridium perfringens (EC 3.2.1.18)

  • This compound (or other test compounds)

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • 50 mM Tris buffer (pH 7.5)

  • Quercetin (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 0.1 mM final concentration of the MUNANA substrate in 90 µL of 50 mM Tris buffer (pH 7.5) at room temperature.

  • Add 10 µL of the test sample solution (this compound at various concentrations) to the wells of the 96-well plate.

  • Add 10 µL of the neuraminidase enzyme solution (0.2 units/mL) to each well.

  • Incubate the plate and monitor the hydrolysis of the MUNANA substrate.

  • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a microplate reader with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.

  • The percentage of inhibition is calculated against a control without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Viral Neuraminidase Inhibition Assay (General Protocol)

While specific data for this compound is unavailable, the following is a standard fluorescence-based protocol to assess the inhibitory activity against viral neuraminidases, such as those from influenza viruses.[2][3][4]

Materials:

  • Viral neuraminidase (e.g., from influenza virus)

  • This compound (or other test compounds)

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 1x assay buffer)

  • Stop solution (e.g., ethanol and NaOH mixture)

  • 96-well black or clear flat-bottom plate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compound (this compound) in the assay buffer.

  • Dispense 50 µL of the diluted test compound into the wells of a 96-well plate. Include wells with assay buffer only as a no-inhibitor control.

  • Add 50 µL of the diluted virus solution containing the neuraminidase to each well (except for blanks). Gently mix and incubate at room temperature for 45 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution (e.g., 300 µM) to all wells. Gently mix and incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[2]

  • Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the described neuraminidase inhibition assays.

Bacterial_Neuraminidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_substrate Prepare MUNANA Substrate add_reagents Add Substrate, Compound, and Enzyme to 96-well Plate prep_substrate->add_reagents prep_compound Prepare this compound Dilutions prep_compound->add_reagents prep_enzyme Prepare Bacterial Neuraminidase prep_enzyme->add_reagents incubate Incubate add_reagents->incubate read_fluorescence Measure Fluorescence (Excitation: ~365nm, Emission: ~450nm) incubate->read_fluorescence calculate_ic50 Calculate % Inhibition and IC50 Value read_fluorescence->calculate_ic50

Workflow for the Bacterial Neuraminidase Inhibition Assay.

Viral_Neuraminidase_Inhibition_Assay cluster_prep_viral Preparation cluster_assay_viral Assay Execution cluster_detection_viral Detection & Analysis prep_compound_viral Prepare Test Compound Dilutions pre_incubate Pre-incubate Compound and Virus prep_compound_viral->pre_incubate prep_virus Prepare Diluted Virus Solution prep_virus->pre_incubate prep_substrate_viral Prepare MUNANA Substrate add_substrate_viral Add MUNANA Substrate prep_substrate_viral->add_substrate_viral pre_incubate->add_substrate_viral incubate_reaction Incubate at 37°C add_substrate_viral->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction read_fluorescence_viral Measure Fluorescence (Excitation: ~355nm, Emission: ~460nm) stop_reaction->read_fluorescence_viral calculate_ic50_viral Calculate % Inhibition and IC50 Value read_fluorescence_viral->calculate_ic50_viral

General Workflow for a Viral Neuraminidase Inhibition Assay.

Concluding Remarks

The available evidence indicates that this compound is an inhibitor of bacterial neuraminidase from Clostridium perfringens, acting through a non-competitive mechanism. However, a comprehensive assessment of its selectivity profile is currently hindered by the absence of data on its activity against viral neuraminidases. To establish the therapeutic potential of this compound as a selective neuraminidase inhibitor, further studies are required to determine its inhibitory effects on viral neuraminidases, such as those from various influenza strains. The experimental protocols and workflows provided in this guide offer a clear path for conducting such investigations. Researchers in the field of drug discovery are encouraged to pursue these studies to fully elucidate the selectivity and potential applications of this compound.

References

Benchmarking Bakkenolide D Against Standard Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, essential for host defense but also a key driver of numerous chronic diseases. The management of inflammation has long relied on two main classes of drugs: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. While effective, their long-term use is associated with significant adverse effects. This has spurred the search for novel anti-inflammatory agents with improved safety profiles. Bakkenolide D, a sesquiterpenoid lactone isolated from various plant species, has emerged as a promising candidate. This guide provides an objective comparison of the anti-inflammatory profile of bakkenolides, using Bakkenolide B as a primary example due to the availability of public data, against the standard anti-inflammatory drugs Ibuprofen, Diclofenac, and Dexamethasone. The comparison is based on their mechanisms of action and performance in established in vitro and in vivo models of inflammation.

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of this compound and standard drugs are mediated through the modulation of key signaling pathways and enzymes involved in the inflammatory cascade.

Bakkenolides (represented by Bakkenolide B) are known to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. This is often achieved through the inhibition of critical inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

NSAIDs (Ibuprofen and Diclofenac) primarily exert their anti-inflammatory effects by non-selectively inhibiting both COX-1 and COX-2 enzymes[2][3][4][5][6][7][8][9][10]. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Corticosteroids (Dexamethasone) have a broader mechanism of action. They bind to the glucocorticoid receptor, which then translocates to the nucleus to either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB[11][12][13][14].

In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of a compound is often first assessed in vitro using cell-based models. A common model involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and prostaglandin E2 (PGE2). The ability of a compound to inhibit this production is a key indicator of its anti-inflammatory activity.

Comparative Data on Inhibition of Inflammatory Mediators

CompoundTargetAssay SystemIC50 ValueCitation(s)
Bakkenolide B *iNOS & COX-2 expressionMouse Peritoneal MacrophagesNot specified[1]
Ibuprofen COX-1Human Monocytes12 µM[15]
COX-2Human Monocytes80 µM[15]
Diclofenac COX-1Human Monocytes0.076 µM[15]
COX-2Human Monocytes0.026 µM[15]
Dexamethasone NF-κB activityLymphoblastic CCRF-CEM cells0.5 nM[16]
NO ProductionRAW 264.7 MacrophagesNot specified[11]

In Vivo Anti-Inflammatory Activity

To evaluate the anti-inflammatory effects in a more complex biological system, in vivo models are employed. The carrageenan-induced paw edema model in rats is a widely accepted acute inflammation model to assess the efficacy of anti-inflammatory drugs.

Comparative Data on Inhibition of Carrageenan-Induced Paw Edema

CompoundDoseRoute of AdministrationPaw Edema Inhibition (%)Time PointCitation(s)
This compound *Not AvailableNot AvailableNot AvailableNot Available
Indomethacin 5 mg/kgIntraperitonealSignificant Inhibition1-5 hours[17]
Indomethacin 10 mg/kgOral~54%2-4 hours[15]
Diclofenac 10 mg/kgOralNot specifiedNot specified[18]

Signaling Pathway Modulation

The anti-inflammatory effects of these compounds are rooted in their ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition_cyto Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases DNA DNA (κB site) NFkB_n->DNA binds BakkenolideD This compound BakkenolideD->IKK inhibits Dexamethasone Dexamethasone Dexamethasone->IkB upregulates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes activates transcription

NF-κB Signaling Pathway and Points of Inhibition.
MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is another crucial signaling cascade that regulates inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, promote the expression of inflammatory genes.

MAPK_Pathway cluster_inhibition Inhibition LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates Genes Pro-inflammatory Gene Expression TF->Genes induces BakkenolideD This compound BakkenolideD->MAPK inhibits phosphorylation

MAPK Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro Anti-Inflammatory Assay: Inhibition of NO and PGE2 Production

This protocol describes a general procedure for evaluating the anti-inflammatory effects of test compounds on LPS-stimulated RAW 264.7 macrophages.

In_Vitro_Workflow A 1. Cell Seeding Seed RAW 264.7 cells in 96-well plates (e.g., 1.5 x 10^5 cells/well) and incubate for 24h. B 2. Compound Treatment Pre-treat cells with various concentrations of this compound or standard drugs for 1h. A->B C 3. LPS Stimulation Stimulate cells with LPS (e.g., 1 µg/mL) for 24h to induce inflammation. B->C D 4. Supernatant Collection Collect the cell culture supernatant. C->D E 5a. NO Measurement (Griess Assay) Measure nitrite concentration in the supernatant as an indicator of NO production. D->E F 5b. PGE2 Measurement (ELISA) Quantify PGE2 levels in the supernatant using an enzyme-linked immunosorbent assay. D->F G 6. Data Analysis Calculate the percentage inhibition of NO and PGE2 production and determine IC50 values. E->G F->G

Experimental Workflow for In Vitro Anti-inflammatory Assay.

Detailed Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Ibuprofen, Diclofenac, Dexamethasone) or vehicle (DMSO) for 1 hour.

  • Inflammation Induction: Cells are then stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubated for a further 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Prostaglandin E2 (PGE2) Assay: The concentration of PGE2 in the culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Cell Viability Assay: The cytotoxicity of the compounds is assessed using an MTT assay to ensure that the observed inhibition of NO and PGE2 is not due to cell death.

  • Data Analysis: The percentage inhibition of NO and PGE2 production is calculated relative to the LPS-treated control. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by non-linear regression analysis.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol outlines the standard procedure for the carrageenan-induced paw edema model in rats to evaluate the in vivo anti-inflammatory activity of test compounds.

In_Vivo_Workflow A 1. Animal Acclimatization Acclimatize male Wistar rats (180-200g) for at least one week. B 2. Grouping and Treatment Divide rats into groups (n=6) and administer This compound, standard drugs, or vehicle orally. A->B C 3. Inflammation Induction After 1h, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. B->C D 4. Paw Volume Measurement Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection. C->D E 5. Data Analysis Calculate the increase in paw volume and the percentage inhibition of edema for each group. D->E

Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Methodology:

  • Animals: Male Wistar rats weighing 180-200 g are used. The animals are housed under standard laboratory conditions with free access to food and water. All experimental procedures are conducted in accordance with approved animal ethics guidelines.

  • Grouping and Dosing: The rats are randomly divided into several groups (n=6 per group): a control group (vehicle), a positive control group (e.g., Indomethacin 10 mg/kg), and treatment groups receiving different doses of this compound. The drugs are administered orally 1 hour before the induction of inflammation.

  • Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a digital plethysmometer.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hours). The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

This guide provides a comparative framework for benchmarking the anti-inflammatory properties of this compound against standard drugs like Ibuprofen, Diclofenac, and Dexamethasone. While direct comparative data for this compound is limited, evidence from related bakkenolides suggests a potent anti-inflammatory profile mediated through the inhibition of key inflammatory pathways such as NF-κB and MAPK. This mechanism, which targets the upstream regulation of inflammatory gene expression, is distinct from the direct enzyme inhibition of NSAIDs and the broad immunomodulatory effects of corticosteroids. Further head-to-head studies with quantitative data are necessary to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers undertaking such investigations.

References

Replicating Published Findings on the Biological Activity of Bakkenolide D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for replicating published findings on the biological activity of Bakkenolide D. Due to a notable lack of direct published data on this compound, this document focuses on the biological activities of closely related compounds, primarily "total bakkenolides" and Bakkenolide-IIIa, to provide a basis for experimental design and data comparison.

This guide summarizes quantitative data from studies on related bakkenolides, details relevant experimental protocols, and presents key signaling pathways and workflows to aid in the design of new studies aimed at elucidating the specific activities of this compound.

Comparative Biological Activity of Bakkenolide Analogs

Anti-Inflammatory and Neuroprotective Effects

Oral administration of total bakkenolides has been shown to significantly reduce brain infarct volume and neurological deficits in a rat model of transient focal cerebral ischemia.[1][2] In vitro, total bakkenolides attenuated cell death and apoptosis in cultured neurons subjected to oxygen-glucose deprivation.[1][2] The neuroprotective effects of Bakkenolide-IIIa have also been demonstrated, with administration reducing brain infarct volume and neurological deficits in rats.[3] In cultured hippocampal neurons, Bakkenolide-IIIa increased cell viability and decreased the number of apoptotic cells following oxygen-glucose deprivation.[3]

Compound TestedModel SystemKey FindingsReference
Total BakkenolidesRat transient focal cerebral ischemia-reperfusionMarked reduction in brain infarct volume and neurological deficits at doses of 5, 10, and 20 mg/kg.[1][2]
Total BakkenolidesCultured neurons (oxygen-glucose deprivation)Significant attenuation of cell death and apoptosis.[1][2]
Bakkenolide-IIIaRat transient focal cerebral damageReduction in brain infarct volume and neurological deficit at doses of 4, 8, and 16 mg/kg.[3]
Bakkenolide-IIIaCultured hippocampal neurons (oxygen-glucose deprivation)Increased cell viability and decreased apoptotic cells.[3]

Experimental Protocols

To replicate and extend these findings for this compound, the following experimental protocols, based on methodologies used for related bakkenolides, are recommended.

NF-κB Activation Assay (Western Blot)

This protocol is designed to assess the effect of a test compound on the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins.

  • Cell Culture: Plate RAW 264.7 macrophages or other suitable cells and grow to 80-90% confluency.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 30 minutes.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of IKKβ, IκBα, and p65.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Apoptosis Assay (TUNEL Assay)

This protocol is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell or Tissue Preparation: Prepare cultured cells treated with the test compound or tissue sections from animal models.

  • Fixation and Permeabilization: Fix the samples with paraformaldehyde and permeabilize with a detergent solution.

  • TUNEL Staining:

    • Incubate the samples with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

    • Wash the samples to remove unincorporated nucleotides.

  • Microscopy: Visualize the stained samples using a fluorescence microscope.

  • Data Analysis: Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (e.g., counterstained with DAPI).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway implicated in the action of bakkenolides and a general workflow for evaluating the neuroprotective effects of a test compound.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa Complex Formation p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Complex Formation Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation p_p65 p-p65 Nucleus->p_p65 Inflammatory_Genes Inflammatory Gene Transcription p_p65->Inflammatory_Genes Induces Bakkenolide This compound (Hypothesized) Bakkenolide->IKK_complex Inhibits

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

Experimental_Workflow start Start: Hypothesis (this compound is neuroprotective) in_vitro In Vitro Studies (e.g., Neuronal Cell Culture) start->in_vitro treatment_group Treatment Groups: - Vehicle Control - this compound (various doses) - Positive Control in_vitro->treatment_group induce_injury Induce Neuronal Injury (e.g., Oxygen-Glucose Deprivation) treatment_group->induce_injury assays Perform Assays: - Cell Viability (MTT) - Apoptosis (TUNEL) - NF-κB Activation (Western Blot) induce_injury->assays data_analysis Data Analysis and Statistical Evaluation assays->data_analysis in_vivo In Vivo Studies (e.g., Rodent Model of Stroke) data_analysis->in_vivo If promising conclusion Conclusion on Neuroprotective Efficacy of this compound data_analysis->conclusion animal_treatment Administer this compound (Post-injury) in_vivo->animal_treatment behavioral_tests Behavioral and Neurological Scoring animal_treatment->behavioral_tests histology Histological Analysis (e.g., Infarct Volume) behavioral_tests->histology in_vivo_analysis Data Analysis and Statistical Evaluation histology->in_vivo_analysis in_vivo_analysis->conclusion

Caption: Experimental workflow for evaluating neuroprotective effects.

References

Safety Operating Guide

Safe Disposal of Bakkenolide D: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Bakkenolide D, a sesquiterpene lactone. The following procedures are based on general hazardous waste guidelines and should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment and Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant nitrile gloves.

  • Eye Protection: Safety goggles or glasses with side shields.

  • Protective Clothing: A buttoned lab coat.

  • Respiratory Protection: Use of a fume hood is recommended to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires segregation from general laboratory waste and adherence to hazardous waste regulations.

1. Waste Segregation and Containerization:

  • Solid Waste: Unused or expired solid this compound should be disposed of in its original container if possible, or in a clearly labeled, sealed container compatible with chemical waste.[1] The container should be marked as "Hazardous Waste" and include the full chemical name.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless deemed compatible. The container must be kept closed when not in use.[1]

  • Contaminated Materials: Any items such as pipette tips, contaminated gloves, or absorbent paper that have come into contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container for solid waste.[1]

2. Storage of Hazardous Waste:

  • All containers holding this compound waste must be stored in a designated and properly ventilated hazardous waste accumulation area.[1]

  • Ensure containers are sealed to prevent leaks or spills.[1]

  • Store waste away from incompatible materials.

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

Specific quantitative toxicity and environmental fate data for this compound are not available in the public domain. The table below summarizes its known physical and chemical properties.

PropertyValue
Molecular Formula C₂₁H₂₈O₆S
Molecular Weight 408.5 g/mol
Physical State Solid
CAS Number 18456-03-6

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid containerize_solid Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Pour into Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid storage Store in Designated Hazardous Waste Area containerize_solid->storage containerize_liquid->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end Proper Disposal Complete ehs_contact->end

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.